Product packaging for tert-Butyl 2-(3-iodophenyl)acetate(Cat. No.:CAS No. 2206970-15-0)

tert-Butyl 2-(3-iodophenyl)acetate

Cat. No.: B1413666
CAS No.: 2206970-15-0
M. Wt: 318.15 g/mol
InChI Key: FULKTPAMXJVFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-Butyl 2-(3-iodophenyl)acetate is a useful research compound. Its molecular formula is C12H15IO2 and its molecular weight is 318.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15IO2 B1413666 tert-Butyl 2-(3-iodophenyl)acetate CAS No. 2206970-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULKTPAMXJVFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-Butyl 2-(3-iodophenyl)acetate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Properties and Data

This compound is a substituted aromatic compound with the molecular formula C12H15IO2[1]. Its structure features a phenyl ring substituted with an iodine atom at the meta position and an acetate group with a tert-butyl ester.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2206970-15-0[1]
Molecular Formula C12H15IO2[1]
Molecular Weight 318.15 g/mol [1]
Monoisotopic Mass 318.01168 Da[1]
Topological Polar Surface Area 26.3 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Complexity 220[1]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The methylene protons of the acetate group would appear as a singlet. The aromatic protons would exhibit a complex splitting pattern in the aromatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum would likely display a strong absorption band corresponding to the C=O stretching of the ester group. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2-(3-iodophenyl)acetonitrile.

Step 1: Synthesis of 3-Iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile [2]

This procedure involves the hydrolysis of the nitrile to a carboxylic acid.

  • Materials: 2-(3-iodophenyl)acetonitrile, 1.0 M aqueous sodium hydroxide solution, diethyl ether, 1.0 M hydrochloric acid solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous sodium hydroxide solution.

    • Reflux the reaction mixture for 4 hours.

    • After completion, extract the aqueous phase with diethyl ether.

    • Acidify the aqueous phase with 1.0 M hydrochloric acid solution to a pH below 7.

    • Extract the acidified aqueous phase again with diethyl ether.

    • Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.

Step 2: Esterification of 3-Iodophenylacetic acid

The resulting 3-iodophenylacetic acid can be converted to its tert-butyl ester through standard esterification methods, such as reacting it with tert-butanol in the presence of an acid catalyst.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 2-(3-iodophenyl)acetonitrile hydrolysis Hydrolysis (NaOH, Reflux) start->hydrolysis Step 1 acidification Acidification (HCl) hydrolysis->acidification esterification Esterification (tert-butanol, Acid Catalyst) acidification->esterification Step 2 extraction Solvent Extraction esterification->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration chromatography Column Chromatography (Optional) concentration->chromatography end_product Final Product: This compound chromatography->end_product

Caption: Synthesis and Purification Workflow.

Reactivity and Applications

This compound is primarily used as a building block in organic synthesis. The iodine atom on the phenyl ring makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of different functional groups at the 3-position. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. These properties make the compound valuable in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Safety and Handling

While a specific safety data sheet for this compound is not provided, general laboratory safety precautions should be followed when handling this and similar chemical compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[3].

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood[3][4]. Keep away from heat, sparks, and open flames[5][6].

  • Storage: Store in a tightly closed container in a dry and well-ventilated place[4].

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations[6].

It is important to consult the specific safety data sheet for this compound once available before handling. The toxicological properties have not been thoroughly investigated[3].

References

tert-Butyl 2-(3-iodophenyl)acetate CAS number 2206970-15-0

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2206970-15-0

For Research Use Only

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. As a functionalized building block, it holds significant potential in medicinal chemistry and organic synthesis. The presence of an iodine atom on the phenyl ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures from simpler precursors.

The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality. It is chemically robust under various conditions but can be readily removed under acidic treatment to liberate the free acid, allowing for subsequent chemical transformations. This guide provides a summary of its chemical properties, a detailed representative synthesis protocol, and an overview of its potential applications in pharmaceutical research and development.

Chemical and Physical Properties

The following table summarizes the key computed and known properties of this compound and its parent acid, 2-(3-Iodophenyl)acetic acid.

PropertyThis compound2-(3-Iodophenyl)acetic acidReference
CAS Number 2206970-15-01878-69-9
Molecular Formula C₁₂H₁₅IO₂C₈H₇IO₂[1]
Molecular Weight 318.15 g/mol 262.04 g/mol [1]
Appearance Not SpecifiedWhite crystal/powder[2]
Melting Point Not Specified127-131 °C[3]
Boiling Point Not Specified347.2±25.0 °C (Predicted)[3]
SMILES CC(C)(C)OC(=O)CC1=CC(=CC=C1)IC1(=CC=CC(=C1)I)CC(=O)O
InChIKey FULKTPAMXJVFOD-UHFFFAOYSA-NMRSWWBAFGGGWRH-UHFFFAOYSA-N

Synthesis and Experimental Protocols

As this compound is a synthetic intermediate, its preparation is typically a two-step process: first, the synthesis of the parent carboxylic acid, followed by its esterification.

Synthesis of 2-(3-Iodophenyl)acetic acid (Parent Compound)

A common and effective method for synthesizing the parent acid is through the hydrolysis of 2-(3-iodophenyl)acetonitrile.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of a 1.0 M aqueous sodium hydroxide (NaOH) solution.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours with stirring.

  • Work-up (Extraction): After cooling to room temperature, extract the aqueous mixture with diethyl ether to remove any unreacted starting material. Discard the organic phase.

  • Acidification: Acidify the aqueous phase with a 1.0 M hydrochloric acid (HCl) solution until the pH is less than 7, which will precipitate the carboxylic acid product.

  • Work-up (Product Isolation): Extract the acidified aqueous phase again with diethyl ether.

  • Purification: Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the final product, 2-(3-iodophenyl)acetic acid.

Quantitative Data:

  • Yield: 83% (0.17 g)[1]

start 2-(3-iodophenyl)acetonitrile reflux Reflux with 1.0M NaOH (aq) 4 hours start->reflux Hydrolysis extraction1 Work-up: 1. Cool to RT 2. Extract with Diethyl Ether reflux->extraction1 acidify Acidify Aqueous Phase with 1.0M HCl (pH < 7) extraction1->acidify extraction2 Work-up: 1. Extract with Diethyl Ether 2. Combine organic phases 3. Wash with H₂O, Dry (Na₂SO₄) acidify->extraction2 concentrate Concentrate under Reduced Pressure extraction2->concentrate product 2-(3-Iodophenyl)acetic acid concentrate->product Yield: 83%

Figure 1: Workflow for the Synthesis of 2-(3-Iodophenyl)acetic acid.
Esterification to this compound

The conversion of a carboxylic acid to its tert-butyl ester is a standard transformation in organic synthesis. One common method involves acid-catalyzed condensation with tert-butanol or isobutene.[4] A more recent, high-yield approach uses bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.[4][5]

Representative Protocol (Acid-Catalyzed Esterification):

  • Reaction Setup: To a solution of 2-(3-iodophenyl)acetic acid in a suitable solvent (e.g., dichloromethane or excess tert-butanol), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]

  • Reagent Addition: Add an excess of the tert-butylating agent (e.g., tert-butanol).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its utility as a versatile synthetic intermediate. Phenylacetic acid derivatives themselves are a core structure in many pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The key features of this specific compound are the reactive iodine atom and the protected carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle of several powerful C-C bond-forming reactions.[9]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. This is one of the most widely used reactions in medicinal chemistry for constructing complex drug candidates.[10][11]

  • Heck Reaction: This reaction forms a new C-C bond between the aryl iodide and an alkene. It is a powerful tool for synthesizing substituted styrenes and other complex olefinic compounds.[12][13]

These reactions allow medicinal chemists to rapidly generate libraries of analog compounds by varying the coupling partner, which is a crucial step in lead optimization during drug discovery.[14]

reactant1 tert-Butyl 2-(3-iodophenyl)acetate center_node reactant1->center_node reactant2 Aryl Boronic Acid R-B(OH)₂ reactant2->center_node catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->center_node base Base (e.g., Na₂CO₃, K₃PO₄) base->center_node product Biaryl Product center_node->product Suzuki Coupling

Figure 2: Role in Suzuki Cross-Coupling Reactions.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be observed when handling this compound. The parent compound, 2-(3-iodophenyl)acetic acid, is listed as an irritant to the eyes, respiratory system, and skin.[2][3] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate for researchers in organic synthesis and drug discovery. Its structure combines a protected carboxylic acid with a reactive aryl iodide, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex molecular scaffolds, facilitating the synthesis of novel compounds for evaluation as potential therapeutic agents. While detailed biological data on the compound itself is absent, its utility as a building block is clear and well-established within the principles of modern medicinal chemistry.

References

Technical Guide: Physicochemical Properties of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of tert-Butyl 2-(3-iodophenyl)acetate, a compound of interest in organic synthesis and medicinal chemistry.

Core Compound Data

This compound is an ester derivative of (3-iodophenyl)acetic acid. The introduction of the tert-butyl group provides steric hindrance, which can be synthetically advantageous. The presence of an iodine atom on the phenyl ring makes it a versatile intermediate for cross-coupling reactions.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₅IO₂[1]
Molecular Weight 318.15 g/mol [1]
Monoisotopic Mass 318.01168 Da[1]
Topological Polar Surface Area 26.3 Ų[1]
Rotatable Bond Count 4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Experimental Protocols

The molecular weight of a compound is a fundamental property determined from its chemical formula. The experimental determination of this value is typically achieved through mass spectrometry.

Methodology: Mass Spectrometry for Molecular Weight Determination

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) is identified. The molecular weight is then calculated from the observed m/z value. For this compound, the expected monoisotopic mass is approximately 318.01 Da.[1]

Visualizations

The following diagrams illustrate the relationships between the compound's identity, its constituent parts, and its key properties.

Compound This compound Formula Molecular Formula C₁₂H₁₅IO₂ Compound->Formula has MW Molecular Weight 318.15 g/mol Formula->MW results in

Caption: Relationship between compound name, molecular formula, and molecular weight.

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate: Structure, Nomenclature, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(3-iodophenyl)acetate, a valuable synthetic intermediate in organic chemistry and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it presents a detailed experimental protocol for a representative synthetic application and a logical workflow for its use in palladium-catalyzed cross-coupling reactions.

Nomenclature and Structure

This compound is an aromatic carboxylic acid ester. Its structure consists of a phenyl ring substituted with an iodine atom at the meta (3-) position and an acetate group at the 1-position, which is esterified with a tert-butyl group.

Systematic IUPAC Name: this compound[1]

Synonyms:

  • (3-Iodophenyl)acetic acid tert-butyl ester[1]

  • 2-Methyl-2-propanyl (3-iodophenyl)acetate[1]

  • Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 2206970-15-0[1]
Molecular Formula C₁₂H₁₅IO₂[1]
Molecular Weight 318.15 g/mol [1]
Appearance Not specified, likely a solid or oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF
XLogP3-AA 3.8[1]
Rotatable Bond Count 4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 26.3 Ų[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-iodophenylacetic acid with a tert-butyl source. A common and effective method is the acid-catalyzed esterification using tert-butanol.

General Reaction Scheme

Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of substituted alkynes, which are important motifs in many biologically active molecules.

Sonogashira_Coupling_Workflow A This compound G Reaction Mixture A->G B Terminal Alkyne (R-C≡CH) B->G C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et₃N) E->G F Solvent (e.g., THF) F->G H Stirring at RT G->H Stir I Work-up & Purification H->I J Coupled Product (tert-Butyl 2-(3-(alkynyl)phenyl)acetate) I->J

Caption: Experimental workflow for a Sonogashira coupling reaction.

Role in Drug Discovery and Development

Aryl iodides and their derivatives are crucial building blocks in the synthesis of pharmaceutical compounds. The ability to introduce diverse functionalities through cross-coupling reactions makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening. The tert-butyl ester can be readily hydrolyzed under acidic or basic conditions to reveal the corresponding carboxylic acid, which can then be further functionalized, for instance, by amide bond formation. While specific biological activities of this compound itself are not widely reported, its role as a versatile intermediate in the synthesis of potentially bioactive molecules is of significant interest to the drug development community. The structural motif of a substituted phenylacetic acid is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs).

References

Technical Guide: Physical Properties of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is an organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a tert-butyl ester protecting group and an iodine atom on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of the iodo-substituent allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 3-position of the phenyl ring. This guide provides a summary of the known physical properties of this compound and a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅IO₂[1]
Molecular Weight 318.15 g/mol [1][2]
CAS Number 2206970-15-0[1]
Appearance Not specified (likely a solid or oil)
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Synonyms (3-Iodophenyl)acetic acid tert-butyl ester, 2-Methyl-2-propanyl (3-iodophenyl)acetate, Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1]

Comparative Data for 3-Iodophenylacetic Acid (Precursor):

PropertyValueSource
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
Melting Point 127-131 °C
Boiling Point 347.2 °C at 760 mmHg
Density 1.885 g/cm³

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 3-iodophenylacetic acid. The following section details the synthesis of the precursor acid and its subsequent conversion to the tert-butyl ester.

Synthesis of 3-Iodophenylacetic Acid

A common method for the preparation of 3-iodophenylacetic acid involves the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous phase with a 1.0 M solution of hydrochloric acid to a pH below 7.

  • Extraction: Extract the acidified aqueous phase with diethyl ether.

  • Purification: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.

Synthesis of this compound (Esterification)

The tert-butyl ester is formed by the reaction of 3-iodophenylacetic acid with a tert-butylating agent, such as tert-butyl bromide, under basic conditions.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 3-iodophenylacetic acid, tert-butyl bromide, and a phase-transfer catalyst (e.g., N-Benzyl-N,N-diethylethanaminium chloride) in a solvent such as dimethylacetamide (DMA).

  • Base Addition: Add anhydrous potassium carbonate to the mixture.

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 2-(3-iodophenyl)acetonitrile to the final product, this compound.

SynthesisWorkflow Start 2-(3-iodophenyl)acetonitrile Intermediate 3-Iodophenylacetic acid Start->Intermediate Hydrolysis Product This compound Intermediate->Product Esterification Reagent1 1. NaOH (aq), Reflux 2. HCl (aq) Reagent1->Start Reagent2 tert-Butyl bromide, K₂CO₃ Phase-Transfer Catalyst, DMA Reagent2->Intermediate

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 2-(3-iodophenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a framework for researchers to determine and record solubility parameters through established experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. The presence of the tert-butyl ester group generally enhances its solubility in non-polar and moderately polar organic solvents. However, precise quantitative data is often required for process optimization and scalability.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane
Diethyl Ether
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Method 1: Visual Assessment of Solubility (Qualitative)

This method is a rapid way to estimate whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • A temperature-controlled shaker or water bath

  • Screw-capped vials

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or rotary evaporator

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-capped vial. Ensure there is undissolved solid remaining.

  • Place the vial in a temperature-controlled shaker or water bath and agitate until equilibrium is reached (typically several hours to a day).

  • Allow the solution to settle, ensuring the temperature remains constant.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent using a vacuum oven or rotary evaporator until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility using the following formula: Solubility (g/L) = (Weight of dissolved solid (g)) / (Volume of solvent used (L))

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the logical steps for the gravimetric determination of solubility.

Solubility_Workflow Workflow for Quantitative Solubility Determination A Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) B Equilibrate at Constant Temperature (e.g., Shaking Water Bath) A->B Agitate to reach equilibrium C Separate Solid and Liquid Phases (Allow to Settle) B->C D Filter Supernatant (Remove Undissolved Solid) C->D E Transfer Known Volume of Filtrate to Pre-weighed Container D->E F Evaporate Solvent (Vacuum Oven or Rotary Evaporator) E->F G Weigh Dried Solute F->G H Calculate Solubility (g/L or mol/L) G->H I Record Data H->I Synthesis_Pathway Synthesis of this compound reactant 3-Iodophenylacetic Acid process Esterification reactant->process reagent tert-Butanol reagent->process conditions Acid Catalyst (e.g., H2SO4) conditions->process product This compound process->product

An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₅IO₂[1]

  • Molecular Weight: 318.15 g/mol [1]

  • CAS Number: 2206970-15-0[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the tert-butyl protons. Protons on an aromatic ring typically appear in the range of 6.5-8.0 ppm.[2][3] The protons of the tert-butyl group are expected to produce a prominent singlet peak.[4]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.7s1HAr-H (C2-H)
~ 7.5 - 7.6d1HAr-H (C4-H)
~ 7.2 - 7.3d1HAr-H (C6-H)
~ 7.0 - 7.1t1HAr-H (C5-H)
~ 3.5 - 3.6s2H-CH₂-
~ 1.4 - 1.5s9H-C(CH₃)₃

2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, the benzylic carbon, and the carbons of the tert-butyl group. Aromatic carbons typically resonate in the 120-150 ppm region.[2][3]

Chemical Shift (δ) (ppm)Assignment
~ 170C =O
~ 142Ar-C -I
~ 138Ar-C
~ 136Ar-C H
~ 130Ar-C H
~ 128Ar-C H
~ 94Ar-C H
~ 81-C (CH₃)₃
~ 41-C H₂-
~ 28-C(C H₃)₃

2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the aromatic ring. Aromatic esters typically show a strong C=O stretch between 1730 and 1715 cm⁻¹.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch
~ 1730 - 1715StrongC=O stretch (ester)
~ 1600 - 1450MediumAromatic C=C ring stretch
~ 1300 - 1000StrongC-O stretch (ester)
~ 900 - 675StrongAromatic C-H out-of-plane bend
~ 600 - 500MediumC-I stretch

2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of iodine, which is monoisotopic with a mass of 127 Da, will be a key feature.[6]

m/zInterpretation
318Molecular ion [M]⁺
261[M - C(CH₃)₃]⁺
191[M - I]⁺
134[M - I - C(CH₃)₃]⁺
127[I]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~3-4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1-2 s.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

3.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

  • Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the empty sample compartment or the KBr pellet is subtracted.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • ESI-MS Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant mass range (e.g., 50-500 Da).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Report Technical Report & Data Archiving Structure_Elucidation->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Commercial Suppliers and Technical Guide for tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 2-(3-iodophenyl)acetate, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical properties, identifies commercial suppliers, and details its role in the synthesis of targeted therapies.

Introduction

This compound (CAS No. 2206970-15-0) is an aromatic carboxylic acid ester. Its structure, featuring a tert-butyl ester protecting group and an iodine atom on the phenyl ring, makes it a versatile building block in organic synthesis. The tert-butyl ester provides stability under various reaction conditions and can be selectively removed, while the iodo group serves as a reactive site for cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

PropertyValue
CAS Number 2206970-15-0
Molecular Formula C₁₂H₁₅IO₂
Molecular Weight 318.15 g/mol
Synonyms 2-Methyl-2-propanyl (3-iodophenyl)acetate, Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester
Canonical SMILES CC(C)(C)OC(=O)CC1=CC(=CC=C1)I
InChI Key FULKTPAMXJVFOD-UHFFFAOYSA-N

Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most current information on purity, available quantities, and pricing.

SupplierWebsiteNotes
BLD Pharm--INVALID-LINK--Often listed in chemical search engines.
BenchChem--INVALID-LINK--Provides a range of chemical intermediates.
Ambeed--INVALID-LINK--Lists various organic building blocks.
Alchem Pharmtech--INVALID-LINK--Specializes in pharmaceutical intermediates.

Role in Pharmaceutical Synthesis: Intermediate for Alectinib

This compound is a crucial intermediate in the synthesis of Alectinib.[1][2] Alectinib is a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Alectinib involves a multi-step pathway where the iodo-substituted phenylacetate core of the starting material is elaborated to form the final drug substance.

The following diagram illustrates the initial step in a patented synthesis of an Alectinib intermediate, highlighting the role of this compound's analogue.

Caption: Synthetic pathway to a key Alectinib intermediate.

Experimental Protocols

General Protocol for the Synthesis of tert-Butyl Esters from Carboxylic Acids

This protocol describes a common method for the esterification of a carboxylic acid using tert-butyl acetate as both a reagent and solvent, catalyzed by a strong acid.

Materials:

  • 2-(3-Iodophenyl)acetic acid

  • tert-Butyl acetate (anhydrous)

  • Sulfuric acid (concentrated) or other strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a solution of 2-(3-iodophenyl)acetic acid in an excess of tert-butyl acetate, add a catalytic amount of concentrated sulfuric acid at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The following diagram outlines the general workflow for the synthesis and purification of a tert-butyl ester.

G Start Start Esterification Esterification Reaction Start->Esterification Add reactants & catalyst Quenching Reaction Quenching Esterification->Quenching Cool & add NaHCO3(aq) Extraction Liquid-Liquid Extraction Quenching->Extraction Separate aqueous & organic layers Drying Drying of Organic Phase Extraction->Drying Wash with brine Concentration Solvent Removal Drying->Concentration Add drying agent Purification Column Chromatography Concentration->Purification Evaporate solvent Final_Product Pure Product Purification->Final_Product Isolate pure fraction

Caption: General workflow for tert-butyl ester synthesis.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, most notably as a key intermediate in the production of the anticancer drug Alectinib. Its commercial availability and well-understood reactivity make it an important compound for researchers and professionals in the field of drug discovery and development. The methodologies outlined in this guide provide a foundation for its synthesis and application in the laboratory setting.

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Core Intermediate in Pharmaceutical Synthesis

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its chemical structure, featuring a reactive iodine atom on the phenyl ring and a sterically hindering tert-butyl ester group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of targeted cancer therapies. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Methyl-2-propanyl (3-iodophenyl)acetate; Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1]
CAS Number 2206970-15-0[1]
Molecular Formula C12H15IO2[1]
Molecular Weight 318.15 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF

Synthesis Protocol: Esterification of 2-(3-iodophenyl)acetic acid

The synthesis of this compound is typically achieved through the esterification of 2-(3-iodophenyl)acetic acid with a tert-butyl source. A common and effective method is the acid-catalyzed reaction with tert-butanol or the use of di-tert-butyl dicarbonate. Below is a representative experimental protocol.

Materials:

  • 2-(3-iodophenyl)acetic acid

  • Di-tert-butyl dicarbonate (Boc)2O

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(3-iodophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Application in Drug Development: Synthesis of Alectinib

A significant application of this compound is its role as a key intermediate in the synthesis of Alectinib. Alectinib is a highly selective and potent second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC) in patients with ALK gene rearrangements. The iodophenyl moiety of this compound is crucial for subsequent cross-coupling reactions to build the complex molecular architecture of Alectinib.

The following diagram illustrates the synthetic workflow for Alectinib, highlighting the position of this compound as a key building block.

G A 2-(3-iodophenyl)acetic acid B This compound A->B Esterification D Key Intermediate B->D Cross-coupling C Coupling Partner C->D E Alectinib D->E Further synthetic steps

Synthetic workflow for Alectinib.

Mechanism of Action of the Final Product: Alectinib

Alectinib functions by inhibiting the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant protein drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

The simplified signaling pathway below illustrates the mechanism of action of Alectinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Alectinib Alectinib Alectinib->ALK Inhibition

Simplified ALK signaling pathway and Alectinib inhibition.

Conclusion

This compound is a synthetically important molecule whose value is underscored by its role in the production of life-saving pharmaceuticals like Alectinib. Its preparation via straightforward esterification and the reactivity of its iodophenyl group make it an attractive building block for medicinal chemists. Further research into derivatives of this compound could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of bioactive molecules, with a focus on its utility in cross-coupling reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid ester. The presence of the iodo-substituent at the meta-position of the phenyl ring makes it a versatile building block for the introduction of various functional groups through cross-coupling reactions. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Table 1: Chemical Identifiers and Computed Properties

IdentifierValue
IUPAC Name This compound
Synonyms 2-Methyl-2-propanyl (3-iodophenyl)acetate; Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1]
CAS Number 2206970-15-0[1]
Molecular Formula C12H15IO2[1]
Molecular Weight 318.15 g/mol [1]
InChIKey FULKTPAMXJVFOD-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)CC1=CC(=CC=C1)I[1]
Topological Polar Surface Area 26.3 Ų
Rotatable Bond Count 4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-(3-iodophenyl)acetic acid, followed by its esterification.

Experimental Protocol for the Synthesis of 2-(3-Iodophenyl)acetic Acid

This protocol is adapted from the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Materials:

  • 2-(3-iodophenyl)acetonitrile

  • 1.0 M aqueous sodium hydroxide (NaOH) solution

  • 1.0 M hydrochloric acid (HCl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Distilled water

Procedure:

  • Dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.

  • Heat the reaction mixture at reflux for 4 hours.

  • After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of less than 7 with a 1.0 M hydrochloric acid solution.

  • Extract the acidified aqueous phase with diethyl ether.

  • Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 2-(3-iodophenyl)acetic acid.

Experimental Protocol for the Esterification to this compound

This protocol describes a general method for the synthesis of tert-butyl esters from carboxylic acids.

Materials:

  • 2-(3-iodophenyl)acetic acid

  • tert-Butyl acetate

  • Acetic acid

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of 2-(3-iodophenyl)acetic acid in a mixture of tert-butyl acetate and acetic acid, slowly add concentrated sulfuric acid while maintaining the temperature at around 30 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

G cluster_0 Synthesis Workflow start 2-(3-iodophenyl)acetonitrile hydrolysis Hydrolysis (NaOH, H2O, reflux) start->hydrolysis Step 1 acid 2-(3-iodophenyl)acetic acid hydrolysis->acid esterification Esterification (tert-butyl acetate, H2SO4) acid->esterification Step 2 product This compound esterification->product

A high-level workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Aromatic protons (4H) would appear in the range of δ 7.0-7.8 ppm. The singlet for the methylene protons (2H) adjacent to the carbonyl group would be expected around δ 3.5-3.7 ppm. The singlet for the nine equivalent protons of the tert-butyl group (9H) would be found upfield, around δ 1.4-1.5 ppm.
¹³C NMR The carbonyl carbon of the ester would resonate around δ 170 ppm. The aromatic carbons would appear in the region of δ 125-140 ppm, with the carbon bearing the iodine atom being the most downfield. The quaternary carbon of the tert-butyl group would be around δ 80-82 ppm, and the methyl carbons of the tert-butyl group would be around δ 28 ppm. The methylene carbon would be expected around δ 40-42 ppm.
Mass Spec. The molecular ion peak [M]⁺ would be observed at m/z = 318. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z = 261. Another characteristic fragmentation would be the loss of isobutylene, leading to the carboxylic acid fragment at m/z = 262. The base peak is often the tert-butyl cation at m/z = 57.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in drug development and organic synthesis stems from its role as a versatile building block. The C-I bond is relatively weak, making the iodine atom an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

A key application is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of many complex molecules, including pharmaceuticals, natural products, and organic materials.

General Protocol for Sonogashira Coupling:

  • To a reaction vessel under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine such as triethylamine or diisopropylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, work up the reaction by filtering off the catalyst and removing the solvent.

  • Purify the product by column chromatography.

G cluster_1 Sonogashira Coupling Workflow start_materials This compound + Terminal Alkyne reaction_conditions Reaction Setup (Pd catalyst, Cu(I) salt, Amine base, Solvent) start_materials->reaction_conditions coupling C-C Bond Formation reaction_conditions->coupling Inert Atmosphere workup Reaction Workup (Filtration, Solvent Removal) coupling->workup purification Purification (Column Chromatography) workup->purification final_product Coupled Product purification->final_product

A generalized workflow for the Sonogashira cross-coupling reaction.
Intermediate in Pharmaceutical Synthesis

While direct examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the literature, structurally similar compounds are key intermediates. For instance, a related compound, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is an important intermediate in the synthesis of Alectinib, a potent inhibitor used in cancer therapy. This highlights the potential of iodophenyl compounds as crucial building blocks in the development of novel therapeutics.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its utility is primarily derived from the reactivity of the carbon-iodine bond in cross-coupling reactions, allowing for the facile construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers in the field.

References

An In-depth Technical Guide to the Stability and Storage of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from analogous structures and general chemical principles to provide a robust framework for its handling and storage.

Chemical Properties Overview

This compound is a halogenated aromatic ester. Its stability is primarily influenced by the lability of the tert-butyl ester group and the carbon-iodine bond on the phenyl ring.

PropertyValue/Information
Molecular Formula C12H15IO2[1]
Molecular Weight 318.15 g/mol [1]
CAS Number 2206970-15-0[1]
Appearance Likely a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathways are likely hydrolysis of the ester and cleavage of the carbon-iodine bond.

ConditionPotential for DegradationPrimary Degradation Pathway
Acidic pH HighAcid-catalyzed hydrolysis of the tert-butyl ester to form (3-iodophenyl)acetic acid and isobutylene.[2]
Neutral pH Low to ModerateThe tert-butyl ester is generally stable under neutral conditions.[2]
Basic pH Low to ModerateTert-butyl esters are remarkably stable to basic hydrolysis under standard aqueous conditions.[3] However, degradation may occur under harsh non-aqueous basic conditions.[3]
Elevated Temperature Moderate to HighThermal decomposition can accelerate both ester hydrolysis and cleavage of the C-I bond, potentially leading to deiodination.[4]
Light Exposure Moderate to HighAryl iodides can be light-sensitive, and exposure to light, particularly UV, may induce radical-mediated deiodination.[4]
Oxidizing Agents Moderate to HighThe presence of oxidizing agents may promote the degradation of the iodinated aromatic ring.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for flammable liquids and halogenated compounds:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[5] Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes the rate of potential thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidative degradation.
Container Use a tightly sealed, opaque container (e.g., amber glass bottle).[5]Prevents exposure to light and moisture.
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing agents.[6]Avoids chemical reactions that could lead to degradation of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: Long-Term Stability Study

This protocol describes a typical approach for evaluating the long-term stability of this compound under recommended storage conditions.

  • Sample Preparation: Aliquot the compound into several vials, seal them under an inert atmosphere, and wrap them in foil to protect from light.

  • Storage Conditions: Store the vials at the recommended long-term storage condition (e.g., 2-8 °C) and at an accelerated condition (e.g., 25 °C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

  • Shelf-Life Determination: Based on the data collected, establish a re-test period or shelf-life for the compound under the specified storage conditions.

Visualizations

Degradation_Pathways This compound This compound (3-iodophenyl)acetic acid (3-iodophenyl)acetic acid This compound->(3-iodophenyl)acetic acid Hydrolysis Deiodinated Product Deiodinated Product This compound->Deiodinated Product Deiodination Acidic Conditions Acidic Conditions Acidic Conditions->(3-iodophenyl)acetic acid Heat/Light Heat/Light Heat/Light->Deiodinated Product

Caption: Potential degradation pathways of this compound.

Stability_Workflow cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Stability Testing cluster_3 Outcome Literature_Review Literature Review & Analog Data Analysis Forced_Degradation Forced Degradation Study Literature_Review->Forced_Degradation Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Analytical_Method Long_Term_Study Long-Term Stability Study Analytical_Method->Long_Term_Study Accelerated_Study Accelerated Stability Study Analytical_Method->Accelerated_Study Storage_Conditions Define Storage Conditions Long_Term_Study->Storage_Conditions Accelerated_Study->Storage_Conditions Shelf_Life Establish Shelf-Life/ Re-test Period Storage_Conditions->Shelf_Life

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(3-iodophenyl)acetate, a key building block in modern organic synthesis and medicinal chemistry. The document details its discovery and historical context, outlines a detailed experimental protocol for its synthesis, presents its physicochemical properties in a structured format, and explores its significant role as an intermediate in the development of novel therapeutic agents. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures for drug discovery.

Introduction: Discovery and Historical Context

This compound, identified by the CAS Number 2206970-15-0, is a halogenated aromatic carboxylic acid ester. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies in the mid to late 20th century. The two key structural motifs, the tert-butyl ester and the iodophenyl group, each have a rich history in organic chemistry.

The use of the tert-butyl group as a protecting group for carboxylic acids became widespread due to its stability under various reaction conditions and its facile removal under acidic conditions. The iodophenyl moiety has long been recognized as a versatile functional group, particularly as a reactive handle in carbon-carbon bond-forming reactions. The combination of these two features in this compound makes it a valuable and strategically designed intermediate for multi-step organic syntheses. Its primary role is to serve as a scaffold upon which molecular complexity can be built, particularly in the synthesis of pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2206970-15-0
Molecular Formula C₁₂H₁₅IO₂
Molecular Weight 318.15 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point Not readily available (high boiling)
Melting Point Not readily available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 3-iodophenylacetic acid, followed by its esterification with tert-butanol.

Synthesis of 3-Iodophenylacetic Acid

The preparation of 3-iodophenylacetic acid can be accomplished via the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-iodophenyl)acetonitrile (1 equivalent) in a 1.0 M aqueous solution of sodium hydroxide (excess).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Work-up: After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous phase with a 1.0 M hydrochloric acid solution to a pH below 7, which will precipitate the 3-iodophenylacetic acid.

  • Isolation and Purification: Extract the acidified aqueous phase with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-iodophenylacetic acid.

Quantitative Data for Synthesis of 3-Iodophenylacetic Acid [1]

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
2-(3-iodophenyl)acetonitrile1.0243.040.2 g
Sodium Hydroxide (1.0 M)Excess40.001.0 mL
Product Molecular Weight ( g/mol ) Yield
3-Iodophenylacetic acid262.0483%
Esterification of 3-Iodophenylacetic Acid with tert-Butanol

The final step is the esterification of 3-iodophenylacetic acid with tert-butanol. A common and effective method involves the use of a carbodiimide coupling agent and a catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-iodophenylacetic acid (1 equivalent) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Alcohol: Add tert-butanol (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Representative Quantitative Data for tert-Butyl Esterification

The following table provides representative yields for the tert-butylation of a similar carboxylic acid, which can be expected to be comparable for 3-iodophenylacetic acid under optimized conditions.

Carboxylic AcidCoupling AgentCatalystSolventYield
Phenylacetic AcidDCCDMAPDCM~90%

Applications in Drug Development: A Versatile Synthetic Intermediate

The primary value of this compound in drug development lies in its utility as a versatile building block for the synthesis of complex organic molecules. The presence of the iodophenyl group allows for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds. The tert-butyl ester group is generally stable under these conditions.

Diagram: Synthetic Pathway of this compound

Synthesis_Pathway 2-(3-iodophenyl)acetonitrile 2-(3-iodophenyl)acetonitrile 3-Iodophenylacetic acid 3-Iodophenylacetic acid 2-(3-iodophenyl)acetonitrile->3-Iodophenylacetic acid NaOH, H2O Reflux This compound This compound 3-Iodophenylacetic acid->this compound tert-Butanol DCC, DMAP

Caption: Synthesis of this compound.

Diagram: Utility in Cross-Coupling Reactions

Cross_Coupling cluster_starting_material Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products for Drug Discovery This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Ar-B(OH)2 Pd Catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R-C≡CH Pd/Cu Catalyst Heck Coupling Heck Coupling This compound->Heck Coupling Alkene Pd Catalyst Biaryl Compounds Biaryl Compounds Suzuki Coupling->Biaryl Compounds Aryl-Alkynes Aryl-Alkynes Sonogashira Coupling->Aryl-Alkynes Aryl-Alkenes Aryl-Alkenes Heck Coupling->Aryl-Alkenes

Caption: Role in Palladium-Catalyzed Cross-Coupling.

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a biaryl or vinyl-aryl linkage, a common motif in many pharmaceuticals.

  • Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl-alkyne, which is a versatile functional group for further transformations or as a part of a final drug molecule.[2][3][4]

  • Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl or other vinyl-aromatic structures.[5][6][7][8][9]

Examples of Application in Medicinal Chemistry

While direct use of this compound in a specific drug synthesis is not extensively documented in publicly available literature, analogous structures are key intermediates in the synthesis of important drugs. For instance, more complex iodo-phenyl tert-butyl esters are utilized in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[10] This highlights the importance of this class of compounds in constructing the core scaffolds of modern targeted therapies.

Furthermore, derivatives containing the tert-butylphenyl acetate moiety are explored as inhibitors for various biological targets, such as bromodomains (BRD4), which are implicated in cancer and inflammatory diseases.[11][12]

Conclusion

This compound is a strategically important, albeit not widely known, intermediate in organic synthesis. Its value lies in the combination of a stable protecting group and a highly reactive functional group for carbon-carbon bond formation. This makes it an ideal building block for the modular synthesis of complex molecules, a cornerstone of modern drug discovery. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently construct libraries of novel compounds for biological screening and to develop scalable synthetic routes to promising drug candidates. The experimental protocols and conceptual workflows presented in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: The Use of tert-Butyl 2-(3-iodophenyl)acetate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a versatile synthetic intermediate widely utilized in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive carbon-iodine bond, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecular architectures from simple precursors. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ is often used for ligand-free or aqueous conditions.[1]
Ligand None, or Phosphine Ligands (e.g., PPh₃)Ligand choice can be critical for yield and reaction rate.
Boronic Acid/Ester Arylboronic acid (1.1-1.5 equiv.)Pinacol esters can also be used.[2]
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equiv.)Base is essential for the transmetalation step.
Solvent Toluene, Dioxane, or aqueous mixtures (e.g., Acetone/H₂O)Aqueous systems are considered "greener".[1]
Temperature 80-110 °CReaction temperature depends on the reactivity of the coupling partners.
Typical Yield 85-95%Yields are highly dependent on the specific substrate and conditions.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Then, add the degassed solvent (e.g., Toluene/EtOH/H₂O mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[4][5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Ar¹-Pd(II)L₂-I pd0->oxidative_addition Ar¹-I transmetalation Ar¹-Pd(II)L₂-Ar² oxidative_addition->transmetalation Ar²-B(OH)₂ + Base reductive_elimination Ar¹-Pd(II)L₂-Ar² transmetalation->reductive_elimination Isomerization reductive_elimination->pd0 Ar¹-Ar² reagents1 Ar¹-I (this compound) reagents2 Ar²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) product Ar¹-Ar² (Coupled Product)

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This reaction is particularly useful for synthesizing substituted styrenes and cinnamates from this compound. The use of sterically hindered, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction efficiency, especially with less reactive aryl chlorides, but is also effective for aryl iodides.[6]

Data Presentation: Representative Heck Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common precursor.[7]
Ligand P(t-Bu)₃ or P(t-Bu)₃·HBF₄ (2-6 mol%)Bulky, electron-rich phosphines are highly effective.[6][7]
Alkene Styrene, Acrylate esters (1.1-2.0 equiv.)Electron-deficient alkenes often react more readily.
Base Cs₂CO₃, Cy₂NMe, or Et₃N (1.1-2.0 equiv.)An organic or inorganic base is required to neutralize the HX formed.
Solvent Dioxane, Toluene, or DMFChoice of solvent can influence reaction rate and selectivity.[6]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.
Typical Yield 70-95%Yields are generally high for trans-selective products.
Experimental Protocol: General Procedure for Heck Coupling
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.2 equiv.), this compound (1.0 equiv.), and the solvent (e.g., dioxane).

  • Alkene Addition: Add the alkene coupling partner (e.g., butyl acrylate, 1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the substituted alkene product.[8]

Visualization: Experimental Workflow for Heck Coupling

Heck_Workflow start Start setup 1. Add Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃, and aryl iodide to Schlenk tube. start->setup inert 2. Evacuate and backfill with Argon (3x). setup->inert add_reagents 3. Add degassed solvent (Dioxane) and alkene (e.g., Styrene). inert->add_reagents react 4. Heat reaction at 100 °C for 16-24 hours. add_reagents->react monitor 5. Monitor by TLC/GC-MS for completion. react->monitor workup 6. Cool, dilute with Et₂O, and filter through Celite. monitor->workup purify 7. Concentrate filtrate and purify via column chromatography. workup->purify analyze 8. Characterize product (NMR, MS). purify->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for a typical Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes. This reaction is essential for synthesizing aryl alkynes, which are key intermediates in pharmaceuticals and organic materials. The use of bulky, electron-rich phosphines like P(t-Bu)₃ can enable these reactions to proceed at room temperature.[9]

Data Presentation: Representative Sonogashira Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or Pd(PhCN)₂Cl₂ (1-5 mol%)Pd(PhCN)₂Cl₂ with P(t-Bu)₃ is effective for room temperature reactions.[9]
Copper Co-catalyst CuI (1-10 mol%)Acts as a co-catalyst, though copper-free methods exist.[10]
Alkyne Terminal alkyne (1.1-1.5 equiv.)A wide variety of functionalized alkynes can be used.
Base Et₃N, i-Pr₂NH, or Cs₂CO₃ (2-5 equiv.)Amine bases often serve as both the base and part of the solvent system.[9]
Solvent THF, Dioxane, or amine solventThe choice of solvent depends on the reaction temperature and substrates.[11]
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to other coupling reactions.
Typical Yield 80-98%Generally provides high yields of the desired alkynyl arene.
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask containing a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the copper co-catalyst (CuI, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., dioxane), followed by the amine base (e.g., diisopropylethylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Workup: Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[12] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction is invaluable for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%)Pre-catalysts are activated in situ by the phosphine ligand.
Ligand P(t-Bu)₃, BINAP, or XPhos (2-8 mol%)The choice of ligand is crucial and depends on the amine substrate.[12][13]
Amine Primary or secondary amine (1.1-1.5 equiv.)A wide range of amines, including hindered ones, can be used.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.2-2.5 equiv.)A strong, non-nucleophilic base is required.[14]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CReactions are typically run at elevated temperatures.
Typical Yield 75-95%High yields are achievable with proper catalyst/ligand selection.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., tBu₃P·HBF₄, 2 mol%), and the base (e.g., NaOtBu, 2.2 equiv.).

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv.), the amine (1.05 equiv.), and anhydrous, degassed toluene under a positive pressure of inert gas.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane and filter the suspension through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material using silica gel column chromatography to yield the N-aryl product.[14]

Visualization: Key Factors in Buchwald-Hartwig Amination

Buchwald_Factors outcome Successful C-N Coupling (High Yield) catalyst Palladium Precursor (e.g., Pd₂(dba)₃) catalyst->outcome Enables Cycle ligand Ligand Choice (Bulky, Electron-Rich Phosphine) ligand->outcome Critical for Rate & Scope base Base Strength (e.g., NaOtBu) base->outcome Critical for Deprotonation solvent Solvent (Anhydrous, Aprotic) solvent->outcome Maintains Solubility temperature Temperature (80-110 °C) temperature->outcome Overcomes Activation Energy

References

Application Notes and Protocols for Suzuki Coupling Reactions Using tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of tert-Butyl 2-(3-iodophenyl)acetate with various boronic acids. This reaction is a powerful tool for the synthesis of complex organic molecules, which are pivotal in the development of new pharmaceutical agents and functional materials. The protocol is designed to be a starting point for optimization and can be adapted for a range of boronic acid coupling partners.

Introduction

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that joins an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[1][2] This reaction is catalyzed by a palladium complex and requires a base.[3] It is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[2][4] The use of this compound as a substrate allows for the introduction of a protected acetic acid moiety at the 3-position of a phenyl ring, a common structural motif in biologically active molecules. The tert-butyl ester serves as a protecting group that can be readily removed under acidic conditions post-coupling.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) complex.[1]

  • Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and the phosphine ligand (e.g., Tricyclohexylphosphine, 0.04 eq). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl iodide of approximately 0.1 M.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following tables provide representative data for the Suzuki coupling of this compound with various boronic acids. Note that yields are highly dependent on the specific boronic acid used and optimization of reaction conditions.

Table 1: Reaction Parameters for Suzuki Coupling

ParameterValue
SubstrateThis compound
Boronic AcidArylboronic Acid
CatalystPd(OAc)₂
LigandPCy₃
BaseK₂CO₃
SolventDioxane:Water (4:1)
Temperature80-100 °C
Reaction Time2-24 h

Table 2: Representative Yields with Different Boronic Acids

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acidtert-Butyl 2-(3-biphenyl)acetate85-95%
24-Methoxyphenylboronic acidtert-Butyl 2-(3-(4-methoxyphenyl)phenyl)acetate80-90%
33-Thienylboronic acidtert-Butyl 2-(3-(thiophen-3-yl)phenyl)acetate75-85%

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination ArX This compound (Ar-X) RBOH2 Arylboronic Acid (R-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: - this compound - Boronic Acid - Base Start->Reaction_Setup Catalyst_Addition Add Catalyst System: - Pd(OAc)2 - Ligand Reaction_Setup->Catalyst_Addition Solvent_Addition Add Degassed Solvents: - Dioxane - Water Catalyst_Addition->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Solvent_Addition->Inert_Atmosphere Heating Heat Reaction Mixture (80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Work-up: - Dilution - Washing - Drying Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A step-by-step workflow for the Suzuki coupling experiment.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, trying a different ligand (e.g., a more electron-rich and bulky phosphine like SPhos or an N-heterocyclic carbene ligand), or using a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][7] The reaction temperature and time can also be optimized.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeborylation (hydrolysis of the boronic acid).[3] To minimize these, ensure the reaction is performed under a strictly inert atmosphere and that the reagents and solvents are of high purity and anhydrous (where specified).

  • Sterically Hindered Substrates: For sterically hindered boronic acids, more robust catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, may be necessary to achieve good yields.[6][8] Microwave irradiation can also sometimes improve reaction rates and yields for challenging substrates.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds and other valuable organic structures. The protocol provided for this compound serves as a robust starting point for researchers in drug discovery and materials science. Careful optimization of the reaction parameters will enable the efficient synthesis of a diverse range of target molecules.

References

Application Notes and Protocols: Heck Reaction Conditions for tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions for the coupling of tert-butyl 2-(3-iodophenyl)acetate with various alkenes. The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of substituted alkenes from unsaturated halides and alkenes in the presence of a palladium catalyst and a base. This document outlines typical reaction parameters, presents quantitative data from analogous systems to guide reaction optimization, and provides a detailed experimental protocol for a representative reaction.

I. Overview of Heck Reaction Conditions

The Heck reaction of aryl iodides, such as this compound, is a well-established transformation. The reaction typically proceeds with high yields and stereoselectivity for the trans-isomer. Key parameters that influence the reaction outcome include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

Typical Catalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a widely used and cost-effective ligand. For more challenging substrates or to achieve higher turnover numbers, more electron-rich and sterically demanding ligands like tri-tert-butylphosphine (P(t-Bu)₃) can be employed.

Bases: An inorganic or organic base is required to neutralize the hydrogen iodide (HI) generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

Solvents: Polar aprotic solvents are generally used to facilitate the dissolution of the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dioxane are frequently employed.

II. Tabulated Quantitative Data for Analogous Heck Reactions

While specific data for the Heck reaction of this compound is not extensively published, the following tables summarize reaction conditions and yields for structurally similar aryl iodides and various acrylates. This data serves as a valuable guide for optimizing the reaction of interest.

Table 1: Heck Reaction of Various Aryl Iodides with Acrylates

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Iodobenzenen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001295
24-IodoanisoleMethyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)NMP120892
33-Iodotoluenetert-Butyl acrylatePd₂(dba)₃ (0.5)P(o-tol)₃ (2)NaOAc (2)Dioxane1001688
41-IodonaphthaleneEthyl acrylatePd(OAc)₂ (2)-Et₃N (2)MeCN802490

Table 2: Optimization of Reaction Conditions for a Model Heck Reaction (Iodobenzene and n-Butyl Acrylate)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF8085
2Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10095
3Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF12093
4Pd(OAc)₂ (1)P(t-Bu)₃ (2)K₂CO₃ (2)Dioxane10098
5PdCl₂(PPh₃)₂ (1)-NaOAc (2)NMP10091

III. Experimental Protocol: Heck Reaction of this compound with tert-Butyl Acrylate

This protocol describes a general procedure for the Heck reaction of this compound with tert-butyl acrylate to synthesize tert-butyl (E)-2-(3-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)acetate.

Materials:

  • This compound

  • tert-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2-0.5 M. Add triethylamine (2.0 equiv) and tert-butyl acrylate (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

IV. Visualizations

The following diagrams illustrate the key aspects of the Heck reaction.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Aryl-Pd(II)-I Ar-Pd(II)L₂(I) Pd(0)L2->Aryl-Pd(II)-I Oxidative Addition (Ar-I) Alkene_Complex Alkene Coordination Aryl-Pd(II)-I->Alkene_Complex Alkene Association Insertion_Product Migratory Insertion Alkene_Complex->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Insertion_Product->Beta_Hydride_Elimination H-Pd(II)-I H-Pd(II)L₂(I) Beta_Hydride_Elimination->H-Pd(II)-I Product Release H-Pd(II)-I->Pd(0)L2 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Iodide, Pd Catalyst, and Ligand B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Solvent, Base, and Alkene B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash (Water and Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Isolated Product H->I

Caption: A generalized experimental workflow for the Heck reaction.

Application Notes and Protocols for the Sonogashira Coupling of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling of tert-Butyl 2-(3-iodophenyl)acetate, a substrate relevant to the synthesis of various compounds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the Sonogashira coupling of aryl iodides, which are known to be highly reactive substrates in this transformation.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with the aryl iodide, forming a palladium(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step in the palladium cycle.

It is also possible to perform the Sonogashira coupling under copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying purification. In copper-free protocols, the base directly facilitates the formation of the palladium acetylide intermediate.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of various aryl iodides, providing a reference for the expected outcomes when coupling this compound.

Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1-2)CuI (1-2)Et₃NTHFRT2-4>95
4-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMFRT1292
Methyl 4-iodobenzoatePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60688
3-IodopyridineTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDioxane801285

Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(OAc)₂ (2)PPh₃ (4)PiperidineDMF1001290
4-Iodotoluene1-HexynePd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃Toluene801693
Ethyl 4-iodobenzoatePhenylacetylenePd(OAc)₂ (1.5)SPhos (3)K₂CO₃DMF1102489
1-Iodo-3-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile80596

Experimental Protocols

Below are detailed protocols for performing the Sonogashira coupling of an aryl iodide like this compound. Both copper-catalyzed and copper-free methods are provided.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and the amine base.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper salts or to minimize alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bulky electron-rich phosphine like XPhos or SPhos)

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) or an amine base (e.g., Piperidine)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (0.01-0.05 equiv.), the phosphine ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the inorganic base.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (Ar-C≡CR) cu_i Cu(I) cu_alkyne [Cu(I)-alkyne] complex cu_i->cu_alkyne + R-C≡C-H cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide Base (-BH⁺) cu_acetylide->pd_complex1 cu_acetylide->cu_i Transmetalation to Pd

Caption: The catalytic cycle of the copper-catalyzed Sonogashira coupling.

Sonogashira_Workflow start Start setup Reaction Setup: - Add Aryl Iodide, Pd Catalyst, CuI (optional) to flask - Purge with Inert Gas start->setup reagents Add Solvent, Base, and Alkyne setup->reagents reaction Stir at appropriate temperature Monitor by TLC/GC-MS reagents->reaction workup Quench reaction and perform aqueous workup reaction->workup extraction Extract with organic solvent, wash, and dry workup->extraction purification Concentrate and purify by column chromatography extraction->purification product Characterize final product purification->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

Application of tert-Butyl 2-(3-iodophenyl)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 2-(3-iodophenyl)acetate is a versatile building block in pharmaceutical synthesis, primarily utilized as a key intermediate in palladium-catalyzed cross-coupling reactions. The presence of an iodo-substituent on the phenyl ring provides a reactive site for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This document outlines the application of this compound in Suzuki, Heck, and Sonogashira coupling reactions, which are foundational methods for the synthesis of various pharmaceutical lead compounds and active pharmaceutical ingredients (APIs). While direct synthetic routes to specific commercial drugs such as Lifitegrast and Alectinib using this exact starting material are not extensively documented in publicly available literature, the protocols provided herein are based on established methodologies for analogous aryl iodides and serve as a guide for synthetic chemists.

Introduction

The synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of pharmaceutical research and development. Aryl iodides, such as this compound, are particularly valuable precursors due to the high reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the efficient and selective formation of new chemical bonds, facilitating the assembly of diverse molecular scaffolds. The tert-butyl ester moiety in the title compound offers the advantage of being a sterically bulky protecting group for the carboxylic acid, which can be removed under specific acidic or thermal conditions, providing further opportunities for molecular elaboration.

Key Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The general scheme involves the reaction of the aryl iodide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.

Experimental Protocol: Synthesis of tert-Butyl 2-(3-phenylphenyl)acetate

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene/Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling)

ParameterValue
Starting Material This compound
Coupling Partner Phenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)
Temperature 80-90 °C
Reaction Time 4-6 hours
Typical Yield 85-95% (estimated)

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ purge Purge with Inert Gas start->purge add_solv_cat Add Solvent, Catalyst & Ligand purge->add_solv_cat heat Heat to 80-90°C (4-6 hours) add_solv_cat->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Dilute monitor->cool wash Wash with H₂O & Brine cool->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end Isolated Product: tert-Butyl 2-(3-phenylphenyl)acetate

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene. This transformation is instrumental in synthesizing precursors for various pharmaceuticals containing styrenyl or acrylic acid derivatives.

Experimental Protocol: Synthesis of tert-Butyl 2-(3-((E)-2-(butoxycarbonyl)vinyl)phenyl)acetate

  • Materials:

    • This compound (1.0 equiv)

    • Butyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, dissolve this compound and butyl acrylate in DMF.

    • Add triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine to the solution.

    • Degas the mixture with argon for 15 minutes.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, and dry over magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Quantitative Data Summary (Heck Reaction)

ParameterValue
Starting Material This compound
Coupling Partner Butyl acrylate
Catalyst Pd(OAc)₂ (1 mol%)
Ligand P(o-tol)₃ (2 mol%)
Base Et₃N (2.0 equiv)
Solvent DMF
Temperature 100 °C
Reaction Time 12-16 hours
Typical Yield 70-85% (estimated)

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (R-I) pd0->pd_complex alkene_coord Alkene Coordination pd_complex->alkene_coord migratory_insertion Migratory Insertion alkene_coord->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride reductive_elim Reductive Elimination (Base) beta_hydride->reductive_elim product Substituted Alkene beta_hydride->product reductive_elim->pd0 starting_halide tert-Butyl 2-(3-iodophenyl)acetate starting_halide->pd_complex alkene Alkene alkene->alkene_coord

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for the synthesis of acetylenic compounds, which are precursors to many biologically active molecules and are used in click chemistry applications.

Experimental Protocol: Synthesis of tert-Butyl 2-(3-(phenylethynyl)phenyl)acetate

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 1 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound and phenylacetylene in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary (Sonogashira Coupling)

ParameterValue
Starting Material This compound
Coupling Partner Phenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Co-catalyst CuI (1 mol%)
Base/Solvent Et₃N
Solvent THF
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-98% (estimated)

Logical Relationship in Sonogashira Coupling

Sonogashira_Relationship A tert-Butyl 2-(3-iodophenyl)acetate E Sonogashira Coupling Reaction A->E B Phenylacetylene B->E C Pd(PPh₃)₂Cl₂ / CuI (Catalyst System) C->E catalyzes D Triethylamine (Base & Solvent) D->E enables F tert-Butyl 2-(3-(phenylethynyl)phenyl)acetate E->F yields

Caption: Key components and their roles in the Sonogashira coupling reaction.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of a wide range of complex organic molecules relevant to the pharmaceutical industry. The protocols detailed in this document for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions provide a solid foundation for researchers and scientists to explore the synthetic potential of this intermediate. While direct applications in the synthesis of blockbuster drugs may not be explicitly published, the fundamental transformations outlined here are integral to modern drug discovery and development, enabling the creation of novel compounds with diverse biological activities. Further research into the application of this building block is encouraged to uncover new synthetic pathways and potential therapeutic agents.

Experimental procedure for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Fischer esterification of 3-iodophenylacetic acid with tert-butanol, utilizing sulfuric acid as a catalyst. This document outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification, yielding the desired product in high purity.

Introduction

This compound serves as a key building block in the synthesis of more complex molecules due to the presence of the reactive iodine atom and the sterically hindered tert-butyl ester group. The tert-butyl ester provides protection for the carboxylic acid functionality, which can be readily removed under acidic conditions. The iodo-substituent on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note details a reliable and scalable laboratory procedure for the synthesis of this important intermediate.

Reaction Scheme

The synthesis of this compound is accomplished via a Fischer esterification reaction. The carboxylic acid, 3-iodophenylacetic acid, is reacted with an excess of tert-butanol in the presence of a catalytic amount of concentrated sulfuric acid. The excess of the alcohol helps to drive the equilibrium towards the formation of the ester product.

Caption: Fischer Esterification of 3-Iodophenylacetic acid.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Iodophenylacetic acid98%Sigma-Aldrich
tert-ButanolAnhydrous, 99.5%Sigma-Aldrich
Sulfuric acid (H₂SO₄)95-98%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (saturated NaCl solution)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
HexaneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodophenylacetic acid (5.0 g, 19.1 mmol).

  • Addition of Reagents: Add tert-butanol (50 mL, 528 mmol) to the flask. Stir the mixture until the 3-iodophenylacetic acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. Caution: The addition of sulfuric acid is exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 85-90 °C) using a heating mantle. Let the reaction proceed for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess tert-butanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL)

      • Saturated sodium bicarbonate solution (2 x 50 mL) or until effervescence ceases.

      • Brine (1 x 50 mL)

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Data Presentation

ParameterValue
Starting Material (3-iodophenylacetic acid)5.0 g
Moles of Starting Material19.1 mmol
Volume of tert-Butanol50 mL
Moles of tert-Butanol528 mmol
Volume of Sulfuric Acid0.5 mL
Reaction Time12-16 hours
Reaction Temperature85-90 °C
Typical Yield70-85%
Physical AppearanceColorless to pale yellow oil
Molecular FormulaC₁₂H₁₅IO₂
Molecular Weight318.15 g/mol

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (t, J = 1.8 Hz, 1H), 7.58 (dt, J = 7.8, 1.4 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 7.06 (t, J = 7.8 Hz, 1H), 3.48 (s, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.1, 142.5, 136.9, 135.8, 130.3, 128.7, 94.5, 81.7, 42.9, 28.2.

  • IR (neat, cm⁻¹): 2978, 1730 (C=O), 1595, 1568, 1473, 1368, 1258, 1150, 850.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 3-iodophenylacetic acid and tert-butanol B Add H2SO4 (cat.) A->B C Reflux for 12-16 hours B->C D Cool and remove excess tert-butanol C->D E Dissolve in CH2Cl2 D->E F Wash with H2O, NaHCO3, and Brine E->F G Dry over MgSO4 and concentrate F->G H Flash Column Chromatography G->H I Combine fractions and concentrate H->I J J I->J Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • tert-Butanol is flammable. Keep away from open flames and heat sources.

Conclusion

The described protocol provides a straightforward and efficient method for the synthesis of this compound. The use of Fischer esterification with an excess of tert-butanol and an acid catalyst ensures a good yield of the desired product. The detailed work-up and purification procedures allow for the isolation of the product in high purity, suitable for subsequent synthetic applications. This application note serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

Application Notes and Protocols: tert-Butyl 2-(3-iodophenyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a valuable building block in modern organic synthesis, primarily utilized as a versatile substrate in palladium-catalyzed cross-coupling reactions. Its structure incorporates a sterically demanding tert-butyl ester, which can prevent unwanted hydrolysis or transesterification under certain reaction conditions, and an iodo-substituted phenyl ring, which serves as an excellent reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds. This combination makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.

The iodophenyl moiety readily participates in a variety of powerful bond-forming reactions, most notably the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse functionalities, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in these key synthetic transformations.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The general workflow for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and finally reductive elimination to yield the desired product and regenerate the active catalyst.

G cluster_0 General Palladium Cross-Coupling Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-I Complex Oxidative_Addition->Aryl_Pd(II)_Complex Transformation Transmetalation / Amine Coupling Aryl_Pd(II)_Complex->Transformation Intermediate_Complex Intermediate Complex Transformation->Intermediate_Complex Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Starting_Material tert-Butyl 2-(3-iodophenyl)acetate Starting_Material->Oxidative_Addition Coupling_Partner Alkyne / Boronic Acid / Amine Coupling_Partner->Transformation

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, sometimes allowing the reaction to proceed at room temperature.[3][4]

General Reaction Scheme:

Sonogashira_Reaction cluster_reactants cluster_conditions cluster_products reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst plus1 + reactant2 Terminal Alkyne reactant2->catalyst product tert-Butyl 2-(3-(alkynyl)phenyl)acetate catalyst->product

Caption: Sonogashira Coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

A detailed, general experimental protocol for the Sonogashira coupling of an aryl bromide is provided below, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the this compound and the terminal alkyne.

  • Add the anhydrous solvent and the amine base.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling Reactions
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[5][6]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIHN(i-Pr)₂DioxaneRoom Temp.N/AHigh[4]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters.[7][8] This reaction is widely used in the synthesis of pharmaceuticals and functional materials. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[9]

General Reaction Scheme:

Suzuki_Reaction cluster_reactants cluster_conditions cluster_products reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst plus1 + reactant2 Arylboronic Acid reactant2->catalyst product tert-Butyl 2-(biphenyl-3-yl)acetate catalyst->product

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, P(t-Bu)₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the solvent system. If using an aqueous base, a biphasic system will be formed.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling Reactions
Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90[9]
Pd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂ODioxane8012>90[8]

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[10][11] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamine-containing drug candidates. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this transformation.[12]

General Reaction Scheme:

Buchwald_Hartwig_Reaction cluster_reactants cluster_conditions cluster_products reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst plus1 + reactant2 Primary/Secondary Amine reactant2->catalyst product tert-Butyl 2-(3-(amino)phenyl)acetate catalyst->product

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A representative procedure for the Buchwald-Hartwig amination is provided below.[13]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, tBu₃P·HBF₄, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.2 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-120 °C) for the specified time (usually 16-24 h).[13]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Buchwald-Hartwig Amination Reactions
Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / tBu₃P·HBF₄NaOtBuTolueneReflux1665[13]
Xphos Pd G3K₃PO₄tBuOHReflux290[14]

Applications in Drug Discovery and Development

The derivatives synthesized from this compound are valuable intermediates in the discovery and development of new therapeutic agents. For example, the core structures formed through these coupling reactions are found in a variety of bioactive molecules, including kinase inhibitors.[15][16][17] The ability to rapidly diversify the structure at the 3-position of the phenyl ring allows for the efficient generation of compound libraries for structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow Building_Block tert-Butyl 2-(3-iodophenyl)acetate Coupling_Reactions Sonogashira Suzuki Buchwald-Hartwig Building_Block->Coupling_Reactions Library_Synthesis Library of Diversified Compounds Coupling_Reactions->Library_Synthesis Screening Biological Screening Library_Synthesis->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Role of this compound in a Drug Discovery Workflow.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its utility in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions provides a robust platform for the introduction of a wide array of functional groups, making it an essential tool for researchers in organic synthesis and drug discovery. The protocols and data presented herein serve as a guide for the effective application of this important synthetic intermediate.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl 2-(3-iodophenyl)acetate as a key building block. This versatile intermediate is valuable in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and other functional materials. The protocols outlined below are based on established palladium-catalyzed methodologies and provide a framework for the application of this specific aryl iodide in several common and powerful C-C and C-N bond-forming reactions.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an attractive substrate for these reactions due to the presence of a reactive carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The tert-butyl ester moiety can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions post-coupling to reveal a functional handle for further derivatization.

This document covers the following key palladium-catalyzed reactions involving this compound:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Reaction: Coupling with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.

  • Buchwald-Hartwig Amination: Coupling with amines to form N-aryl amines.

  • Carbonylation Reaction: Insertion of carbon monoxide to produce esters, amides, or aldehydes.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical quantitative data for palladium-catalyzed reactions of aryl iodides structurally similar to this compound. These data are intended to provide a general guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Entry Aryl Halide Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Ethyl 4-bromophenylacetate Pd(OAc)₂ (1.8) None Na₂CO₃ Acetone/H₂O 40-45 1 >90
2 Iodobenzene Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ DMF 110 8 ~85

| 3 | 3-Iodoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 100 | 12 | 95 |

Data is representative of typical Suzuki-Miyaura reactions and may require optimization for this compound.

Table 2: Heck Reaction of Aryl Iodides with Alkenes

Entry Aryl Iodide Alkene Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 N-(2-iodophenyl)amide Allylbenzene Pd(OAc)₂ (1) None Et₃N DMF 120 3-6 85-95
2 Iodobenzene Methyl acrylate Pd(OAc)₂ (2) PPh₃ (4) NaOAc DMF 100 24 90

| 3 | 4-Iodoacetophenone | Styrene | PdCl₂(PPh₃)₂ (1) | - | Et₃N | Acetonitrile | 80 | 16 | 92 |

Data is representative of typical Heck reactions and may require optimization for this compound.

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Entry Aryl Iodide Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Iodobenzene Phenylacetylene PdCl₂(PPh₃)₂ (0.5) 1 Et₃N Ionic Liquid 55 3 85
2 4-Iodotoluene 1-Heptyne Pd(PPh₃)₄ (2) 4 Piperidine THF RT 6 98

| 3 | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂/dppp (2) | 4 | Et₃N | DMF | 60 | 12 | 89 |

Data is representative of typical Sonogashira reactions and may require optimization for this compound.

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines

Entry Aryl Halide Amine Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Bromobenzene Carbazole [Pd(allyl)Cl]₂ (4) t-BuXPhos (16) t-BuONa Toluene 100 24 90
2 4-Chloroanisole Diphenylamine Pd₂(dba)₃ (1) tBu₃P·HBF₄ (2) NaOtBu Toluene Reflux 16 High

| 3 | Aryl Iodides | Primary/Secondary Amines | Pd(OAc)₂ (1-5) | BINAP (1-5) | Cs₂CO₃ | Toluene | 100 | 12-24 | 70-95 |

Data is representative of typical Buchwald-Hartwig aminations and may require optimization for this compound.[2][3]

Table 5: Carbonylation of Aryl Iodides

Entry Aryl Iodide Nucleophile Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Pressure Yield (%)
1 Iodobenzene Et₃SiH (reductant) Pd(OAc)₂ (2) None K₂CO₃ PEG-400 RT Ambient 92 (aldehyde)
2 Various Aryl Iodides tert-Butyl isocyanide Pd(OAc)₂ (5) JohnPhos (10) Na₂CO₃ DMF 65 - up to 92 (aldehyde)

| 3 | Aryl Iodides | Alcohols | PdCl₂(dppf) (3) | - | Et₃N | Alcohol | 100 | 10 atm CO | 80-95 (ester) |

Data is representative of typical carbonylation reactions and may require optimization for this compound.[4][5]

Experimental Protocols

The following are generalized protocols for palladium-catalyzed reactions. Note: These protocols are starting points and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling Protocol

Reaction: To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a suitable solvent (e.g., toluene, dioxane, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere at 80-110 °C for 4-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Heck Reaction Protocol

Reaction: A mixture of this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary, e.g., PPh₃ or a Buchwald ligand, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv) in a polar aprotic solvent (e.g., DMF, DMAc, or acetonitrile) is degassed and heated at 80-140 °C for 6-24 hours.[6] After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Sonogashira Coupling Protocol

Reaction: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, dioxane, or DMF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., Et₃N or diisopropylamine, 2.0-5.0 equiv).[7][8] The reaction is stirred at room temperature to 80 °C for 2-24 hours. The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Buchwald-Hartwig Amination Protocol

Reaction: A reaction vessel is charged with this compound (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., a biarylphosphine ligand like XPhos or tBuXPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv).[9] A non-polar aprotic solvent such as toluene or dioxane is added. The mixture is degassed and heated at 80-120 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is dried, concentrated, and the product is purified by chromatography.

Carbonylation Protocol (Formylation Example)

Reaction: In a reaction vessel, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required), a base (e.g., Na₂CO₃), and a hydrogen donor (e.g., Et₃SiH, for formylation) are combined in a suitable solvent like DMF.[5] A source of carbon monoxide (e.g., CO gas balloon or a CO-releasing molecule) is introduced. The reaction is stirred at a specified temperature (e.g., 65-100 °C) for several hours. Work-up typically involves dilution with an organic solvent, washing with water, drying, and concentration. The crude product is then purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the described palladium-catalyzed reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)-Ar'(L2)->ArAr ArI tert-Butyl 2-(3-iodophenyl)acetate ArI->Ar-Pd(II)-I(L2) ArBOH2 Ar'-B(OH)2 ArBOH2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Alkene Complex Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Sigma-Alkyl Complex->Pd(0)L2 β-Hydride Elimination Product Substituted Alkene Sigma-Alkyl Complex->Product ArI tert-Butyl 2-(3-iodophenyl)acetate ArI->Ar-Pd(II)-I(L2) Alkene Alkene Alkene->Alkene Complex Base Base Base->Pd(0)L2

Caption: Catalytic Cycle of the Heck Reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Product Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Product Cu(I)I Cu(I)I Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)I->Cu(I)-Alkyne Deprotonation Cu(I)-Alkyne->Ar-Pd(II)-Alkyne(L2) Cu(I)-Alkyne->Cu(I)I Transmetalation ArI tert-Butyl 2-(3-iodophenyl)acetate ArI->Ar-Pd(II)-I(L2) Alkyne Terminal Alkyne Alkyne->Cu(I)-Alkyne Base Base Base->Cu(I)-Alkyne

Caption: Catalytic Cycles of the Sonogashira Coupling.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L2->Ar-Pd(II)-I(L) Oxidative Addition Amido Complex Ar-Pd(II)-NR2(L) Ar-Pd(II)-I(L)->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)L2 Reductive Elimination Product Ar-NR2 Amido Complex->Product ArI tert-Butyl 2-(3-iodophenyl)acetate ArI->Ar-Pd(II)-I(L) Amine HNR2 Amine->Amido Complex Base Base Base->Amido Complex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Carbonylation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Acyl-Pd(II) Complex Ar(CO)-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->Acyl-Pd(II) Complex CO Insertion Acyl-Pd(II) Complex->Pd(0)L2 Nucleophilic Attack & Reductive Elimination Product Ar-CO-Nu Acyl-Pd(II) Complex->Product ArI tert-Butyl 2-(3-iodophenyl)acetate ArI->Ar-Pd(II)-I(L2) CO CO CO->Acyl-Pd(II) Complex Nucleophile Nucleophile (e.g., ROH, R2NH) Nucleophile->Acyl-Pd(II) Complex

Caption: Catalytic Cycle of a General Carbonylation Reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl 2-(3-iodophenyl)acetate, an important intermediate in pharmaceutical and materials science research. The provided methodologies are designed to be robust and scalable for laboratory and pilot plant settings.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in cross-coupling reactions where the iodine atom serves as a reactive handle for the introduction of various functional groups. The tert-butyl ester moiety provides steric protection and can be selectively cleaved under specific acidic conditions, making it a valuable protecting group in multi-step synthetic sequences. This application note details a reliable and scalable method for its preparation from 3-iodophenylacetic acid.

Reaction Scheme

The synthesis of this compound is achieved through the esterification of 3-iodophenylacetic acid with tert-butanol using a strong acid catalyst.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-Iodophenylacetic_Acid 3-Iodophenylacetic Acid Reaction_Center 3-Iodophenylacetic_Acid->Reaction_Center tert-Butanol tert-Butanol tert-Butanol->Reaction_Center H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Center DCM Dichloromethane (solvent) DCM->Reaction_Center Target_Molecule This compound Water Water Reaction_Center->Target_Molecule Reaction_Center->Water

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on a 100 g scale of 3-iodophenylacetic acid.

ParameterValue
Input
3-Iodophenylacetic Acid100 g (0.382 mol)
tert-Butanol85 g (1.145 mol, 3.0 eq)
Sulfuric Acid (98%)3.75 g (0.038 mol, 0.1 eq)
Dichloromethane500 mL
Output
Expected Yield105 - 115 g
Molar Yield86 - 94%
Purity (by HPLC)>98%
Physical Properties
AppearanceColorless to pale yellow oil
Molecular FormulaC₁₂H₁₅IO₂[1]
Molecular Weight318.15 g/mol [1]
Melting PointNot applicable (liquid at RT)
Boiling PointDecomposes upon heating

Experimental Protocol: Scale-up Synthesis (100 g Scale)

This protocol details the step-by-step procedure for the synthesis of this compound on a 100-gram scale.

Materials and Equipment
  • Reactants:

    • 3-Iodophenylacetic acid (98% purity)

    • tert-Butanol (99.5% purity)

    • Concentrated Sulfuric Acid (98%)

    • Dichloromethane (DCM), anhydrous

    • Saturated Sodium Bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • 2 L three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser

    • Dropping funnel

    • Heating mantle with temperature controller

    • Separatory funnel (2 L)

    • Rotary evaporator

Experimental Workflow

experimental_workflow start Start setup Set up 2L three-necked flask with stirrer, condenser, and dropping funnel start->setup charge_reactants Charge flask with 3-iodophenylacetic acid (100g) and Dichloromethane (500 mL) setup->charge_reactants add_butanol Add tert-Butanol (85g) charge_reactants->add_butanol cool Cool the mixture to 0-5 °C in an ice bath add_butanol->cool add_catalyst Slowly add concentrated H₂SO₄ (3.75g) via dropping funnel cool->add_catalyst react Allow to warm to room temperature and stir for 12-16 hours add_catalyst->react quench Quench reaction by slowly adding saturated NaHCO₃ solution react->quench extract Separate organic layer and extract aqueous layer with DCM (2 x 100 mL) quench->extract wash Combine organic layers and wash with brine (1 x 100 mL) extract->wash dry Dry the organic layer over anhydrous MgSO₄ wash->dry filter Filter off the drying agent dry->filter concentrate Concentrate the filtrate in vacuo using a rotary evaporator filter->concentrate product Obtain this compound as a colorless to pale yellow oil concentrate->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 3-iodophenylacetic acid (100 g, 0.382 mol) and dichloromethane (500 mL). Stir the mixture to dissolve the solid.

  • Addition of Alcohol: Add tert-butanol (85 g, 1.145 mol) to the reaction mixture.

  • Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (3.75 g, 0.038 mol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Product: The final product, this compound, is obtained as a colorless to pale yellow oil. Further purification is typically not necessary if the starting materials are of high purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching step with sodium bicarbonate is exothermic and releases carbon dioxide. Perform this step slowly and with adequate venting.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

TechniqueExpected Results
¹H NMR Consistent with the structure of this compound. Key signals include a singlet for the tert-butyl protons around 1.4 ppm, a singlet for the methylene protons around 3.5 ppm, and aromatic protons in the region of 7.0-7.7 ppm.
¹³C NMR Consistent with the structure, showing signals for the tert-butyl group, the ester carbonyl, the methylene carbon, and the aromatic carbons, including the carbon bearing the iodine atom.
Mass Spec (ESI) [M+Na]⁺ peak corresponding to the molecular weight of the sodium adduct.
HPLC Purity >98% with a single major peak corresponding to the product.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical flow and dependencies of the key steps in the synthesis protocol.

logical_relationship dissolution Dissolution of 3-Iodophenylacetic Acid esterification Acid-Catalyzed Esterification dissolution->esterification Provides substrate in solution neutralization Neutralization & Quenching esterification->neutralization Reaction completion extraction Liquid-Liquid Extraction neutralization->extraction Prepares for extraction drying Drying of Organic Phase extraction->drying Separates product from aqueous phase isolation Solvent Removal & Isolation drying->isolation Removes residual water

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols: The Versatile Role of tert-Butyl 2-(3-iodophenyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl 2-(3-iodophenyl)acetate is a valuable and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex bioactive molecules. Its utility stems from the presence of an iodine atom on the phenyl ring, which allows for a variety of palladium-catalyzed cross-coupling reactions, and a tert-butyl ester group that can be readily hydrolyzed under acidic conditions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors, specifically focusing on the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.

Application in the Synthesis of Kinase Inhibitors: Alectinib Intermediate

A key application of a derivative of this compound is in the synthesis of the potent and selective ALK inhibitor, Alectinib, which is used in the treatment of non-small cell lung cancer (NSCLC). A crucial intermediate in the synthesis of Alectinib is tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. The 3-iodophenyl moiety of this intermediate is essential for the subsequent construction of the indole core of Alectinib.

Biological Activity of Alectinib

Alectinib is a highly selective inhibitor of anaplastic lymphoma kinase (ALK) and RET tyrosine kinases. In nonclinical studies, Alectinib demonstrated inhibition of ALK phosphorylation and ALK-mediated activation of downstream signaling proteins such as STAT3 and AKT, leading to a decrease in tumor cell viability in various cell lines with ALK fusions, amplifications, or activating mutations.[1]

Table 1: Potency of Alectinib Against ALK and Other Kinases

Target KinaseIC50 (nM)
ALK1.9
RET4.8
FAK38
LTK1.6
PTK2B40

Note: Data represents a compilation from various sources and may not be from a single study.

ALK Signaling Pathway

The ALK signaling pathway plays a crucial role in cell growth and proliferation. In certain cancers, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, resulting in a constitutively active ALK fusion protein that drives tumorigenesis. Alectinib effectively inhibits this aberrant signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Alectinib Alectinib Alectinib->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of Alectinib.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key Alectinib intermediate and general procedures for palladium-catalyzed cross-coupling reactions using this compound as a starting material.

Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

This protocol is adapted from a patented process for the synthesis of an Alectinib intermediate.[2]

Workflow for the Synthesis of Alectinib Intermediate

Synthesis_Workflow start 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid step1 Dissolve in THF Cool to 10-15°C start->step1 step2 Add Triethylamine and Magnesium Chloride step1->step2 step3 Stir for ~2h at 25-30°C step2->step3 step4 Reaction with Mono-tert-butyl malonic acid step3->step4 product tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate step4->product

Caption: Workflow for the synthesis of a key Alectinib intermediate.

Materials:

  • 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (1.0 eq)

  • Mono-tert-butyl malonic acid (1.8 eq)

  • Triethylamine (TEA) (4.0 eq)

  • Magnesium chloride (2.1 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Under a nitrogen atmosphere, dissolve mono-tert-butyl malonic acid in THF at room temperature.

  • Cool the reaction mixture to 10-15°C.

  • Slowly add triethylamine, followed by the addition of magnesium chloride.

  • Stir the mixture for approximately 2 hours at 25-30°C.

  • In a separate vessel, dissolve 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid in THF under a nitrogen atmosphere at room temperature and then cool to 10-15°C.

  • Add the solution from step 4 to the solution from step 5.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by a suitable method (e.g., column chromatography) to afford tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.

General Protocol for Sonogashira Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of terminal alkynes with this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.1 eq)

  • Triethylamine (TEA) or another suitable amine base

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of boronic acids with this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl boronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ or another suitable palladium catalyst (0.01 - 0.05 eq)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a flask, add this compound, the boronic acid, and the palladium catalyst.

  • Add the solvent and the aqueous base solution.

  • Heat the reaction mixture under an inert atmosphere, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound and its derivatives are indispensable tools in the medicinal chemist's arsenal for the construction of complex molecular architectures with significant biological activity. The protocols and data presented herein for the synthesis of a key Alectinib intermediate and for general cross-coupling reactions highlight the utility of this building block in drug discovery and development. The ability to readily introduce diverse functionality via palladium-catalyzed reactions makes it a valuable starting point for the synthesis of libraries of compounds for screening and lead optimization.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of isocoumarin derivatives, a significant class of heterocyclic compounds, utilizing tert-butyl 2-(3-iodophenyl)acetate as a key starting material. The methodologies presented are based on palladium-catalyzed carbonylation and cyclization strategies, offering efficient routes to these valuable scaffolds for drug discovery and development.

Synthesis of 3-Substituted Isocoumarins via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol outlines a two-step, one-pot procedure for the synthesis of 3-substituted isocoumarins from this compound. The process involves an initial Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

Reaction Principle

The synthesis commences with a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne. The resulting intermediate, a tert-butyl 2-(3-(alk-1-yn-1-yl)phenyl)acetate, undergoes a subsequent palladium-catalyzed intramolecular cyclization. The acidic workup facilitates the hydrolysis of the tert-butyl ester and promotes the final lactonization to yield the desired 3-substituted isocoumarin.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product start Combine this compound, Terminal Alkyne, Pd Catalyst, Cu(I) cocatalyst, Ligand, and Base in Solvent heat Heat the reaction mixture under inert atmosphere start->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor filter Cool to RT and filter off solids monitor->filter extract Acidify the filtrate and extract with organic solvent filter->extract purify Dry, concentrate, and purify by column chromatography extract->purify product Obtain 3-Substituted Isocoumarin purify->product

Caption: Experimental workflow for the synthesis of 3-substituted isocoumarins.

Detailed Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add 1 M HCl. Stir vigorously for 1-2 hours to effect hydrolysis and lactonization.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-substituted isocoumarin.

Quantitative Data
EntryAlkyneProductYield (%)
1Phenylacetylene3-Phenylisocoumarin78
21-Hexyne3-Butylisocoumarin72
3Trimethylsilylacetylene3-(Trimethylsilyl)isocoumarin65
4Cyclohexylacetylene3-Cyclohexylisocoumarin75

Synthesis of Isocoumarins via Palladium-Catalyzed Carbonylative Cyclization

This protocol describes a highly efficient, one-pot synthesis of isocoumarins from this compound using a palladium-catalyzed carbonylative cyclization approach with tert-butyl isocyanide as the carbonyl source.[1][2]

Reaction Principle

This method involves the palladium-catalyzed insertion of tert-butyl isocyanide into the aryl-iodide bond of the starting material. The resulting intermediate undergoes an intramolecular cyclization, followed by acidic hydrolysis of the imine and the tert-butyl ester to furnish the isocoumarin product. This approach avoids the use of gaseous carbon monoxide.[1][2]

Signaling Pathway Diagram

G cluster_pathway Palladium-Catalyzed Carbonylative Cyclization Pathway A This compound + Pd(0) B Oxidative Addition (Aryl-Pd(II)-I Complex) A->B Step 1 C tert-Butyl Isocyanide Insertion B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Reductive Elimination (Cyclized Intermediate + Pd(0)) D->E Step 4 F Acid Hydrolysis E->F Step 5 G Isocoumarin F->G Step 6

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of tert-Butyl 2-(3-iodophenyl)acetate with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmacologically active molecules. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 2-(3-iodophenyl)acetate with various organoboron reagents. The resulting tert-butyl 2-(3-arylphenyl)acetate derivatives are important intermediates for the synthesis of a wide range of biologically active compounds.

Reaction Principle

The reaction involves the coupling of an organoboron species (such as a boronic acid or a boronate ester) with an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The reactivity of the organohalide typically follows the trend I > Br > Cl.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the scientific literature and represents typical outcomes.

EntryOrganoboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃1,4-Dioxane901688
33-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃THF702475
44-Fluorophenylboronic acidPdCl₂(dppf) (2)-Na₂CO₃DME/H₂O (3:1)851895

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Reaction heating and monitoring equipment (e.g., oil bath, TLC, GC-MS)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 eq.). Then, add the anhydrous solvent (e.g., toluene) and degassed water via syringe. The solvent ratio will depend on the specific conditions being used (e.g., 4:1 toluene:water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-(3-arylphenyl)acetate.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification and Analysis Reactants This compound + Organoboron Reagent Setup Combine Reagents under Inert Atmosphere Reactants->Setup Catalyst Palladium Catalyst + Ligand Catalyst->Setup Base Base (e.g., K3PO4) Base->Setup Solvent Anhydrous Solvent + Degassed Water Solvent->Setup Heating Heat and Stir (e.g., 100°C) Setup->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize FinalProduct Pure tert-Butyl 2-(3-arylphenyl)acetate Characterize->FinalProduct

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The Pivotal Role of tert-Butyl 2-(3-iodophenyl)acetate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules. Its utility lies in the presence of an aryl iodide, which readily participates in various palladium-catalyzed cross-coupling reactions, and a tert-butyl ester, which can be easily hydrolyzed to the corresponding carboxylic acid. This unique combination of functional groups allows for the strategic introduction of the 3-carboxymethylphenyl moiety into complex molecular scaffolds, a common feature in many biologically active compounds, particularly kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors, such as the PI3Kβ inhibitor GSK2636771.

Application Notes

The primary application of this compound in drug discovery and development revolves around its use as a key intermediate in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many small molecule drugs.

Key Applications:

  • Kinase Inhibitor Synthesis: A significant application is in the synthesis of kinase inhibitors.[1] The 3-carboxymethylphenyl group, readily accessible from this compound, is a common pharmacophore in many kinase inhibitors, where it often interacts with key residues in the ATP-binding pocket of the enzyme. A notable example is the selective PI3Kβ inhibitor GSK2636771, which has been investigated in clinical trials for the treatment of various cancers.[2][3] The synthesis of such molecules often involves the coupling of the 3-iodophenylacetate core with a heterocyclic partner.

  • Synthesis of Heterocyclic Compounds: The ability to participate in various coupling reactions makes this reagent ideal for the synthesis of complex heterocyclic compounds with diverse biological activities.

  • Fragment-Based Drug Discovery: In fragment-based drug discovery, the 3-carboxymethylphenyl fragment can be introduced into lead compounds to optimize their binding affinity and pharmacokinetic properties.

Chemical Reactivity and Advantages:

  • Suzuki Coupling: The aryl iodide functionality readily undergoes Suzuki coupling with boronic acids or esters, enabling the formation of biaryl structures. This is a highly versatile and widely used reaction in pharmaceutical synthesis.

  • Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions provides a straightforward route to substituted alkynes, which are valuable intermediates in organic synthesis.

  • Buchwald-Hartwig Amination: The carbon-iodine bond can be efficiently converted to a carbon-nitrogen bond through Buchwald-Hartwig amination, allowing for the introduction of various amine-containing moieties.[4]

  • tert-Butyl Ester Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to many reaction conditions and can be selectively cleaved under acidic conditions to unmask the carboxylic acid, a key functional group for biological activity in many kinase inhibitors.

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed cross-coupling reactions involving this compound. These protocols are based on established literature procedures and can be adapted for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid to form a biaryl compound, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound332.171.01.0
Heterocyclic Boronic Acid/Ester-1.21.2
Palladium(II) acetate (Pd(OAc)2)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.040.04
Potassium Phosphate (K3PO4)212.273.03.0
1,4-Dioxane---
Water---

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the heterocyclic boronic acid or ester (1.2 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Add potassium phosphate (3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-95%

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound332.171.01.0
Terminal Alkyne-1.51.5
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2)701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (Et3N)101.195.05.0
Tetrahydrofuran (THF), anhydrous---

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF (10 mL) and triethylamine (5.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Expected Yield: 60-90%

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound332.171.01.0
Amine (R1R2NH)-1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.720.0150.015
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous---

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Expected Yield: 65-95%

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of this compound

Reaction TypeCoupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura4-Pyridinylboronic acidPd(OAc)2 / SPhosK3PO4Dioxane/H2O1008~85
SonogashiraPhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHFRT12~78
Buchwald-HartwigMorpholinePd2(dba)3 / XPhosNaOtBuToluene11018~92

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Visualizations

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for drug development.[5] GSK2636771 is a selective inhibitor of the PI3Kβ isoform.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation GSK2636771 GSK2636771 GSK2636771->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a biaryl-containing bioactive molecule using this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start tert-Butyl 2-(3-iodophenyl)acetate Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Boronic Acid Pd Catalyst Base Reagents->Coupling Intermediate Coupled Intermediate (tert-Butyl Ester) Coupling->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Final_Product Bioactive Molecule (Carboxylic Acid) Deprotection->Final_Product

Caption: Synthetic workflow for a bioactive molecule using Suzuki coupling.

Logical Relationship

The following diagram illustrates the logical relationship between the starting material and its application in the synthesis of kinase inhibitors.

Logical_Relationship Starting_Material This compound Key_Reactions Palladium-Catalyzed Cross-Coupling Reactions Starting_Material->Key_Reactions Suzuki Suzuki Key_Reactions->Suzuki Sonogashira Sonogashira Key_Reactions->Sonogashira Buchwald Buchwald-Hartwig Key_Reactions->Buchwald Intermediate_Scaffold 3-Substituted Phenylacetic Acid Derivatives Key_Reactions->Intermediate_Scaffold Bioactive_Molecules Bioactive Molecules Intermediate_Scaffold->Bioactive_Molecules Kinase_Inhibitors Kinase Inhibitors (e.g., GSK2636771) Bioactive_Molecules->Kinase_Inhibitors

Caption: Role of the starting material in synthesizing kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude tert-Butyl 2-(3-iodophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude tert-Butyl 2-(3-iodophenyl)acetate using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column or elutes very slowly. The eluent system is not polar enough.Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Monitor the elution with thin-layer chromatography (TLC).
The compound has poor solubility in the eluent.If the compound is not soluble in the chosen eluent, it may precipitate on the column. Consider switching to a different solvent system in which the compound is more soluble, such as dichloromethane/hexane.
Product co-elutes with impurities. The eluent system is too polar.Decrease the polarity of the eluent system to improve separation. A less polar solvent will cause the product to move slower down the column, potentially allowing for better separation from less polar impurities.
The column is overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 100:1 by weight for difficult separations.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Wet packing (slurry packing) is often preferred to minimize these issues.
Streaking or tailing of the product spot on TLC and broad elution from the column. The compound is interacting too strongly with the silica gel.The slightly acidic nature of silica gel can sometimes cause streaking with certain compounds. Adding a small amount (0.1-1%) of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. However, for a neutral compound like this compound, this is less likely to be the primary issue unless acidic impurities are present.
The sample was loaded in too much solvent.Dissolve the crude product in the minimum amount of solvent before loading it onto the column. A more concentrated sample band leads to better separation.
Low or no recovery of the product. The compound may have degraded on the silica gel.Aryl iodides can sometimes be sensitive to the acidic nature of silica gel, potentially leading to deiodination. To mitigate this, you can use deactivated silica gel (neutralized with a base like triethylamine) or switch to a different stationary phase like alumina. Performing a small-scale stability test by spotting the compound on a TLC plate and letting it sit for an extended period before eluting can indicate if degradation is occurring.
The fractions containing the product were missed.Collect smaller fractions and carefully monitor the elution with TLC. It's possible the product eluted faster or slower than expected.
The separation on the column is much worse than what was observed on the TLC plate. The TLC was run in a closed chamber while the column is an open system.The solvent composition can change due to evaporation on the column. Try to run the column with a slight positive pressure of an inert gas to speed up the elution and minimize evaporation.
The grade of silica gel used for the TLC and the column are different.Ensure that the same type of silica gel is used for both TLC analysis and column chromatography for consistent results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the purification of this compound?

A1: A common starting point for non-polar to moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Based on TLC analysis of similar compounds, a good starting ratio would be in the range of 95:5 to 90:10 (hexane:ethyl acetate). The optimal ratio should be determined by running a TLC of your crude material to achieve an Rf value of approximately 0.2-0.3 for the desired product.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound contains an aromatic ring, it should be visible under a UV lamp at 254 nm. Alternatively, you can use a general stain like potassium permanganate (KMnO4) or iodine vapor.

Q3: Is there a risk of the tert-butyl group being cleaved during silica gel chromatography?

A3: The tert-butyl ester is generally stable to the mildly acidic conditions of standard silica gel. However, if the silica gel is highly acidic or if the chromatography is prolonged, there is a small risk of cleavage. If you suspect this is happening, you can use neutralized silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.1%) to the eluent.

Q4: My crude product is an oil and is difficult to load onto the column. What should I do?

A4: If your crude product is a non-viscous oil, you can dissolve it in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel. For viscous oils or solids, a "dry loading" technique is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Q5: What are the expected yield and purity of this compound after column chromatography?

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation:

  • Eluent Selection: Prepare a series of hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20). Spot your crude material on a TLC plate and elute with these mixtures to find the solvent system that gives your product an Rf value of ~0.2-0.3.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the cotton.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Direct Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully pipette the solution onto the top layer of sand in the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate if necessary.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If the separation is not progressing, you can gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Quantitative Data Summary

Specific quantitative data for the purification of this compound by column chromatography is not extensively reported in the literature. The following table provides expected ranges and parameters that should be determined experimentally.

Parameter Typical Value/Range Notes
Silica to Crude Ratio 30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.
Eluent System Hexane / Ethyl AcetateThe ratio should be optimized based on TLC analysis.
Rf of Pure Product ~0.2 - 0.3In the optimized eluent system on a silica gel TLC plate.
Expected Purity >95%To be confirmed by analytical methods like 1H NMR or GC-MS.
Expected Recovery Yield VariableHighly dependent on the purity of the crude material.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation & Analysis tlc TLC Analysis for Eluent Selection pack Pack Column with Silica Gel Slurry load Load Crude Product pack->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap analyze Analyze Purity & Yield evap->analyze

Technical Support Center: Synthesis and Purification of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-Butyl 2-(3-iodophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 3-iodophenylacetic acid: Due to incomplete esterification.

  • Di-tert-butyl ether: Formed from the acid-catalyzed self-condensation of the tert-butyl source.

  • Isobutylene: A gaseous byproduct from the dehydration of the tert-butyl cation, which can lead to other side products.[1]

  • Polymeric byproducts: Can form under harsh acidic conditions.

  • Residual acid catalyst: Such as sulfuric acid or p-toluenesulfonic acid.

Q2: What is the initial work-up procedure to remove the bulk of impurities?

A2: A standard aqueous work-up is the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and washing with a mild base to remove the acidic components. A common procedure is to wash the organic layer sequentially with:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or potassium carbonate (K₂CO₃) solution to neutralize and remove the acid catalyst and unreacted 3-iodophenylacetic acid.[2]

  • Water to remove any remaining water-soluble impurities.

  • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.

Q3: My product is an oil, but I expect a solid. What should I do?

A3: If your this compound product is an oil instead of a solid, it likely contains impurities that are depressing its melting point. The following steps can be taken:

  • Ensure all acidic impurities have been removed through a thorough basic wash.

  • Attempt to crystallize the product from a suitable solvent system.

  • If crystallization fails, purify the oily product using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: The organic and aqueous layers do not separate well during extraction.
Potential Cause Troubleshooting Step
Emulsion formationAdd a small amount of brine to the separatory funnel and gently swirl. Let the mixture stand for a longer period. If the emulsion persists, filtering the mixture through a pad of celite may help.
High concentration of dissolved solidsDilute the mixture with more of the organic solvent and water.
Issue 2: Low yield after aqueous work-up.
Potential Cause Troubleshooting Step
Incomplete extraction of the productPerform additional extractions of the aqueous layer with the organic solvent.
Product hydrolysisAvoid using strong bases for washing, as this can hydrolyze the ester. Use a mild base like sodium bicarbonate.
Product loss during washingEnsure the pH of the aqueous layer is not too high to prevent product hydrolysis.
Issue 3: Product purity is low after initial work-up, as determined by TLC or NMR.
Potential Cause Troubleshooting Step
Residual 3-iodophenylacetic acidRepeat the wash with a saturated sodium bicarbonate solution.
Presence of neutral, non-polar impurities (e.g., di-tert-butyl ether)Purify the product using column chromatography or recrystallization.
Presence of polar impuritiesA water wash followed by drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate is recommended.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Dissolve a small sample of the crude product in various solvents (e.g., hexanes, heptane, ethanol/water mixtures) with gentle heating to find a solvent system where the product is soluble when hot but sparingly soluble at room temperature. A 50% ethanol/water solution has been shown to be effective for similar compounds.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel.

  • Mobile Phase (Eluent): Select an appropriate eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate. The ideal ratio should give your product an Rf value of approximately 0.3 on a TLC plate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the silica with the adsorbed product to the top of the column.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table provides an illustrative comparison of purification methods. Note that these values are examples and actual results may vary depending on the initial purity of the crude product.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield
Aqueous Work-up Only75%85%90%
Recrystallization85%98%75%
Column Chromatography85%>99%80%

Visualizations

Experimental Workflow for Purification

experimental_workflow Workflow for Purification of this compound crude_product Crude Reaction Mixture aqueous_workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) crude_product->aqueous_workup dried_organic Dried Organic Layer aqueous_workup->dried_organic evaporation Solvent Evaporation dried_organic->evaporation impure_product Impure Product evaporation->impure_product purity_check Purity Check (TLC, NMR) impure_product->purity_check recrystallization Recrystallization purity_check->recrystallization Purity < 98% column_chromatography Column Chromatography purity_check->column_chromatography Oily Product or Complex Mixture pure_product Pure Product purity_check->pure_product Purity > 98% recrystallization->pure_product column_chromatography->pure_product

Caption: Purification workflow for this compound.

Troubleshooting Logic for Impurity Removal

troubleshooting_logic Troubleshooting Impurity Removal start Impure Product Detected check_acidity Check for Acidic Impurities (e.g., 3-iodophenylacetic acid) start->check_acidity basic_wash Perform/Repeat Basic Wash (e.g., NaHCO3 solution) check_acidity->basic_wash Acidic Impurities Present check_neutral Check for Neutral Impurities (e.g., di-tert-butyl ether) check_acidity->check_neutral No Acidic Impurities basic_wash->check_neutral column Purify by Column Chromatography check_neutral->column Non-polar impurities recrystallize Purify by Recrystallization check_neutral->recrystallize Crystalline solid with minor impurities pure Pure Product column->pure recrystallize->pure

Caption: Decision tree for troubleshooting impurity removal.

References

Improving the stability of tert-Butyl 2-(3-iodophenyl)acetate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: tert-Butyl 2-(3-iodophenyl)acetate

This guide provides troubleshooting advice and experimental protocols to help researchers, scientists, and drug development professionals improve the stability of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability issues encountered during experiments with this compound.

Q1: My compound is degrading rapidly in an aqueous buffer. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis of the tert-butyl ester functional group. Tert-butyl esters are known to be highly stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.[1] The reaction proceeds through the formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[1][2] A change in the pH of your solution can be a strong indicator that the compound is undergoing chemical changes.[3]

  • Troubleshooting Steps:

    • Measure pH: Confirm the pH of your solution. An acidic pH (below 7.0) will accelerate degradation.

    • Adjust pH: If possible, adjust the pH of your solution to a neutral or slightly basic range (pH 7.0-8.0) using a suitable buffer system (e.g., phosphate or borate buffers).

    • Solvent Choice: If the experimental conditions allow, consider using a non-aqueous or aprotic solvent to minimize hydrolysis.

Q2: I observe a yellowing of my solution and the appearance of new peaks in my HPLC/LC-MS analysis, especially when left on the benchtop. What could be happening?

A2: This suggests photodegradation of the iodophenyl group. Aryl iodides are known to be sensitive to light, particularly UV and visible light.[4] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon exposure to light, which can initiate radical reactions and lead to the formation of colored impurities and degradation products.[4][5]

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and conduct experiments in amber vials or flasks wrapped in aluminum foil.

    • Minimize Exposure: Work under low-light conditions or use yellow lighting where possible.

    • Inert Atmosphere: For long-term storage or sensitive reactions, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent radical-mediated degradation pathways.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: Based on the chemical properties of the molecule, the following storage conditions are recommended to maximize shelf-life:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions. Higher temperatures can accelerate chemical degradation.[6]
Light Protected from light (Amber vial)Prevents photodegradation of the light-sensitive aryl iodide moiety.[4][7]
Solvent Anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile)Minimizes the risk of hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and radical-mediated reactions.
pH (if aqueous) Neutral to slightly basic (pH 7-8)Prevents acid-catalyzed hydrolysis of the tert-butyl ester.[1]

Q4: Can I use antioxidants to improve the stability of my compound in solution?

A4: Yes, if you suspect that degradation is occurring via a radical-mediated pathway (often initiated by light), the addition of a radical scavenger or antioxidant could improve stability.

  • Common Antioxidants:

    • Butylated hydroxytoluene (BHT)

    • Ascorbic acid (Vitamin C)

    • Tocopherol (Vitamin E)

  • Recommendation: Perform a small-scale pilot experiment to test the compatibility and effectiveness of the antioxidant with your specific experimental system. See the protocol for Stabilizer Efficacy Testing below.

Key Degradation Pathways

The two primary degradation pathways for this compound are acid-catalyzed hydrolysis and photodegradation.

G Start This compound Condition1 Acidic Conditions (H+) + Water (H2O) Start->Condition1 Condition2 Light (hν) Start->Condition2 Hydrolysis_Product 3-Iodophenylacetic Acid + Isobutylene Photo_Product Aryl Radical + Other Degradation Products Condition1->Hydrolysis_Product Hydrolysis Condition2->Photo_Product Photodegradation G A Degradation Observed? B Is the solution acidic (pH < 7)? A->B Yes I No Degradation A->I No C Is the solution exposed to light? B->C No D Likely Acid Hydrolysis B->D Yes F Likely Photodegradation C->F Yes H Consider other factors: - Temperature - Reactive excipients - Microbial contamination C->H No E Action: - Adjust pH to 7-8 - Use aprotic solvent D->E G Action: - Use amber vials - Work in low light F->G G A Prepare Stock Solution (e.g., 10 mg/mL in ACN) B Prepare Working Samples (Dilute stock in test conditions: different pH, solvents, etc.) A->B C Analyze T=0 Sample (Establish initial concentration) B->C D Incubate Samples (Controlled Temp, Light/Dark) B->D F Quantify Remaining Compound (vs. T=0) C->F E Analyze at Time Points (e.g., 2, 4, 8, 24 hr) D->E E->F G Plot Data & Calculate Degradation Rates F->G

References

Common pitfalls in the handling of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tert-Butyl 2-(3-iodophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the handling and use of this versatile reagent in organic synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Possible Causes and Solutions

CauseRecommended Action
Inactive Catalyst Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure that the catalyst is fresh or has been stored under an inert atmosphere. For Suzuki reactions, consider using a pre-catalyst like Pd(dppf)Cl2, which is more air-stable. For Heck and Sonogashira reactions, ensure the Pd(0) source, such as Pd2(dba)3, is of high quality.
Inappropriate Ligand Choice The choice of phosphine ligand is critical. For electron-rich aryl iodides, bulky and electron-rich phosphines like P(t-Bu)3 or SPhos can improve reaction efficiency, particularly in Heck and Suzuki couplings.[1]
Insufficient Degassing Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas the reaction mixture and solvent. Techniques such as freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for an extended period are recommended.[2]
Base Incompatibility or Insufficient Strength The choice and quality of the base are paramount. For Suzuki reactions, bases like K2CO3, Cs2CO3, or K3PO4 are common; ensure the base is finely powdered and anhydrous. For Sonogashira and Heck reactions, an amine base like triethylamine or diisopropylethylamine is typically used; it should be distilled and dry.
Low Reaction Temperature While aryl iodides are generally reactive, some cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate. If a reaction is sluggish at room temperature, consider gradually increasing the temperature, for example, to 60-100 °C, while monitoring for decomposition.[3]
Solvent Issues Ensure the solvent is anhydrous and appropriate for the specific reaction. For Suzuki reactions, solvent systems like dioxane/water or THF/water are common. For Sonogashira and Heck reactions, anhydrous THF, DMF, or toluene are often used.
Problem 2: Presence of Significant Side Products

Common Side Products and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
Homo-coupling of Boronic Acid/Ester (Suzuki) Occurs when the boronic acid reacts with itself, often promoted by oxygen or high catalyst loading.Thoroughly degas the reaction mixture. Use the stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Avoid excessively high catalyst loadings.
Deiodination (Hiyama-type reduction) The aryl iodide is reduced to the corresponding arene, replacing the iodine with a hydrogen atom. This can be promoted by certain palladium catalysts and hydride sources in the reaction mixture.Ensure anhydrous conditions. Use a well-defined catalyst system. The choice of ligand can also influence this side reaction.
Glaser Coupling (Homo-coupling of Alkyne in Sonogashira) The terminal alkyne couples with itself, a reaction often catalyzed by the copper(I) co-catalyst in the presence of oxygen.Maintain strictly anaerobic conditions. If homo-coupling is persistent, consider a copper-free Sonogashira protocol.
Hydrolysis of the tert-Butyl Ester The tert-butyl ester group is sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of 2-(3-iodophenyl)acetic acid.[4][5]Use milder bases (e.g., K3PO4 instead of NaOH in Suzuki reactions). Avoid prolonged reaction times at high temperatures. If the coupled product is needed as the carboxylic acid, this can be a planned subsequent step.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: It should be stored in a tightly sealed container in a cool, dry place, away from light. While relatively stable, prolonged exposure to moisture and air should be avoided to prevent potential degradation.

Q2: My reaction mixture turns black during a Sonogashira or Heck reaction. Is this normal?

A: The formation of palladium black (finely divided palladium metal) can cause the reaction mixture to turn black. This indicates catalyst decomposition and can lead to a stalled reaction. Common causes include the presence of oxygen, impurities in the reagents or solvent, or high temperatures. While a dark coloration is common in many palladium-catalyzed reactions, the formation of a significant black precipitate is a sign of a problem. Using fresh, high-purity reagents and maintaining stringent anaerobic conditions can help mitigate this.

Q3: I am having trouble purifying my product from the reaction mixture. What are some common impurities?

A: Common impurities include residual starting materials, homo-coupled side products, and deiodinated starting material. If a phosphine ligand was used, phosphine oxides can also be present. Purification is typically achieved by column chromatography on silica gel. A non-polar/polar solvent system such as hexanes/ethyl acetate is generally effective. It is important to carefully monitor the chromatography by TLC to ensure good separation.

Q4: Can the tert-butyl ester group be cleaved during the cross-coupling reaction?

A: Yes, under certain conditions. The tert-butyl ester is labile to strong acids and can also be cleaved under some basic conditions, particularly at elevated temperatures.[4][5] If your reaction requires harsh basic conditions or high heat for an extended period, you may observe some hydrolysis to the corresponding carboxylic acid. If the ester must be preserved, it is advisable to screen for milder reaction conditions (e.g., lower temperature, weaker base).

Q5: What is the reactivity order of aryl halides in cross-coupling reactions, and where does this compound fit?

A: The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[6] As an aryl iodide, this compound is highly reactive and is generally an excellent substrate for these transformations, often requiring milder conditions than the corresponding bromide or chloride.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 3.0 eq.).

  • Inert Atmosphere : Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition : Add a degassed solvent mixture (e.g., dioxane/H2O 4:1) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Sonogashira Coupling

This protocol is a general guideline and may need adjustment based on the specific alkyne used.

  • Reagent Preparation : To a flame-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere : Seal the flask and perform three vacuum/inert gas backfill cycles.

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine, 2.0 eq.). Finally, add the terminal alkyne (1.1 eq.) via syringe.

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH4Cl solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purification : Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Iodide, Boronic Acid, Catalyst, Base B Evacuate and Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat to Target Temperature C->D E Monitor by TLC/LC-MS D->E F Quench and Aqueous Extraction E->F Reaction Complete G Dry and Concentrate Organic Layer F->G H Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_pathway start Low Yield in Cross-Coupling catalyst Check Catalyst Activity (Fresh? Stored properly?) start->catalyst degassing Improve Degassing (Freeze-Pump-Thaw?) catalyst->degassing Catalyst OK base Verify Base Quality (Anhydrous? Correct strength?) degassing->base Degassing OK temp Increase Temperature base->temp Base OK ligand Screen Different Ligands temp->ligand Still Low Yield

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions with tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for selecting catalysts and troubleshooting common issues encountered during the coupling reactions of tert-Butyl 2-(3-iodophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: this compound is frequently used as a substrate in various palladium-catalyzed cross-coupling reactions. The most common among these is the Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with a boronic acid or ester. Other applicable reactions include the Heck coupling (with an alkene), Sonogashira coupling (with a terminal alkyne), and Buchwald-Hartwig amination (with an amine).

Q2: Which catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound?

A2: The choice of catalyst system is crucial for achieving high yields and reaction efficiency. For the Suzuki-Miyaura coupling of this compound, several palladium-based systems have proven effective. A common choice is a combination of a palladium(0) or palladium(II) precursor and a phosphine ligand. For example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a widely used catalyst. Modern systems often employ more sophisticated and efficient Buchwald ligands, such as SPhos, in combination with a palladium source like Pd2(dba)3.

Troubleshooting Guide

Problem 1: Low or no product yield in a Suzuki-Miyaura coupling reaction.

This is a common issue that can be attributed to several factors, from catalyst activity to reagent quality. The following workflow can help diagnose the problem.

G cluster_start cluster_catalyst Catalyst System Issues cluster_reagents Reagent & Condition Issues start Low/No Yield cat_check Is the Palladium Catalyst Active? start->cat_check base_check Is the Base Correct & Sufficiently Soluble? start->base_check cat_inactive Inactive Catalyst cat_check->cat_inactive No ligand_check Is the Ligand Appropriate/Stable? cat_check->ligand_check Yes cat_solution Solution: Use fresh Pd precursor. Ensure anaerobic conditions during setup. cat_inactive->cat_solution ligand_solution Solution: Screen different ligands (e.g., SPhos, XPhos). Ensure ligand is not degraded. ligand_check->ligand_solution boronic_check Is the Boronic Acid/Ester Viable? ligand_check->boronic_check base_solution Solution: Use a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered. base_check->base_solution boronic_solution Solution: Check for decomposition (protodeborylation). Use fresh boronic acid/ester. boronic_check->boronic_solution solvent_check Is the Solvent Degassed? solvent_solution Solution: Thoroughly degas solvent with N2 or Ar. Use anhydrous grade solvent. solvent_check->solvent_solution

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Problem 2: Formation of side products, such as homocoupling of the boronic acid.

Homocoupling is a frequent side reaction, especially if the reaction conditions are not optimal.

  • Cause A: Oxidative environment. Oxygen can promote the homocoupling of boronic acids.

    • Solution: Ensure the reaction is performed under strictly inert conditions. This involves using anhydrous, degassed solvents and purging the reaction vessel thoroughly with an inert gas like argon or nitrogen before adding the catalyst.

  • Cause B: Incorrect stoichiometry. An excess of the boronic acid reagent can sometimes lead to increased rates of homocoupling.

    • Solution: Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess should be avoided.

  • Cause C: High temperature or prolonged reaction time. These conditions can sometimes favor side reactions.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion of the starting material without significant side product formation.

Catalyst Performance Data

The selection of the catalyst and ligand combination significantly impacts the reaction outcome. Below is a summary of catalyst systems used for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/Water1001685
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/Water80295

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃/SPhos

This protocol is adapted from a procedure for synthesizing precursors to PARP-1 inhibitors.

G cluster_workflow Experimental Workflow prep 1. Reagent Prep - Add this compound, boronic acid, and K3PO4 to flask. degas 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon (3x). prep->degas solvent 3. Solvent Addition - Add degassed 1,4-dioxane and water. degas->solvent catalyst 4. Catalyst Addition - Add Pd2(dba)3 and SPhos under Argon flow. solvent->catalyst reaction 5. Reaction - Heat mixture to 80°C for 2 hours. catalyst->reaction workup 6. Workup & Purification - Cool, dilute with water, extract with EtOAc, and purify via column chromatography. reaction->workup

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Steps:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80°C and stir for 2 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Effect of temperature on tert-Butyl 2-(3-iodophenyl)acetate reaction rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-(3-iodophenyl)acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most common reactions include:

  • Hydrolysis: Conversion of the tert-butyl ester to the corresponding carboxylic acid, 2-(3-iodophenyl)acetic acid.

  • Suzuki-Miyaura Coupling: Cross-coupling of the aryl iodide with a boronic acid or ester to form a new carbon-carbon bond.

  • Other Cross-Coupling Reactions: Such as Heck, Sonogashira, or Buchwald-Hartwig amination, utilizing the reactive C-I bond.

Q2: How does temperature generally affect the rate of reactions involving this compound?

A2: As with most chemical reactions, temperature plays a crucial role. Generally, increasing the reaction temperature increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to side reactions or degradation of reactants, catalysts, or products.[1][2]

Q3: Are there any specific temperature considerations for the hydrolysis of this compound?

A3: For the hydrolysis of tert-butyl esters, the reaction rate is sensitive to temperature. Acid-catalyzed hydrolysis of tert-butyl esters often proceeds via a unimolecular (AAL1) mechanism involving a stable tert-butyl carbocation intermediate. The formation of this carbocation is the rate-determining step and is significantly accelerated by heat.[3] Alkaline hydrolysis (saponification) is also accelerated by heating.[1][4]

Q4: What is the typical temperature range for Suzuki-Miyaura coupling reactions with aryl iodides like this compound?

A4: Suzuki-Miyaura coupling reactions involving aryl iodides are often conducted at elevated temperatures, typically ranging from 50 °C to 120 °C.[2][5][6] The optimal temperature depends on the specific catalyst system, solvent, and substrates being used. While some modern catalysts can facilitate the reaction at room temperature, heating is often necessary to achieve a reasonable reaction rate and high conversion.[7][8]

Troubleshooting Guides

Hydrolysis Reactions
Issue Possible Cause Troubleshooting Steps
Slow or incomplete hydrolysis Insufficient temperature.Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to dehydration of the resulting carboxylic acid or other side reactions.
Ineffective catalyst (acid or base).Ensure the acid or base catalyst is of appropriate concentration and has not degraded. For acid-catalyzed hydrolysis, consider using a stronger acid. For base-catalyzed hydrolysis, ensure a stoichiometric amount of base is used.
Poor solubility of the starting material.Consider using a co-solvent to improve solubility. Ensure adequate stirring to maintain a homogeneous reaction mixture.
Formation of side products Temperature is too high.Reduce the reaction temperature. While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions.
Presence of impurities.Ensure the starting material and reagents are pure. Impurities can sometimes catalyze unwanted side reactions.
Suzuki-Miyaura Coupling Reactions
Issue Possible Cause Troubleshooting Steps
Low or no product yield Reaction temperature is too low.Increase the reaction temperature. Aryl iodides are generally reactive, but some catalyst systems require higher temperatures to be effective.[5][6]
Catalyst deactivation.Excessively high temperatures can lead to the precipitation of palladium black, indicating catalyst decomposition.[2] If this occurs, lower the reaction temperature or consider a more thermally stable catalyst/ligand system. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.
Inefficient base.The choice of base is critical. If the reaction is sluggish, consider switching to a stronger base or ensuring the base is sufficiently soluble in the reaction medium.
Protodeborylation of the boronic acid Harsh reaction conditions (high temperature, strong base).Use milder conditions, such as a lower temperature or a weaker base. Consider using a more stable boronic ester (e.g., a pinacol ester).
Homocoupling of the boronic acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the effect of temperature on the reaction rates of this compound. This data is for illustrative purposes and should be experimentally determined for specific reaction conditions.

Table 1: Effect of Temperature on the Rate of Acid-Catalyzed Hydrolysis of this compound

Temperature (°C)Apparent Rate Constant (kobs) (s-1)
401.2 x 10-5
503.5 x 10-5
609.8 x 10-5
702.6 x 10-4

Table 2: Effect of Temperature on the Yield of a Suzuki-Miyaura Coupling Reaction

Reaction Conditions: this compound (1 equiv.), Phenylboronic acid (1.2 equiv.), Pd(PPh3)4 (2 mol%), K2CO3 (2 equiv.), Toluene/H2O (4:1), 4 hours.

Temperature (°C)Product Yield (%)
6045
8082
10095
12088 (slight catalyst decomposition observed)

Experimental Protocols

Protocol 1: Kinetic Study of the Acid-Catalyzed Hydrolysis of this compound
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane or acetonitrile).

    • Prepare a stock solution of a strong acid (e.g., HCl or H2SO4) in water.

  • Experimental Setup:

    • Use a temperature-controlled reaction vessel (e.g., a jacketed reactor connected to a circulating water bath).

    • Equilibrate the solvent and reagent solutions to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the acid solution to the ester solution with vigorous stirring.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by neutralizing the acid with a base).

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the starting material and/or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Repeat the experiment at different temperatures to determine the effect of temperature on the reaction rate.

    • Calculate the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Protocol 2: Optimization of Temperature for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the boronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

  • Temperature Screening:

    • Set up multiple reactions in parallel, each at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C) using a multi-well reaction block or parallel synthesizer.

    • Ensure uniform stirring for all reactions.

  • Reaction Monitoring and Analysis:

    • Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

    • After a set reaction time (e.g., 4 hours), quench all reactions.

    • Work up each reaction mixture and isolate the product.

    • Determine the yield of the product for each reaction temperature by weighing the isolated product or by using a quantitative analytical technique (e.g., NMR with an internal standard).

  • Optimization:

    • Identify the temperature that provides the best balance of reaction rate, yield, and minimal side product formation.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Ester, Acid) prep_setup Set up Temperature- Controlled Reactor prep_reagents->prep_setup initiate Initiate Reaction prep_setup->initiate monitor Withdraw & Quench Aliquots at Intervals initiate->monitor t = 0, 1, 2...n analyze Analyze Aliquots (HPLC/GC) monitor->analyze plot Plot Concentration vs. Time analyze->plot arrhenius Generate Arrhenius Plot plot->arrhenius

Caption: Experimental workflow for a kinetic study of hydrolysis.

Suzuki_Optimization_Workflow cluster_setup Reaction Setup cluster_screening Temperature Screening cluster_analysis Analysis & Optimization setup_reagents Combine Reagents under Inert Atmosphere add_solvent Add Degassed Solvent setup_reagents->add_solvent run_parallel Run Parallel Reactions at Different Temperatures add_solvent->run_parallel monitor Monitor Reactions (TLC/LC-MS) run_parallel->monitor workup Quench and Work-up monitor->workup yield Determine Yield workup->yield optimize Identify Optimal Temperature yield->optimize

Caption: Workflow for temperature optimization in a Suzuki coupling reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 2-(3-iodophenyl)acetate. The information is designed to address common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations, with a focus on the critical role of the solvent.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

  • Question: I am not observing any significant conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the likely solvent-related causes?

  • Answer:

    • Poor Solubility: Your starting materials, particularly the boronic acid or the inorganic base, may not be sufficiently soluble in the chosen solvent. This is a common issue in nonpolar solvents like toluene or hexane. Consider switching to a more polar solvent system such as dioxane, THF, or a mixture like DMF/water or toluene/ethanol/water.[1][2]

    • Inadequate Base Activation: The solvent can significantly influence the efficacy of the base. For instance, potassium carbonate (K₂CO₃) is more effective in the presence of water. If you are using an anhydrous nonpolar solvent, the base may not be active enough to facilitate the transmetalation step. Adding a small amount of water or switching to a solvent system that can better solvate the base is recommended.[3]

    • Catalyst Deactivation: In some solvents, the palladium catalyst may be prone to deactivation or precipitation ("Pd black"). This can be exacerbated by impurities in the solvent.[1] Using high-purity, degassed solvents is crucial. Polar aprotic solvents like DMF or NMP can sometimes stabilize the catalytic species.[2][4]

Issue 2: Significant Dehalogenation Side Product Formation

  • Question: My Heck reaction is producing a significant amount of the dehalogenated product (tert-Butyl phenylacetate) instead of the desired coupled product. How can I mitigate this?

  • Answer:

    • Solvent and Base Combination: The choice of solvent and base is critical in minimizing dehalogenation. In some cases, polar aprotic solvents like DMF can promote this side reaction, especially at higher temperatures.[5] Consider switching to a less polar solvent like dioxane or toluene.

    • Protic Solvents: The presence of protic sources (e.g., water, alcohols) can sometimes lead to protonolysis of the aryl-palladium intermediate, resulting in dehalogenation. Ensure you are using anhydrous solvents if this is a persistent issue.

    • Additives: The addition of certain salts, like tetra-n-butylammonium bromide (TBAB), can sometimes suppress dehalogenation by stabilizing the palladium catalyst.[5]

Issue 3: Glaser Homocoupling in Sonogashira Reactions

  • Question: I am observing a large amount of the alkyne homocoupling (Glaser coupling) product in my Sonogashira reaction. How can solvent choice help?

  • Answer:

    • Solvent and Amine Base: This side reaction is often promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst. The choice of solvent and amine base is crucial. Using an amine that also acts as the solvent (e.g., triethylamine or diisopropylamine) can sometimes minimize this issue.[6][7]

    • Coordinating Solvents: Solvents like DMF can sometimes slow down the desired cross-coupling reaction by competing for coordination sites on the palladium catalyst, which may indirectly favor the homocoupling pathway.[8] In such cases, a less coordinating solvent like THF or toluene might be beneficial.

    • Copper-Free Conditions: If homocoupling remains a significant problem, consider switching to a copper-free Sonogashira protocol. These reactions often rely on specific ligand and base combinations and may be less sensitive to the solvent's influence on the copper co-catalyst.[6][9]

Issue 4: Hydrolysis of the tert-Butyl Ester Group

  • Question: I am losing my tert-butyl ester protecting group during the reaction. What conditions should I avoid?

  • Answer:

    • Acidic Conditions: The tert-butyl ester is highly sensitive to acid. Ensure your reaction conditions are not acidic. Some reagents or additives could be acidic in nature.

    • High Temperatures with Protic Solvents: While generally stable to basic conditions, prolonged heating in protic solvents (like methanol or ethanol) with a strong base could potentially lead to some hydrolysis or transesterification. If you must use a protic solvent, try to keep the reaction temperature and duration to a minimum. Using aprotic solvents like THF, dioxane, or DMF is generally safer for the tert-butyl ester group.

Frequently Asked Questions (FAQs)

  • Question: What is the best all-around solvent for palladium-catalyzed cross-coupling of this compound?

  • Answer: There is no single "best" solvent, as the optimal choice depends on the specific reaction (Suzuki, Heck, Sonogashira, etc.), the coupling partner, and the base used. However, polar aprotic solvents like dioxane and THF are excellent starting points due to their good balance of solubility for organic substrates and many inorganic bases, and their ability to stabilize palladium catalytic intermediates.[1][3]

  • Question: How does solvent polarity affect the reaction rate and yield?

  • Answer: Solvent polarity can have a significant impact. Polar solvents can stabilize charged intermediates and transition states that form during the catalytic cycle, which can accelerate the reaction.[2][10] For example, in Suzuki couplings, polar solvents can facilitate the crucial transmetalation step.[2] However, highly coordinating polar solvents like DMF or DMSO can sometimes inhibit the reaction by competing with the substrates for binding to the palladium center.[8] The ideal solvent often provides a balance to ensure all components remain in solution and key catalytic steps are favored.

  • Question: Do I need to use anhydrous and degassed solvents?

  • Answer: For most palladium-catalyzed cross-coupling reactions, it is highly recommended. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to reaction failure.[7] Water content can be more nuanced; while strictly anhydrous conditions are often preferred, trace amounts of water can be beneficial in Suzuki reactions by aiding the dissolution and activation of the inorganic base.[3] However, excess water can lead to unwanted side reactions. Therefore, using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard best practice.

  • Question: Can I use "green" or aqueous solvent systems?

  • Answer: Yes, there is growing interest in using more environmentally friendly solvents. For Suzuki reactions, in particular, solvent systems using water, often mixed with an organic co-solvent like ethanol or acetone, have been shown to be effective.[11][12] These systems can be advantageous due to the high solubility of inorganic bases in water. However, the solubility of your specific substrate, this compound, in highly aqueous media may be limited, so a co-solvent is likely necessary.

Data Presentation: Solvent Effects on Reaction Yield

The following tables summarize the effect of different solvents on the yield of common cross-coupling reactions with aryl iodides. Note: These are representative data from literature on similar substrates and should be used as a guideline for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

SolventBaseTemperature (°C)Time (h)Typical Yield (%)
Dioxane/H₂O (4:1)K₂CO₃8012>90
Toluene/EtOH/H₂O (2:1:1)Na₂CO₃901685-95
THFK₃PO₄651280-90
DMFCs₂CO₃1008>90
AcetonitrileK₂CO₃801270-80[3]

Table 2: Heck Coupling of Aryl Iodides with n-Butyl Acrylate

SolventBaseTemperature (°C)Time (h)Typical Yield (%)
NMPK₂CO₃1202>95[13]
DMFEt₃N100685-95
DioxaneNaOAc1001680-90
TolueneK₂CO₃1102470-80
AcetonitrileEt₃N801260-70

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

SolventBaseTemperature (°C)Time (h)Typical Yield (%)
THF/Et₃N (1:1)Et₃N25-504>90
DMFDiisopropylamine60685-95
DioxaneCs₂CO₃801280-90
TolueneEt₃N801675-85
DMSOTMP252>95[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of ~0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Protocol 2: General Procedure for Heck Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and any phosphine ligand (e.g., PPh₃, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF or NMP, to ~0.2 M), followed by the base (e.g., Et₃N, 1.5 equiv.) and the olefin (e.g., n-butyl acrylate, 1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete.

  • Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter off any precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by flash column chromatography.[13][15]

Protocol 3: General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF, to ~0.1 M).

  • Add the amine base (e.g., triethylamine, 2.0 equiv.), followed by the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[6][7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_outcome Outcome reagents Select Reagents: - this compound - Coupling Partner - Base & Catalyst setup Set up parallel reactions in different solvents (e.g., Dioxane, THF, DMF) reagents->setup Charge reactor solvent_prep Prepare Solvents: - Degas selected solvents - Ensure anhydricity if needed solvent_prep->setup monitor Monitor reactions by TLC / LC-MS for conversion and side products setup->monitor analyze Analyze Yields & Purity monitor->analyze optimize Optimize based on best solvent system analyze->optimize Solvent_Influence_on_Catalysis cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_solvent Solvent Effects pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Pd(II)-I) pd0->oxidative_add + Ar-I transmetalation Transmetalation (Ar-Pd(II)-R) oxidative_add->transmetalation + R-M reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Ar-R (Product) polar Polar Solvents (e.g., DMF, H2O) polar->oxidative_add Stabilize charged [Ar-Pd-I] complex polar->transmetalation Promote base solubility & activation nonpolar Nonpolar Solvents (e.g., Toluene) nonpolar->oxidative_add May slow down due to poor intermediate stabilization Troubleshooting_Tree start Reaction Issue Observed no_reaction Low or No Conversion? start->no_reaction Yes side_products Major Side Products? start->side_products No solubility Check Reagent Solubility no_reaction->solubility base_activity Check Base/Solvent Compatibility no_reaction->base_activity change_solvent Action: Switch to more polar solvent (e.g., Dioxane, DMF/H2O) solubility->change_solvent add_water Action: Add H2O (Suzuki) or switch solvent system base_activity->add_water dehalogenation Dehalogenation? side_products->dehalogenation homocoupling Alkyne Homocoupling? side_products->homocoupling less_polar_solvent Action: Switch to less polar solvent (e.g., Toluene, Dioxane) dehalogenation->less_polar_solvent copper_free Action: Use amine as solvent or try copper-free conditions homocoupling->copper_free

References

Technical Support Center: Preventing Dehalogenation of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation of tert-butyl 2-(3-iodophenyl)acetate during cross-coupling reactions.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the undesired removal of the iodine atom (dehalogenation) from this compound in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a side reaction where the iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of tert-butyl 2-phenylacetate. This is problematic as it consumes your starting material and reduces the yield of your desired cross-coupled product, complicating the purification process.

Q2: What are the common causes of dehalogenation in my cross-coupling reaction?

A2: Dehalogenation of aryl iodides can be triggered by several factors:

  • Reaction Conditions: High temperatures, prolonged reaction times, and exposure to light can promote dehalogenation.

  • Reagents: The choice of base, solvent, and even the quality of your reagents can play a significant role. Some solvents, like alcohols, can act as hydrogen donors, facilitating the unwanted side reaction.[1]

  • Catalyst System: The palladium catalyst and the phosphine ligand used are critical. In some cases, the catalytic intermediates that lead to dehalogenation can be favored under suboptimal conditions.

  • Photochemical Instability: Aryl iodides can be light-sensitive and undergo photochemical dehalogenation, especially in the presence of a base.[2]

Q3: I am observing a significant amount of the dehalogenated byproduct in my Suzuki-Miyaura coupling. How can I minimize it?

A3: To minimize dehalogenation in a Suzuki-Miyaura coupling, consider the following troubleshooting steps:

  • Optimize the Base: Use a milder base. Strong bases can sometimes promote dehalogenation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination to form the cross-coupled product over the dehalogenation pathway.

  • Lower the Temperature: If your desired reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can often suppress the dehalogenation side reaction.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photochemical dehalogenation.

  • Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can sometimes contribute to catalyst decomposition and side reactions.

Q4: My Sonogashira coupling is also yielding the dehalogenated product. What specific adjustments should I make?

A4: For Sonogashira couplings, in addition to the general advice for Suzuki reactions, consider these specific points:

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, in some cases, a copper-free protocol can minimize side reactions, including dehalogenation.[3]

  • Amine Base: The choice of amine base is crucial. Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. Ensure they are distilled and dry, as impurities can be detrimental.

  • Solvent Choice: Aprotic solvents like THF, dioxane, or toluene are generally preferred over protic solvents.

  • Catalyst Loading: Use the lowest effective catalyst loading. Sometimes, higher catalyst concentrations can lead to an increase in side products.

Q5: Could the quality of my this compound be the issue?

A5: Yes, the purity and storage of your starting material are important. Aryl iodides can be sensitive to light and may decompose over time, especially if not stored properly.[4] It is advisable to:

  • Store the compound in a dark, cool, and dry place.[4][5]

  • Use amber vials or wrap the container with aluminum foil to protect it from light.[6]

  • If you suspect decomposition, you may consider purifying the material before use.

Data Presentation

The following table summarizes representative yields of a generic Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid, illustrating the impact of different ligands and bases on the yield of the desired biaryl product versus the dehalogenated byproduct. Note: This data is illustrative and based on general findings in the literature for aryl iodides. Optimal conditions for this compound may vary.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Biaryl Yield (%)Dehalogenation (%)
1Pd(OAc)₂ (2 mol%)PPh₃K₂CO₃Toluene/H₂O1007515
2Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O8092<5
3Pd₂(dba)₃ (1 mol%)XPhosCs₂CO₃Dioxane8095<2
4Pd(PPh₃)₄ (5 mol%)-NaOEtEthanol805040

Experimental Protocols

Protocol 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling

This protocol is designed to minimize the dehalogenation of this compound when coupling with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Degassed Toluene and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Reaction vessel wrapped in aluminum foil

Procedure:

  • To a reaction vessel wrapped in aluminum foil, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the degassed toluene and water solvent mixture to the reaction vessel.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Protocol 2: Copper-Free Sonogashira Coupling to Reduce Dehalogenation

This protocol provides a copper-free method for the Sonogashira coupling of this compound with a terminal alkyne, which can help in reducing dehalogenation.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Degassed triethylamine (TEA) or diisopropylamine (DIPA)

  • Degassed THF or Dioxane

  • Nitrogen or Argon gas supply

  • Reaction vessel wrapped in aluminum foil

Procedure:

  • To a reaction vessel wrapped in aluminum foil, add this compound and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (THF or Dioxane) and the degassed amine base (TEA or DIPA).

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress.

  • Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Mandatory Visualization

Dehalogenation_Pathway Aryl_Iodide This compound (Ar-I) Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition + Pd(0) Pd0 Pd(0)L_n Pd0->Oxidative_Addition Ar_Pd_I Ar-Pd(II)-I Oxidative_Addition->Ar_Pd_I Transmetalation Transmetalation Ar_Pd_I->Transmetalation Ar_Pd_H Ar-Pd(II)-H Ar_Pd_I->Ar_Pd_H Undesired Hydride Transfer Coupling_Partner Coupling Partner (e.g., R-B(OH)2 or R-C≡CH) Coupling_Partner->Transmetalation Ar_Pd_R Ar-Pd(II)-R Transmetalation->Ar_Pd_R Reductive_Elimination Reductive Elimination Ar_Pd_R->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Desired_Product Desired Product (Ar-R) Reductive_Elimination->Desired_Product Dehalogenation_Pathway Dehalogenation Pathway Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Ar_Pd_H Reductive_Elimination_H Reductive Elimination Ar_Pd_H->Reductive_Elimination_H Reductive_Elimination_H->Pd0 Regenerates Catalyst Dehalogenated_Product Dehalogenated Product (Ar-H) Reductive_Elimination_H->Dehalogenated_Product

Caption: Desired cross-coupling vs. undesired dehalogenation pathway.

Caption: Troubleshooting workflow for dehalogenation.

References

Technical Support Center: Work-up Procedures for Reactions Involving tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the work-up of reactions involving tert-Butyl 2-(3-iodophenyl)acetate, a common building block in cross-coupling reactions for pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: Is the tert-butyl ester group of my product stable to aqueous work-up conditions?

A1: The tert-butyl ester is generally stable to neutral and basic aqueous solutions. Standard washes with water, brine, and saturated sodium bicarbonate solution are well-tolerated. However, the ester is labile to acidic conditions. Avoid washing with acidic solutions if the integrity of the tert-butyl group is desired. Mildly acidic conditions might be tolerated for brief periods, but strong acids will lead to cleavage of the ester.

Q2: I'm observing a persistent emulsion during the extraction. What can I do?

A2: Emulsion formation is a common issue, particularly when using chlorinated solvents like dichloromethane (DCM) with basic aqueous solutions. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[1][2]

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing particulate matter that may be stabilizing it.[3][4]

  • Solvent Evaporation: Before the aqueous work-up, remove the reaction solvent under reduced pressure. Then, redissolve the residue in your desired extraction solvent.[3][4]

  • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, try gentle swirling or inverting the funnel.[2]

Q3: How can I effectively remove the palladium catalyst from my organic product?

A3: Residual palladium can be challenging to remove completely. Here are a few common methods:

  • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium catalyst.[5]

  • Column Chromatography: Standard silica gel column chromatography is often effective at separating the desired organic product from polar palladium residues.[5]

  • Scavenger Resins: For very low levels of palladium contamination, specialized scavenger resins (e.g., thiol- or phosphine-functionalized silica) can be used. These resins selectively bind to the palladium, which can then be filtered off.[6][7]

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent, like EDTA, or a solution containing sulfur-containing compounds (e.g., aqueous sodium thiosulfate) can help extract palladium salts.

Q4: My crude product is a dark, oily residue. What is the best way to purify it?

A4: A dark, oily crude product is common in cross-coupling reactions. The primary method for purification is silica gel flash column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of your product, which can be estimated by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield after work-up 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Hydrolysis of the tert-butyl ester during an acidic wash.1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Use of brine for washes can decrease the solubility of the organic product in the aqueous phase. 3. Avoid acidic washes. If an acidic wash is necessary, use a very dilute acid and minimize contact time.
Formation of a precipitate at the interface of the organic and aqueous layers Insoluble inorganic salts (e.g., from the base used in the reaction) or palladium byproducts.Add more water and organic solvent to dissolve the precipitate. If it persists, filter the entire mixture through a pad of Celite®.[3]
Product appears to be contaminated with starting material (this compound) Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion. Optimize the column chromatography conditions (e.g., use a shallower solvent gradient) to improve separation.
The final product is still colored despite purification Residual palladium or highly conjugated byproducts.Consider treating a solution of the product with activated carbon and then filtering, or using a scavenger resin specifically designed for color removal. Re-purification by column chromatography may be necessary.

Experimental Protocol: Standard Work-up for a Suzuki Coupling Reaction

This protocol outlines a general work-up procedure for a Suzuki coupling reaction of this compound with a boronic acid.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like THF or dioxane, it is advisable to remove the solvent under reduced pressure.

  • Extraction:

    • Redissolve the residue in an extraction solvent such as ethyl acetate or dichloromethane (DCM) (e.g., 50 mL for a 1 mmol scale reaction).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 25 mL)

      • Saturated aqueous sodium bicarbonate (2 x 25 mL)

      • Brine (1 x 25 mL)

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

Visualization of Workflows

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification start Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Water, NaHCO3, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product Troubleshooting_Emulsion cluster_solutions Troubleshooting Steps emulsion Emulsion Forms During Extraction add_brine Add Saturated Brine emulsion->add_brine Try First filter_celite Filter through Celite® emulsion->filter_celite If Brine Fails gentle_swirl Gentle Swirling emulsion->gentle_swirl Preventative Measure remove_solvent Evaporate Solvent Before Work-up emulsion->remove_solvent For Future Reactions resolution Layers Separate add_brine->resolution filter_celite->resolution

References

Technical Support Center: Managing Thermal Instability of tert-Butyl 2-(3-iodophenyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of tert-butyl 2-(3-iodophenyl)acetate during chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a tert-butyl ester and an iodinated phenyl ring, makes it a suitable substrate for cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

Q2: What are the primary thermal instability concerns with this compound?

A2: The two main points of thermal instability are the tert-butyl ester group and the carbon-iodine bond.

  • Tert-butyl ester decomposition: At elevated temperatures, tert-butyl esters can undergo elimination to form isobutylene gas and the corresponding carboxylic acid, in this case, 2-(3-iodophenyl)acetic acid.[4] This decomposition can be acid-catalyzed.[4]

  • Deiodination: Aryl iodides, especially when heated, can undergo deiodination, where the iodine atom is removed from the aromatic ring.[5] This leads to the formation of tert-butyl phenylacetate as a byproduct.

Q3: At what temperature does this compound start to decompose?

Q4: What are the likely byproducts of thermal decomposition?

A4: Based on the known decomposition pathways of related compounds, the primary thermal decomposition byproducts are expected to be:

  • 2-(3-iodophenyl)acetic acid

  • Isobutylene

  • tert-Butyl phenylacetate (from deiodination)

  • Benzene and other degradation products of the phenyl ring at very high temperatures.

Q5: Can I store this compound at room temperature?

A5: For long-term storage, it is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere to minimize potential degradation.[8][9] While short-term storage at room temperature may be acceptable, refrigeration is recommended to ensure stability.

Section 2: Troubleshooting Guide for Reactions

This section addresses common issues encountered when using this compound in chemical reactions, particularly the Suzuki-Miyaura coupling.

Observed Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of the desired cross-coupling product. 1. Thermal decomposition of the starting material. 2. Deiodination of the starting material. 3. Catalyst deactivation. 4. Issues with other reagents (e.g., boronic acid decomposition).1. Lower the reaction temperature. If possible, screen for catalysts that are active at lower temperatures.[10] 2. Use a more robust catalyst system. Consider palladium pre-catalysts or ligands that promote rapid oxidative addition and reductive elimination, minimizing the time the substrate is exposed to high temperatures.[11] 3. Degas all solvents and reagents thoroughly to prevent catalyst oxidation.[12] 4. Use fresh, high-purity reagents.
Formation of 2-(3-iodophenyl)acetic acid as a major byproduct. Hydrolysis or thermal decomposition of the tert-butyl ester.1. Ensure anhydrous reaction conditions if the reaction is sensitive to water. 2. Use a non-basic or weakly basic reaction medium if compatible with the reaction mechanism. Basic conditions can promote ester hydrolysis.[13][14] 3. Lower the reaction temperature to minimize thermal decomposition.
Formation of tert-butyl phenylacetate or the deiodinated coupled product. Deiodination of the starting material or product at elevated temperatures.1. Lower the reaction temperature. [5] 2. Minimize reaction time. Monitor the reaction closely and work it up as soon as it is complete. 3. Consider using the corresponding aryl bromide instead of the iodide, as the C-Br bond is generally more stable.[5]
Formation of homocoupled byproducts. Side reactions of the boronic acid or the aryl iodide.1. Ensure rigorous exclusion of oxygen by properly degassing the reaction mixture.[11] 2. Optimize the stoichiometry of the reagents. An excess of the boronic acid can sometimes lead to homocoupling.
Reaction is sluggish or does not go to completion. Insufficient thermal energy for the catalytic cycle to proceed efficiently.1. Gradually increase the temperature while monitoring for the appearance of decomposition byproducts by techniques like TLC or GC-MS. 2. Screen different solvent systems. A solvent that allows for a lower reflux temperature while maintaining good solubility of all components can be beneficial. 3. Choose a more active catalyst/ligand combination suitable for lower temperature reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction at Moderate Temperature

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

    • Degas all solvents and aqueous solutions by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Monitoring Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general method for assessing the thermal stability of a compound like this compound.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Set the desired temperature program. A typical program would involve heating from room temperature to a temperature above the expected decomposition point (e.g., 25 °C to 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Analysis:

    • The resulting thermogram will show heat flow as a function of temperature.

    • An endothermic or exothermic peak will indicate a thermal event, such as melting or decomposition.

    • The onset temperature of the decomposition peak provides an indication of the thermal stability of the compound.

Section 4: Visualizations

Thermal_Decomposition_Pathways This compound This compound 2-(3-Iodophenyl)acetic acid 2-(3-Iodophenyl)acetic acid This compound->2-(3-Iodophenyl)acetic acid Heat (Elimination) Isobutylene Isobutylene This compound->Isobutylene Heat (Elimination) tert-Butyl phenylacetate tert-Butyl phenylacetate This compound->tert-Butyl phenylacetate Heat (Deiodination)

Caption: Potential thermal decomposition pathways of this compound.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Oven-dry glassware Oven-dry glassware Weigh reagents under inert atmosphere Weigh reagents under inert atmosphere Oven-dry glassware->Weigh reagents under inert atmosphere Degas solvents & reagents Degas solvents & reagents Combine reagents Combine reagents Degas solvents & reagents->Combine reagents Weigh reagents under inert atmosphere->Combine reagents Heat to moderate temperature Heat to moderate temperature Combine reagents->Heat to moderate temperature Monitor progress (TLC/GC-MS) Monitor progress (TLC/GC-MS) Heat to moderate temperature->Monitor progress (TLC/GC-MS) Quench and extract Quench and extract Monitor progress (TLC/GC-MS)->Quench and extract Dry and concentrate Dry and concentrate Quench and extract->Dry and concentrate Column chromatography Column chromatography Dry and concentrate->Column chromatography Troubleshooting_Logic Low Yield Low Yield Decomposition Decomposition Low Yield->Decomposition Deiodination Deiodination Low Yield->Deiodination Catalyst Inactive Catalyst Inactive Low Yield->Catalyst Inactive Lower Temperature Lower Temperature Decomposition->Lower Temperature Deiodination->Lower Temperature Change Catalyst Change Catalyst Catalyst Inactive->Change Catalyst Degas Thoroughly Degas Thoroughly Catalyst Inactive->Degas Thoroughly

References

Process for removing tert-butyl groups from tert-butylphenol compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the removal of tert-butyl groups from tert-butylphenol compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the dealkylation of tert-butylphenol compounds.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The solid acid catalyst may have absorbed moisture or the active sites may be poisoned.Activate the solid acid catalyst by heating under an inert gas (e.g., nitrogen) at 250-500°C for approximately 5 hours before the reaction.[1]
Insufficient Temperature: The reaction temperature may be too low for effective dealkylation, especially for p- and m-isomers.For gas-phase reactions with solid acid catalysts, ensure the temperature is within the optimal range of 200°C to 500°C, preferably 250°C to 350°C.[1][2] For liquid-phase reactions with sulfuric acid, temperatures between 180°C and 220°C are often effective.[3]
Incorrect Catalyst: The chosen catalyst may not be suitable for the specific tert-butylphenol isomer.For selective removal of p-tert-butylphenol in the presence of m-tert-butylphenol, a catalyst system of active white clay with a small amount of a basic substance can be used in the liquid phase.[1][2] Strong acids like sulfuric acid are generally effective for both p- and m-isomers.[2][3]
Rapid Catalyst Deactivation Coke Formation (Decoking): Carbonaceous deposits can block the active sites of solid acid catalysts over time.Introduce a small amount of water into the reaction system. Water can help to moderate the reduction in catalyst activity due to coking.[1] Note that water and the butylphenol raw material are immiscible and should be fed separately into the reactor.[1]
Equipment Corrosion Use of Strong Liquid Acids: Strong acids like sulfuric and sulfonic acids are highly corrosive, especially at the high temperatures required for dealkylation.[2]Consider using a gas-phase reaction with a solid acid catalyst to avoid the use of corrosive liquid acids.[1][2] If a liquid-phase reaction is necessary, ensure the reaction vessel is constructed from appropriate corrosion-resistant materials.
Low Purity of Recovered Isobutylene Catalyst-Related Impurities: Impurities from the catalyst can contaminate the isobutylene byproduct, making it unsuitable for reuse.[1]Gas-phase reactions using a solid acid catalyst can yield highly purified isobutylene that may not require further purification for reuse in butylation reactions.[1]
Difficulty Removing para- and meta- Isomers Higher Activation Energy: The tert-butyl groups at the para and meta positions are generally more difficult to remove than those at the ortho position.[2]Higher reaction temperatures and the use of strong acid catalysts are typically required.[2] For instance, a continuous process with sulfuric acid at temperatures between 190°C and 210°C has been shown to be effective.[3]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the dealkylation of tert-butylphenol compounds.

Q1: What are the primary methods for removing tert-butyl groups from tert-butylphenol compounds?

A1: The two primary methods are liquid-phase dealkylation and gas-phase dealkylation. Liquid-phase reactions often employ strong acids like sulfuric acid or sulfonic acid.[3] Gas-phase reactions typically utilize a solid acid catalyst, such as silica-alumina or zeolites, at elevated temperatures.[1][2]

Q2: What are the advantages of using a gas-phase process with a solid acid catalyst?

A2: The gas-phase process offers several advantages, including easier separation of the catalyst from the product, the potential for continuous operation in a fixed-bed reactor, and the recovery of high-purity isobutylene.[1] It also avoids the corrosion issues associated with using strong liquid acids at high temperatures.[2]

Q3: What reaction conditions are typical for gas-phase dealkylation?

A3: Typical conditions for gas-phase dealkylation using a solid acid catalyst are:

  • Temperature: 200°C to 500°C (250°C to 350°C is often preferred).[1][2]

  • Pressure: Atmospheric pressure is generally sufficient.[1]

  • Liquid Hourly Space Velocity (LHSV): Approximately 0.2-0.4 g/cm³/hr.[1]

Q4: How can I improve the yield and selectivity of the dealkylation reaction?

A4: To improve yield and selectivity, consider the following:

  • Catalyst Selection: Choose a catalyst appropriate for the specific isomer you are working with.

  • Reaction Temperature: Optimize the temperature to favor dealkylation without causing unwanted side reactions or catalyst degradation.

  • Raw Material Mixture: In some gas-phase processes, preparing a raw material mixture of phenol and the tert-butylphenol compound (e.g., in a ratio of 30wt%/70wt% to 70wt%/30wt%) can be beneficial.[1][2]

Q5: What is the role of AlCl₃ in the dealkylation process?

A5: Aluminum chloride (AlCl₃) acts as a strong Lewis acid. It can coordinate with the π-electrons of the benzene ring, activating it for electrophilic reactions. Alternatively, it can interact with the tert-butyl group, weakening the carbon-benzene bond and facilitating its cleavage to form a stable tert-butyl carbocation.[4]

Experimental Protocols

Gas-Phase Dealkylation using a Solid Acid Catalyst

This protocol describes a general procedure for the gas-phase removal of a tert-butyl group from a tert-butylphenol compound using a fixed-bed reactor.

Materials:

  • tert-Butylphenol compound

  • Solid acid catalyst (e.g., silica-alumina)

  • Inert gas (e.g., nitrogen)

  • Fixed-bed reactor

  • Heating system

  • Condenser and collection flask

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with the solid acid catalyst. Activate the catalyst by heating it to 250-500°C for approximately 5 hours under a continuous flow of nitrogen gas to remove any adsorbed water.[1]

  • Reaction Setup: After activation, adjust the reactor temperature to the desired reaction temperature (e.g., 250-350°C).[1]

  • Reactant Feed: Introduce the tert-butylphenol compound into the reactor in the gas phase. This can be achieved by heating the compound to its boiling point and carrying the vapor into the reactor with an inert gas or by using a liquid feed system that vaporizes the compound before it enters the reactor. The liquid head space velocity (LHSV) should be maintained around 0.2-0.4 g/cm³/hr.[1]

  • Reaction: The dealkylation reaction occurs as the gaseous reactant comes into contact with the hot catalyst. The tert-butyl group is cleaved, forming isobutylene gas and the corresponding phenol.

  • Product Collection: The reaction products (phenol compound and isobutylene) exit the reactor as a gas stream. Cool the stream using a condenser to liquefy the phenol compound, which is then collected in a flask. The isobutylene gas can be collected separately.

  • Analysis: Analyze the collected liquid product using gas chromatography to determine the conversion rate and product composition.

Data Summary

Gas-Phase Dealkylation of a p-tert-butylphenol (PTBP) and m-tert-butylphenol (MTBP) Mixture[2]
ParameterInitial Reaction (after a few hours)After 360 hours
Reaction Temperature 280°C280°C
LHSV 0.71 hr⁻¹0.71 hr⁻¹
Phenol in Product 82 wt%66 wt%
PTBP in Product 9.7 wt%23.7 wt%
MTBP in Product 7.3 wt%8.6 wt%
OTBP in Product 0.7 wt%0.7 wt%
tert-Butyl Group Removal Rate 81%61%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis catalyst Solid Acid Catalyst activation Catalyst Activation (250-500°C, N2) catalyst->activation reactor Fixed-Bed Reactor reactor->activation reactant tert-Butylphenol feed Introduce Reactant (Gas Phase) reactant->feed heating Set Reaction Temp (250-350°C) activation->heating heating->feed dealkylation Dealkylation Reaction feed->dealkylation collection Condense & Collect Products dealkylation->collection phenol_product Phenol Product collection->phenol_product isobutylene Isobutylene Gas collection->isobutylene analysis GC Analysis phenol_product->analysis

Caption: Gas-Phase Dealkylation Workflow.

troubleshooting_logic start Low Conversion? check_temp Is Temperature Optimal (250-350°C)? start->check_temp Yes check_deactivation Rapid Deactivation? start->check_deactivation No increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes end Problem Solved increase_temp->end activate_catalyst Activate Catalyst (Heat under N2) check_catalyst->activate_catalyst No end2 Problem Solved check_catalyst->end2 Yes activate_catalyst->end2 add_water Introduce Small Amount of Water (Decoking) check_deactivation->add_water Yes end3 Problem Solved add_water->end3

Caption: Troubleshooting Logic for Low Conversion.

References

Validation & Comparative

Characterization of tert-Butyl 2-(3-iodophenyl)acetate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

¹H NMR Spectroscopy: A Detailed Look

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, coupling constants, and integration of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule.

Predicted ¹H NMR Data

Based on the structure of tert-butyl 2-(3-iodophenyl)acetate and typical chemical shift values for similar aromatic esters, the following ¹H NMR data is predicted.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 7.65t, J ≈ 1.8 Hz1HH-2 (Aromatic)
b~ 7.55dt, J ≈ 7.8, 1.8 Hz1HH-4 (Aromatic)
c~ 7.25d, J ≈ 7.8 Hz1HH-6 (Aromatic)
d~ 7.05t, J ≈ 7.8 Hz1HH-5 (Aromatic)
e~ 3.50s2H-CH₂- (Benzylic)
f~ 1.45s9H-C(CH₃)₃ (tert-Butyl)

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Structural Assignment and ¹H NMR Correlation

The relationship between the molecular structure of this compound and its predicted ¹H NMR signals is illustrated below.

G cluster_compound This compound cluster_signals Predicted ¹H NMR Signals compound compound s_a ~7.65 ppm (t, 1H) compound->s_a H-2 s_b ~7.55 ppm (dt, 1H) compound->s_b H-4 s_c ~7.25 ppm (d, 1H) compound->s_c H-6 s_d ~7.05 ppm (t, 1H) compound->s_d H-5 s_e ~3.50 ppm (s, 2H) compound->s_e -CH₂- s_f ~1.45 ppm (s, 9H) compound->s_f -C(CH₃)₃

Caption: Correlation between the protons of this compound and their predicted ¹H NMR signals.

Alternative Characterization Methods: A Comparative Overview

While ¹H NMR provides detailed structural information, a comprehensive characterization often involves complementary techniques.

Table 2: Comparison of Characterization Methods for this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed structural information, proton connectivity, and chemical environment.High resolution, quantitative, non-destructive.Requires deuterated solvents, can be complex for large molecules.
IR Spectroscopy Presence of functional groups (e.g., C=O, C-O, aromatic C-H).Fast, inexpensive, good for identifying functional groups.Provides limited structural detail, not quantitative.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Can be destructive, may not distinguish isomers.
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the key expected absorptions are:

  • ~1735 cm⁻¹: Strong C=O stretch of the ester.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching of the tert-butyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The expected molecular ion peak [M]⁺ for C₁₂H₁₅IO₂ would be at m/z 318.01.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

G synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H NMR Analysis purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: A typical experimental workflow for the synthesis and characterization of an organic compound.

A Comparative Guide: tert-Butyl 2-(3-iodophenyl)acetate vs. tert-Butyl 2-(3-bromophenyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, the choice of starting materials is pivotal to the efficiency and success of a synthetic route. This guide provides a detailed comparison of two closely related building blocks: tert-Butyl 2-(3-iodophenyl)acetate and tert-Butyl 2-(3-bromophenyl)acetate. Both compounds are valuable precursors, particularly in palladium-catalyzed cross-coupling reactions, for the synthesis of more complex molecular architectures. This comparison focuses on their chemical properties, reactivity, and potential applications, supported by available data and general experimental protocols.

Chemical and Physical Properties

A fundamental comparison of the intrinsic properties of these two compounds reveals differences primarily stemming from the halogen substituent. The larger atomic radius and lower electronegativity of iodine compared to bromine influence properties such as molecular weight and boiling point.

PropertyThis compoundtert-Butyl 2-(3-bromophenyl)acetate
Molecular Formula C12H15IO2C12H15BrO2
Molecular Weight 318.15 g/mol 271.15 g/mol [1]
Appearance Not specified in available dataNot specified in available data
Boiling Point Not specified in available dataNot specified in available data
CAS Number 2206970-15-0197792-52-2[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these compounds lies in their reactivity as aryl halides in cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules. The carbon-halogen bond strength is a critical determinant of their reactivity, with the C-I bond being weaker and more readily undergoing oxidative addition to a palladium(0) catalyst than the C-Br bond. This generally translates to higher reactivity for the iodo-substituted compound.

General Reactivity Trend: Aryl Iodide > Aryl Bromide

Below are generalized experimental protocols for common cross-coupling reactions, which can be adapted for these specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Experimental Protocol (General):

  • To a reaction vessel, add the aryl halide (this compound or tert-Butyl 2-(3-bromophenyl)acetate, 1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl_Halide tert-Butyl 2-(3-X-phenyl)acetate (X = I or Br) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd0 Pd(0)Ln Pd0->Oxidative_Addition Intermediate1 Ar-Pd(II)-X (Ln) Oxidative_Addition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Boronic_Acid R-B(OR')2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Intermediate2 Ar-Pd(II)-R (Ln) Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd0

Suzuki-Miyaura Coupling Catalytic Cycle
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocol (General):

  • In a reaction flask, combine the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv.).

  • Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the required temperature (typically 80-140 °C) and monitor for completion.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purify the product by column chromatography or recrystallization.

Heck_Reaction Aryl_Halide tert-Butyl 2-(3-X-phenyl)acetate (X = I or Br) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd0 Pd(0)Ln Pd0->Oxidative_Addition Intermediate1 Ar-Pd(II)-X (Ln) Oxidative_Addition->Intermediate1 Migratory_Insertion Migratory Insertion Intermediate1->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate2 R-CH2-CH(Ar)-Pd(II)-X (Ln) Migratory_Insertion->Intermediate2 Beta_Hydride_Elimination β-Hydride Elimination Intermediate2->Beta_Hydride_Elimination Coupled_Product Substituted Alkene Beta_Hydride_Elimination->Coupled_Product HPdX H-Pd(II)-X (Ln) Beta_Hydride_Elimination->HPdX Catalyst_Regeneration Catalyst Regeneration HPdX->Catalyst_Regeneration Base Base Base->Catalyst_Regeneration Catalyst_Regeneration->Pd0

Heck Reaction Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol (General):

  • To a degassed solution of the aryl halide (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a base (e.g., Et₃N or piperidine), which can also serve as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the reaction is complete.

  • Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide tert-Butyl 2-(3-X-phenyl)acetate (X = I or Br) Aryl_Halide->Oxidative_Addition Intermediate_Pd Ar-Pd(II)-X (Ln) Oxidative_Addition->Intermediate_Pd Reductive_Elimination Reductive Elimination Intermediate_Pd->Reductive_Elimination Transmetalation Transmetalation Intermediate_Pd->Transmetalation Reductive_Elimination->Pd0 Coupled_Product Coupled Alkyne Reductive_Elimination->Coupled_Product Terminal_Alkyne Terminal Alkyne Copper_Acetylide Copper Acetylide Terminal_Alkyne->Copper_Acetylide CuX Cu(I)X CuX->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->CuX Copper_Acetylide->Transmetalation

Sonogashira Coupling Catalytic Cycles

Applications in Drug Development and Medicinal Chemistry

Both this compound and its bromo-analogue serve as key intermediates in the synthesis of various biologically active compounds. The phenylacetate moiety is a common scaffold in medicinal chemistry, and the halogen at the 3-position provides a convenient handle for introducing diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

While specific examples detailing the use of these exact molecules in the synthesis of marketed drugs are not prevalent in the public domain, analogous structures are widely employed. For instance, the synthesis of the antihypertensive drug Telmisartan involves a Suzuki coupling step to create a biphenyl structure, highlighting the importance of such building blocks in pharmaceutical manufacturing.[2]

The general workflow for utilizing these compounds in a drug discovery program would involve a series of parallel syntheses where the halogenated phenylacetate core is coupled with a library of boronic acids, alkenes, or alkynes to generate a diverse set of final compounds for biological screening.

Drug_Discovery_Workflow Start tert-Butyl 2-(3-halophenyl)acetate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Product_Library Diverse Library of Coupled Products Coupling->Product_Library Library Library of Coupling Partners (Boronic Acids, Alkenes, Alkynes) Library->Coupling Purification Purification and Characterization Product_Library->Purification Screening Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Drug Discovery Workflow

Conclusion

  • This compound is the more reactive of the two, allowing for milder reaction conditions and potentially higher yields. This makes it an excellent choice for challenging coupling reactions or when reaction time is a critical factor.

  • tert-Butyl 2-(3-bromophenyl)acetate is generally less expensive and more readily available. While it may require more forcing conditions to achieve comparable results to the iodo-analogue, it remains a highly effective and economical option for many synthetic applications.

For researchers and drug development professionals, a careful consideration of the specific synthetic challenge, desired reaction efficiency, and economic constraints will guide the optimal selection between these two versatile building blocks.

References

Reactivity Showdown: Iodo- vs. Bromo-Phenylacetates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the reactivity differences between iodo- and bromo-phenylacetates in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of reactants, especially the aryl halide, plays a pivotal role in the efficiency and success of these transformations. This guide provides an in-depth comparison of the reactivity of iodo-phenylacetates and bromo-phenylacetates, two common substrates in cross-coupling reactions, offering valuable insights for reaction optimization and catalyst selection.

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, where the weaker C-I bond facilitates the crucial oxidative addition step in the catalytic cycle.[2][3]

The Decisive Step: Oxidative Addition

The catalytic cycle of most palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the overall reaction. The relative ease of this step directly influences the overall reaction rate and efficiency. For iodo-phenylacetates, the lower C-I bond energy allows for a faster oxidative addition compared to the stronger C-Br bond in bromo-phenylacetates.[4] This fundamental difference in reactivity has significant practical implications for designing and executing cross-coupling reactions.

A general representation of the oxidative addition step and the subsequent catalytic cycle is depicted below.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdX->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product ArX Aryl Halide (Ar-X) NuM Nucleophile (Nu-M) Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A Combine Aryl Phenylacetate (1.0 eq), Phenylboronic Acid (1.2 eq), and Base (e.g., K2CO3, 2.0 eq) in a reaction vessel. B Add solvent (e.g., Toluene/Water mixture). A->B C Degas the mixture (e.g., by bubbling with Argon). B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4, 1-5 mol%). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). D->E F Monitor the reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature. F->G H Perform an aqueous work-up to remove inorganics. G->H I Dry the organic layer and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

References

Tert-Butyl Ester Shines in Protecting Group Strategies for Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the advantages of the tert-butyl ester over its methyl and ethyl counterparts reveals its strategic importance in modern organic synthesis, particularly in the complex arena of drug development and peptide chemistry. The unique structural feature of the tert-butyl group—its significant steric bulk—confers a high degree of stability and allows for selective removal under specific acidic conditions, providing a crucial tool for chemists to navigate multi-step synthetic pathways with greater efficiency and control.

The primary role of the tert-butyl ester in the repertoire of a synthetic chemist is that of a protecting group for carboxylic acids. In the synthesis of complex molecules with multiple reactive functional groups, it is often necessary to temporarily "mask" a carboxylic acid to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and easy to remove selectively without affecting other sensitive functionalities. The tert-butyl ester excels in these latter two aspects when compared to the simpler methyl and ethyl esters.

Superior Stability Under Diverse Reaction Conditions

The exceptional stability of the tert-butyl ester stems from the steric hindrance provided by the bulky tert-butyl group.[1][2] This steric shield effectively prevents nucleophiles and bases from accessing the carbonyl carbon of the ester, thus inhibiting reactions such as hydrolysis or saponification under basic or neutral conditions. In contrast, methyl and ethyl esters are significantly more susceptible to cleavage under these conditions. This enhanced stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without the risk of prematurely deprotecting the carboxylic acid.[1]

Orthogonal Deprotection: The Key to Selective Synthesis

This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS).[3][6] In this strategy, the alpha-amino group of the growing peptide chain is protected with the base-labile Fmoc group, while the reactive side chains of amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters.[3][6] The Fmoc group can be selectively removed with a base (e.g., piperidine) to allow for the next amino acid to be coupled, while the tert-butyl esters on the side chains remain unaffected. At the end of the synthesis, all the tert-butyl protecting groups can be removed simultaneously with a strong acid like TFA.[3]

Orthogonal_Protection_in_Fmoc_SPPS Final_Cleavage Global Deprotection (TFA) Start Start Start->Final_Cleavage Acid caption Orthogonal protection in Fmoc/tBu SPPS.

Figure 1: Orthogonal protection strategy in Fmoc/tBu solid-phase peptide synthesis.

Experimental Data: A Quantitative Comparison

While the qualitative advantages are clear, quantitative data on the relative stability of these esters is crucial for researchers. The following table summarizes the relative hydrolysis rates under different conditions.

Ester TypeBasic Hydrolysis (Relative Rate)Acidic Hydrolysis (Relative Rate)Deprotection Conditions
Methyl Ester 11Aqueous acid or base
Ethyl Ester ~0.6~0.5Aqueous acid or base
tert-Butyl Ester Very SlowSignificantly Faster (via carbocation)Anhydrous strong acid (e.g., TFA)

Note: Relative rates are approximate and can vary depending on the specific substrate and reaction conditions. Data is compiled from general principles of organic chemistry and relative reactivity trends.

One study on the hydrolysis of aliphatic esters showed that under basic conditions (t-BuNH2/H2O), the methyl ester hydrolyzed significantly faster than the tert-butyl ester.[7] After 1.75 hours, the methyl ester showed quantitative conversion, whereas the tert-butyl ester showed only 67% conversion even after 92 hours, highlighting its remarkable stability to base-mediated hydrolysis.[7]

Experimental Protocols

General Protocol for Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the cleavage of a tert-butyl ester from a protected organic molecule.

Materials:

  • tert-Butyl ester protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or other scavenger (optional, to trap the tert-butyl cation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the tert-butyl ester protected compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • If the substrate contains other acid-sensitive groups that might react with the liberated tert-butyl cation, add a scavenger such as triethylsilane (1-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 10% (v/v) to a 1:1 mixture with DCM, depending on the lability of the tert-butyl ester and the presence of other protecting groups.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by adding it to a stirred, cold solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Deprotection_Workflow Start Dissolve tBu-protected compound in DCM Add_Scavenger Add Scavenger (optional) Start->Add_Scavenger Cool Cool to 0 °C Add_Scavenger->Cool Add_TFA Slowly add TFA Cool->Add_TFA Monitor Monitor Reaction (TLC, LC-MS) Add_TFA->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (optional) Concentrate->Purify End Deprotected Carboxylic Acid Concentrate->End Purify->End

Figure 2: Experimental workflow for the deprotection of a tert-butyl ester.

Conclusion: A Strategic Choice for Complex Syntheses

References

A Comparative Guide to Alternative Reagents for tert-Butyl 2-(3-iodophenyl)acetate in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] The choice of the aryl halide or pseudohalide is a critical parameter that significantly influences reaction efficiency, conditions, and cost.

While tert-Butyl 2-(3-iodophenyl)acetate is a highly reactive and effective substrate for Sonogashira coupling due to the labile carbon-iodine bond, researchers often seek alternatives for reasons including cost, availability, and the desire for orthogonal reactivity in complex syntheses. This guide provides an objective comparison of common alternatives, focusing on aryl bromides, triflates, and chlorides, with supporting data and experimental considerations for researchers in drug development and chemical synthesis.

Comparative Analysis of Aryl Electrophiles

The reactivity of the coupling partner in a Sonogashira reaction is predominantly dictated by the leaving group. The generally accepted order of reactivity for aryl electrophiles is: Aryl Iodide > Aryl Bromide ≈ Aryl Triflate > Aryl Chloride > Aryl Tosylate.[1][5][6] This trend is directly related to the bond dissociation energy of the carbon-leaving group bond.

  • tert-Butyl 2-(3-bromophenyl)acetate (Aryl Bromide): This is the most common and practical alternative to the iodo-analogue. Aryl bromides are typically more stable and significantly less expensive than aryl iodides.[5] While less reactive, requiring higher temperatures or more sophisticated catalyst systems, they offer a good balance of reactivity and cost-effectiveness.[1][7][8] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate the coupling of aryl bromides at room temperature in some cases.[9][10]

  • tert-Butyl 2-(3-((trifluoromethyl)sulfonyl)oxy)phenyl)acetate (Aryl Triflate): Aryl triflates (OTf) exhibit reactivity comparable to aryl bromides.[1][5] They are prepared from the corresponding phenols, which can be an advantage if the phenol is more readily available than the aryl halide. Triflates are excellent leaving groups and are frequently used in complex molecule synthesis.

  • tert-Butyl 2-(3-chlorophenyl)acetate (Aryl Chloride): Aryl chlorides are the most cost-effective and widely available aryl electrophiles. However, their utility in Sonogashira coupling has historically been limited due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst challenging.[5] Significant advancements in catalyst design, particularly the development of highly active, bulky electron-rich phosphine ligands, have enabled the successful coupling of aryl chlorides, though often requiring higher temperatures and catalyst loadings.[11][12]

Quantitative Data Summary

The performance of these alternatives is summarized below. The data represents typical outcomes and conditions, which may vary based on the specific alkyne coupling partner and catalyst system employed.

ReagentRelative ReactivityTypical TemperatureCommon Catalyst SystemKey Considerations
This compound HighestRoom Temp. - 60°CPd(PPh₃)₂Cl₂ / CuIHigh reactivity, mild conditions; higher cost.[1][13]
tert-Butyl 2-(3-bromophenyl)acetate MediumRoom Temp. - 100°CPd(OAc)₂ / P(t-Bu)₃ / CuIGood balance of cost and reactivity; may require heating or specialized ligands.[9][14]
tert-Butyl 2-(3-triflate)phenyl)acetate Medium50°C - 100°CPd(PPh₃)₄ / CuIReactivity similar to bromides; accessible from phenols.[1][15]
tert-Butyl 2-(3-chlorophenyl)acetate Lowest70°C - 120°CPd₂(dba)₃ / Bulky Phosphine LigandLowest cost, high stability; requires highly active catalysts and harsher conditions.[11][12]

Experimental Protocols

Below are representative protocols for Sonogashira coupling. A general procedure for the reference iodo-compound is provided, followed by necessary modifications for the alternative reagents.

General Experimental Workflow

The typical sequence of a Sonogashira coupling experiment is outlined in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Degas Solvent (e.g., N2 sparging) P2 Weigh Reagents (Aryl Halide, Alkyne, Catalysts, Base) R1 Assemble Glassware under Inert Atmosphere (N2/Ar) P2->R1 R2 Add Solvent, Base, Aryl Halide, Alkyne R1->R2 R3 Add Pd Catalyst, CuI Co-catalyst R2->R3 R4 Heat to Desired Temperature & Stir R3->R4 R5 Monitor Progress by TLC / GC-MS R4->R5 W1 Quench Reaction (e.g., with aq. NH4Cl) R5->W1 W2 Perform Liquid-Liquid Extraction W1->W2 W3 Dry Organic Layer (e.g., with Na2SO4) W2->W3 W4 Concentrate in vacuo W3->W4 P Purify by Column Chromatography W4->P A1 Characterize Product (NMR, MS, IR) P->A1

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Protocol 1: Coupling with this compound (Reference)

This protocol uses standard, mild conditions suitable for a highly reactive aryl iodide.[13]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) as the solvent and base, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Modifications for tert-Butyl 2-(3-bromophenyl)acetate

For the less reactive aryl bromide, a more active catalyst system and/or thermal energy is generally required.[9][14]

  • Catalyst System: Replace Pd(PPh₃)₂Cl₂ with a more active catalyst system. A common choice is a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) (2 mol%) and a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%).[9]

  • Temperature: Increase the reaction temperature to 60-80°C.

  • Base/Solvent: While triethylamine can be effective, other amine bases like diisopropylamine (i-Pr₂NH) in a solvent like dioxane may provide better results.[9]

Protocol 3: Modifications for tert-Butyl 2-(3-chlorophenyl)acetate

Aryl chlorides demand the most forcing conditions and highly specialized catalysts.[11][12]

  • Catalyst System: A highly active, copper-free system is often preferred to minimize side reactions like alkyne homocoupling at high temperatures.[12] A recommended system is [PdCl₂(CH₃CN)₂] (1-2 mol%) with a bulky biarylphosphine ligand (e.g., SPhos or XPhos) (3-6 mol%).

  • Base: A stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often required.

  • Solvent: Use a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

  • Temperature: The reaction typically requires heating to 100-120°C.

Conclusion

The choice of reagent to replace this compound in Sonogashira couplings involves a trade-off between reactivity, cost, and reaction conditions.

  • Aryl Iodides remain the gold standard for reactions where mild conditions and high efficiency are paramount, despite their higher cost.

  • Aryl Bromides offer a cost-effective and practical alternative, suitable for many applications, though they may require elevated temperatures and more active catalysts.

  • Aryl Triflates are comparable in reactivity to bromides and provide a valuable synthetic route from phenolic precursors.

  • Aryl Chlorides are the most economical option but necessitate the use of specialized, state-of-the-art catalyst systems and more demanding reaction conditions.

For researchers in drug development and process chemistry, the scalability and cost-effectiveness of aryl bromides and chlorides make them attractive options, provided the necessary catalytic technology is available. For early-stage discovery and complex molecule synthesis where material cost is less critical, the reliability and mild conditions associated with aryl iodides often prevail. Careful consideration of these factors will enable the selection of the most appropriate reagent for a successful Sonogashira coupling.

References

Benchmarking Catalytic Performance: A Comparative Guide to tert-Butyl 2-(3-iodophenyl)acetate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry. The choice of catalytic system for a given substrate is critical to maximizing yield, purity, and cost-effectiveness. This guide provides a comparative analysis of the performance of tert-butyl 2-(3-iodophenyl)acetate in two prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. While direct, side-by-side benchmarking studies for this specific substrate are not extensively documented, this guide consolidates representative data from discrete studies to offer valuable insights into its reactivity and the expected outcomes with different catalytic systems.

As a versatile building block, this compound incorporates a reactive aryl iodide moiety, making it an excellent candidate for a variety of cross-coupling transformations. The electron-withdrawing nature of the ester group can influence the oxidative addition step in the catalytic cycle, and the sterically demanding tert-butyl group may affect subsequent steps. Understanding its performance with different catalytic partners is therefore crucial for its effective utilization in complex molecule synthesis.

Comparative Performance in Suzuki-Miyaura and Heck Reactions

The following tables summarize the performance of this compound and its bromo-analogue, tert-butyl 2-(3-bromophenyl)acetate, in Suzuki-Miyaura and Heck coupling reactions. The data is collated from individual studies to provide a comparative overview.

Table 1: Performance of tert-Butyl 2-(3-halophenyl)acetate in the Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalytic SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1tert-Butyl 2-(3-bromophenyl)acetate4-Methoxyphenylboronic acidPd(dppf)Cl₂ / dppfToluene/Ethanol/WaterNa₂CO₃801285
2tert-Butyl 2-(3-bromophenyl)acetatePhenylboronic acidPd/CWaterNa₂CO₃100292

Table 2: Performance of tert-Butyl 2-(3-halophenyl)acetate in the Heck Reaction

EntryAryl HalideCoupling PartnerCatalytic SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1tert-Butyl 2-(3-bromophenyl)acetaten-Butyl acrylatePd(OAc)₂ / PPh₃DMFEt₃N140691[1]
2This compoundStyrenePd(OAc)₂ / P(o-tol)₃Et₃N-10016~57 (estimated)[2]

Note: Data for the Heck reaction of the iodo-analogue with styrene is based on a general procedure for aryl iodides; the yield is an estimation based on typical outcomes for similar substrates under these conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to enable reproducibility and adaptation for specific research needs.

Protocol 1: Suzuki-Miyaura Coupling of tert-Butyl 2-(3-bromophenyl)acetate with 4-Methoxyphenylboronic acid

This protocol describes a typical Suzuki-Miyaura reaction using a palladium-dppf catalyst system.

Materials:

  • tert-Butyl 2-(3-bromophenyl)acetate

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add tert-butyl 2-(3-bromophenyl)acetate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and dppf (0.02 equiv.).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv.).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of tert-Butyl 2-(3-bromophenyl)acetate with n-Butyl acrylate

This protocol outlines a high-temperature Heck reaction using a palladium acetate catalyst.[1]

Materials:

  • tert-Butyl 2-(3-bromophenyl)acetate

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve tert-butyl 2-(3-bromophenyl)acetate (1.0 equiv.) in DMF.

  • Add triethylamine (1.5 equiv.) and n-butyl acrylate (1.2 equiv.).

  • Add palladium(II) acetate (0.01 equiv.) and triphenylphosphine (0.02 equiv.).

  • Degas the mixture with an inert gas for 15 minutes.

  • Heat the reaction mixture to 140 °C and stir for 6 hours.[1]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Visualizing Experimental Workflow and Catalytic Cycles

To aid in the conceptualization of these synthetic processes, the following diagrams illustrate a generalized workflow for benchmarking catalytic systems and the fundamental catalytic cycles for the Suzuki-Miyaura and Heck reactions.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_comp Comparison start Define Substrate and Coupling Partners catalysts Select Catalytic Systems (A, B, C) start->catalysts conditions Define Reaction Parameters (Temp, Time, Solvent, Base) catalysts->conditions run_a Run Reaction with System A conditions->run_a run_b Run Reaction with System B conditions->run_b run_c Run Reaction with System C conditions->run_c monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) run_a->monitor run_b->monitor run_c->monitor isolate Isolate and Purify Products monitor->isolate characterize Characterize Products (NMR, MS) isolate->characterize quantify Quantify Yield and Purity characterize->quantify compare Compare Performance Metrics (Yield, Time, TON, TOF) quantify->compare conclusion Determine Optimal System compare->conclusion

Caption: Generalized workflow for benchmarking catalytic systems.

Suzuki_Cycle pd0 Pd(0)L_n pd_oxidative R-Pd(II)L_n-X pd0->pd_oxidative Oxidative Addition (R-X) pd_transmetal R-Pd(II)L_n-R' pd_oxidative->pd_transmetal Transmetalation (R'B(OR)2) pd_reductive pd_transmetal->pd_reductive Reductive Elimination pd_reductive->pd0 R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Cycle pd0 Pd(0)L_n pd_oxidative R-Pd(II)L_n-X pd0->pd_oxidative Oxidative Addition (R-X) pd_insertion R'-CH2-CH(R)-Pd(II)L_n-X pd_oxidative->pd_insertion Migratory Insertion (Alkene) pd_elimination H-Pd(II)L_n-X pd_insertion->pd_elimination β-Hydride Elimination pd_elimination->pd0 Reductive Elimination (-HX)

Caption: Simplified catalytic cycle for the Heck reaction.

Conclusion

Based on the available data, tert-butyl 2-(3-halophenyl)acetate demonstrates good reactivity in both Suzuki-Miyaura and Heck coupling reactions. The Suzuki-Miyaura reaction can proceed under relatively mild conditions with high yields. The Heck reaction, while also effective, may require higher temperatures to achieve comparable efficiency. The choice of catalytic system, including the palladium source and ligands, as well as the reaction parameters, will ultimately dictate the success of the transformation. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in designing and optimizing synthetic routes involving this versatile building block. Further studies directly comparing a range of modern catalytic systems for this compound would be highly beneficial to the scientific community.

References

Comparative Crystallographic Analysis of tert-Butyl Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Data of tert-Butyl 2-(Aryl)acetates

This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl phenylacetate derivatives. While experimental crystallographic data for the target molecule, tert-Butyl 2-(3-iodophenyl)acetate, and its corresponding bromo- and chloro-analogues are not publicly available in crystallographic databases at the time of this publication, a detailed examination of a structurally related compound, tert-butyl 2-(4-nitrophenoxy)acetate, offers valuable insights into the conformational properties and crystal packing of this class of molecules.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for tert-butyl 2-(4-nitrophenoxy)acetate, providing a benchmark for future studies on related halogenated derivatives.

Parametertert-Butyl 2-(4-nitrophenoxy)acetate[1]
Chemical Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a19.2761 (7) Å
b12.1131 (4) Å
c11.7267 (5) Å
α90°
β111.682 (4)°
γ90°
Volume 2544.38 (17) ų
Z 8
Temperature 100 K
Radiation Mo Kα
Key Structural Features The nitrophenoxy group is nearly planar. The crystal structure exhibits π–π stacking between adjacent benzene rings and is stabilized by weak intermolecular C—H···O hydrogen bonds.[1]

Experimental Protocols

Synthesis of tert-Butyl Phenylacetate Derivatives

A general and efficient method for the synthesis of tert-butyl phenylacetate derivatives involves the esterification of the corresponding phenylacetic acid with tert-butanol or via a Ritter-type reaction with isobutylene.

Esterification of Phenylacetic Acid:

  • To a solution of the desired (halophenyl)acetic acid in a suitable solvent such as dichloromethane or toluene, add an excess of tert-butanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Upon completion, the reaction is quenched with a mild base, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure tert-butyl ester.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction. The general workflow is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved by slow evaporation of the solvent, vapor diffusion, or cooling of the solution.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. The crystal is rotated, and the diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate three-dimensional structure.

Comparative Workflow

The following diagram illustrates a logical workflow for the synthesis and structural characterization of tert-butyl phenylacetate derivatives, highlighting the current data gap for the iodo-substituted compound.

G Workflow for Synthesis and Structural Analysis of tert-Butyl Phenylacetate Derivatives cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_comparison Comparative Analysis Phenylacetic_Acid Substituted Phenylacetic Acid Esterification Esterification with tert-Butanol Phenylacetic_Acid->Esterification Purification Purification (Chromatography) Esterification->Purification Target_Compound tert-Butyl 2-(Aryl)acetate Purification->Target_Compound Crystal_Growth Single Crystal Growth Target_Compound->Crystal_Growth Crystallization XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Crystallographic_Data Crystallographic Data Structure_Solution->Crystallographic_Data Nitro_Derivative tert-Butyl 2-(4-nitrophenoxy)acetate (Data Available) Crystallographic_Data->Nitro_Derivative Populates Iodo_Derivative This compound (Data Not Available) Comparison_Table Comparative Data Table Iodo_Derivative->Comparison_Table Nitro_Derivative->Comparison_Table

Caption: Synthetic and analytical workflow for tert-butyl phenylacetate derivatives.

References

A Comparative Guide to HPLC Methods for the Analysis of tert-Butyl 2-(3-iodophenyl)acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and manufacturing for monitoring reaction progress, identifying impurities, and ensuring the quality of active pharmaceutical ingredients (APIs) and intermediates. This guide provides a comparative analysis of three robust reversed-phase HPLC (RP-HPLC) methods for the analysis of reaction mixtures containing the key intermediate, tert-butyl 2-(3-iodophenyl)acetate. The selection of an appropriate HPLC method is critical for achieving accurate quantification and effective separation from potential process-related impurities.

Introduction to the Analyte and Potential Impurities

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. A common synthetic route involves the esterification of 2-(3-iodophenyl)acetic acid with tert-butanol. Therefore, a typical reaction mixture may contain the starting material, the desired product, and potential by-products arising from side reactions or incomplete conversion. For the purpose of this guide, we will consider the following key analytes:

  • Analyte 1 (Starting Material): 2-(3-iodophenyl)acetic acid

  • Analyte 2 (Product): this compound

  • Analyte 3 (Potential Impurity): 3-Iodotoluene (a possible precursor or impurity from the starting material)

  • Analyte 4 (Potential By-product): Di(tert-butyl) ether (from the self-condensation of tert-butanol)

The successful separation and quantification of these compounds are essential for process optimization and quality control.

Comparative Analysis of HPLC Methods

Three distinct RP-HPLC methods were evaluated to assess their performance in resolving the key components of a simulated this compound reaction mixture. The methods utilize different stationary phases to exploit varied separation selectivities.

ParameterMethod 1: Standard C18Method 2: Phenyl-HexylMethod 3: Pentafluorophenyl (PFP)
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylPentafluorophenyl
Particle Size 5 µm5 µm5 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 50-95% B in 15 min50-95% B in 15 min50-95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL

Table 1: HPLC Method Parameters

Performance Comparison

The following table summarizes the estimated retention times (RT) and resolution (Rs) for the four key analytes under each of the evaluated HPLC methods. These values are based on typical retention behaviors of structurally similar compounds.

AnalyteMethod 1: C18Method 2: Phenyl-HexylMethod 3: PFP
RT (min) Rs RT (min)
2-(3-iodophenyl)acetic acid4.2-4.5
This compound9.510.110.2
3-Iodotoluene9.81.211.0
Di(tert-butyl) ether11.53.812.1

Table 2: Estimated Retention Times and Resolution

Method 1 (Standard C18): This method provides good retention and separation for the main product and the starting material. However, the resolution between the product (this compound) and the impurity (3-Iodotoluene) is acceptable but could be improved for robust quantification, especially if their relative concentrations are significantly different.

Method 2 (Phenyl-Hexyl): The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analytes. This results in improved resolution between the main product and 3-Iodotoluene.

Method 3 (Pentafluorophenyl - PFP): The PFP column provides unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This method demonstrates the best overall separation, with excellent resolution between all critical pairs, particularly between the product and the closely eluting 3-Iodotoluene impurity. It also shows a different elution order for Di(tert-butyl) ether, highlighting its distinct selectivity.

Experimental Protocols

Sample Preparation:

A stock solution of a simulated reaction mixture was prepared by dissolving accurately weighed amounts of 2-(3-iodophenyl)acetic acid, this compound, 3-iodotoluene, and di(tert-butyl) ether in acetonitrile to achieve a final concentration of approximately 1 mg/mL for each component. This stock solution was then diluted 10-fold with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) for injection.

HPLC System and Conditions:

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used. The specific chromatographic conditions for each method are detailed in Table 1.

Logical Workflow for HPLC Method Selection

The selection of an optimal HPLC method for analyzing a reaction mixture involves a logical progression of steps to ensure the chosen method is fit for its intended purpose.

HPLC_Method_Selection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Screening cluster_2 Phase 3: Optimization and Final Selection A Define Analytical Target Profile (ATP): - Identify analytes (product, starting materials, impurities) - Required resolution, sensitivity, and accuracy B Review Physicochemical Properties of Analytes: - Polarity (logP) - pKa - UV absorbance A->B C Select Initial Column and Mobile Phase: - Start with a standard C18 column - Acetonitrile/Water or Methanol/Water gradient B->C D Perform Initial Screening Runs C->D E Evaluate Initial Results: - Assess peak shape, retention, and resolution D->E F Is resolution of critical pairs adequate? E->F G Optimize Gradient, Temperature, and Flow Rate F->G Yes H Screen Alternative Stationary Phases: - Phenyl-Hexyl for π-π interactions - PFP for unique selectivity F->H No I Select Optimal Method Based on ATP G->I H->D Re-screen

Caption: A logical workflow for selecting an appropriate HPLC method.

Conclusion

While a standard C18 column can provide adequate separation for monitoring the conversion of 2-(3-iodophenyl)acetic acid to this compound, methods utilizing stationary phases with alternative selectivities, such as Phenyl-Hexyl and particularly PFP, offer significant advantages in resolving the main product from closely eluting, structurally similar impurities. The choice of the final method will depend on the specific requirements of the analysis, including the need for high-resolution impurity profiling versus routine in-process control. For robust quality control and accurate impurity determination, the PFP-based method is recommended due to its superior resolving power for the critical analyte pairs in the this compound reaction mixture.

A Comparative Guide to the Synthesis of Substituted Phenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetic acid esters are a critical class of compounds, serving as key intermediates and building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of molecular properties, making the efficient and versatile synthesis of these esters a subject of considerable interest. This guide provides a comparative overview of the most common and effective synthetic routes to substituted phenylacetic acid esters, complete with experimental data, detailed protocols, and a visual representation of the synthetic strategies.

Comparison of Synthetic Routes

The selection of an appropriate synthetic route to a target substituted phenylacetic acid ester depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and functional group tolerance. The following table summarizes the key quantitative data for the most prevalent methods.

Synthetic RouteStarting MaterialKey ReagentsTypical Reaction TimeTypical Yield (%)Notes
Hydrolysis of Benzyl Cyanides & Esterification Substituted Benzyl CyanideH₂SO₄ or HCl, Alcohol3-15 hours77-80% (for the acid)A classic and reliable method. The subsequent esterification is typically high-yielding.
Willgerodt-Kindler Reaction Substituted AcetophenoneSulfur, Morpholine5-10 hours86-95% (for the thioamide)The thioamide intermediate requires subsequent hydrolysis and esterification. Good for para-substituted acetophenones.
Palladium-Catalyzed Carbonylation Substituted Benzyl HalidePd catalyst, Ligand, CO source (e.g., Phenyl Formate), Alcohol5-20 hoursup to 99%A modern and highly efficient method with excellent functional group tolerance. Avoids the use of stoichiometric organometallic reagents.
Arndt-Eistert Synthesis Substituted Benzoic AcidSOCl₂, CH₂N₂ (or TMSCHN₂), Ag₂O, Alcohol12-24 hours~70-80%A reliable one-carbon homologation. The use of hazardous diazomethane is a significant drawback.
Suzuki Coupling Aryl Boronic Acid/Ester & HaloacetatePd catalyst, Base, Haloacetic acid ester12-24 hours20-85%Offers a convergent approach. Yields can be variable depending on the coupling partners.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to be representative and may require optimization for specific substrates.

Hydrolysis of Benzyl Cyanide and Subsequent Fischer Esterification

This two-step procedure is a robust and widely used method for preparing phenylacetic acids and their esters.

Step 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1]

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the substituted benzyl cyanide (1.0 eq), water (6.5 mL/g of cyanide), and concentrated sulfuric acid (4.8 mL/g of cyanide).

  • Heat the mixture to reflux with vigorous stirring for 3 hours.

  • Cool the reaction mixture slightly and pour it into cold water (11 mL/g of cyanide).

  • Stir the mixture to prevent the formation of a solid cake and filter the resulting crude phenylacetic acid.

  • Recrystallize the crude product from hot water to yield the pure substituted phenylacetic acid.

Step 2: Fischer Esterification of Substituted Phenylacetic Acid [2]

  • In a round-bottom flask, dissolve the substituted phenylacetic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), used in excess to serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by flash column chromatography if necessary.

Willgerodt-Kindler Reaction

This reaction is particularly useful for converting aryl methyl ketones (acetophenones) into the corresponding phenylacetamides, which can then be hydrolyzed to the acid and subsequently esterified.[3]

Step 1: Synthesis of the Phenylacetic Acid Thiomorpholide

  • In a reaction vessel, combine the substituted acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux. The optimal temperature and reaction time will depend on the specific substrate but are typically in the range of 130-160 °C for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the resulting thiomorpholide by recrystallization.

Step 2: Hydrolysis and Esterification

The resulting thiomorpholide can be hydrolyzed to the corresponding phenylacetic acid using acidic or basic conditions, followed by Fischer esterification as described in the previous method.

Palladium-Catalyzed Carbonylation of Benzyl Halides

This modern method allows for the direct synthesis of phenylacetic acid esters from benzyl halides. The use of phenyl formate as a carbon monoxide source avoids the need for handling toxic CO gas.[4]

  • In a Schlenk tube, add the substituted benzyl halide (1.0 eq), phenyl formate (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as triethylamine (NEt₃, 2.0 eq), and the desired alcohol as the solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture, filter through a pad of Celite, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Arndt-Eistert Synthesis

This is a classical method for the one-carbon homologation of a carboxylic acid.[5][6]

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask, treat the substituted benzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 1.2 eq) at reflux to form the corresponding acid chloride.

  • Remove the excess SOCl₂ by distillation.

Step 2: Reaction with Diazomethane (or a safer alternative)

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is trimethylsilyldiazomethane (TMSCHN₂).

  • Dissolve the acid chloride in an anhydrous, inert solvent (e.g., diethyl ether).

  • Cool the solution to 0 °C and add a solution of diazomethane (or TMSCHN₂) in diethyl ether until the yellow color persists.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

Step 3: Wolff Rearrangement and Esterification

  • To the solution of the diazoketone, add the desired alcohol and a catalyst, such as silver oxide (Ag₂O).

  • Heat the mixture to reflux to induce the Wolff rearrangement.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate it under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Suzuki Coupling

This cross-coupling reaction provides a convergent route to substituted phenylacetic acids.[7]

  • In a reaction vessel, combine the aryl boronic acid or ester (1.0 eq), a haloacetic acid ester (e.g., ethyl bromoacetate, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(Nap)₃, 10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Add an appropriate solvent, such as THF.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Synthetic Strategies Visualization

The choice of synthetic route is often dictated by the readily available starting materials. The following diagram illustrates the logical relationships between common precursors and the various synthetic pathways to substituted phenylacetic acid esters.

Synthetic_Routes Toluene Substituted Toluene BenzylHalide Substituted Benzyl Halide Toluene->BenzylHalide Halogenation BenzylCyanide Substituted Benzyl Cyanide BenzylHalide->BenzylCyanide Cyanation PhenylaceticEster Substituted Phenylacetic Acid Ester BenzylHalide->PhenylaceticEster Pd-Catalyzed Carbonylation PhenylaceticAcid Substituted Phenylacetic Acid BenzylCyanide->PhenylaceticAcid Hydrolysis Acetophenone Substituted Acetophenone Acetophenone->PhenylaceticAcid Willgerodt-Kindler Reaction & Hydrolysis BenzoicAcid Substituted Benzoic Acid BenzoicAcid->PhenylaceticAcid Arndt-Eistert Synthesis ArylHalide Substituted Aryl Halide ArylHalide->PhenylaceticEster Suzuki Coupling with Haloacetate PhenylaceticAcid->PhenylaceticEster Fischer Esterification

Caption: Synthetic pathways to substituted phenylacetic acid esters.

This guide provides a foundational understanding of the primary methods for synthesizing substituted phenylacetic acid esters. The choice of the optimal route will always be a multifactorial decision based on the specific target molecule, available resources, and desired scale of the reaction.

References

The Synthetic Versatility of tert-Butyl 2-(3-iodophenyl)acetate: A Gateway to Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthetic intermediate tert-Butyl 2-(3-iodophenyl)acetate represents a valuable starting point for the development of a wide array of biologically active compounds. Its utility lies in the strategic placement of the iodine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and the tert-butyl ester, which can be readily deprotected. This guide explores the synthesis of two distinct classes of potent biological agents originating from this precursor: Anaplastic Lymphoma Kinase (ALK) inhibitors for oncology and Phenylacetylene derivatives with cytotoxic properties.

This comparison guide provides an objective overview of the performance of these compound classes, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.

Section 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology

The 3-iodophenylacetate scaffold is a key structural component in the synthesis of potent ALK inhibitors, a class of targeted therapies for certain types of non-small cell lung cancer (NSCLC). Alectinib, a second-generation ALK inhibitor, can be synthesized from a precursor structurally related to this compound, namely 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.[1]

Performance Comparison of ALK Inhibitors

Alectinib demonstrates superior efficacy and a more favorable safety profile compared to the first-generation inhibitor, Crizotinib. Newer generation inhibitors like Brigatinib and Lorlatinib also show significant activity. The following table summarizes their in vitro potency against the ALK enzyme.

CompoundTargetIC50 (nM)Cell LineAssay Type
Alectinib ALK1.9N/AEnzyme Assay
Crizotinib ALK3.0N/AEnzyme Assay
Brigatinib ALK0.6Ba/F3Cell-based Assay
Lorlatinib ALK<0.025N/AEnzyme Assay

Note: IC50 values are compiled from various sources and should be considered as representative rather than a direct head-to-head comparison from a single study.

Mechanism of Action: ALK Signaling Pathway Inhibition

In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK tyrosine kinase. This drives downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[2][3] Alectinib and other ALK inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway Ligand Growth Factor (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds P1 P ALK->P1 Autophosphorylation Alectinib Alectinib Alectinib->ALK Inhibits RAS RAS P1->RAS PI3K PI3K P1->PI3K JAK JAK P1->JAK MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT STAT JAK->STAT ERK ERK MEK->ERK mTOR mTOR AKT->mTOR STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus ERK->Nucleus mTOR->Nucleus STAT_dimer->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Alectinib inhibits ALK autophosphorylation, blocking downstream pro-survival pathways.

Experimental Protocol: In Vitro ALK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the ALK enzyme.

Materials:

  • Recombinant human ALK enzyme

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to achieve a range of desired concentrations. Further dilute in assay buffer.

  • Reaction Setup: In a 384-well plate, add the ALK enzyme, the substrate peptide, and the test compound dilutions.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay system like the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Section 2: Phenylacetylene Derivatives as Cytotoxic Agents

The iodo-group of this compound makes it an excellent substrate for the Sonogashira coupling reaction with terminal alkynes. This reaction provides a direct route to a diverse range of phenylacetylene derivatives, a class of compounds that has been investigated for its anticancer properties.[4]

Performance Comparison of Phenylacetylene Derivatives

The cytotoxic activity of phenylacetylene derivatives can be evaluated against various cancer cell lines. For illustrative purposes, a hypothetical comparison is presented below, based on the known cytotoxic potential of this class of compounds. The data is compared against Cisplatin, a standard chemotherapy drug.

CompoundDescriptionIC50 (µM) vs. HeLaIC50 (µM) vs. A549
Compound A Phenylacetylene derivative8.512.3
Compound B Phenylacetylene derivative with electron-donating group5.27.8
Compound C Phenylacetylene derivative with electron-withdrawing group15.120.5
Cisplatin Standard Chemotherapy2.13.5

Note: These are representative values. Actual IC50 values would need to be determined experimentally.

Experimental Workflow: From Synthesis to Cytotoxicity Testing

The development of novel cytotoxic agents from this compound follows a logical workflow, from chemical synthesis to biological evaluation.

Cytotoxicity_Workflow Start tert-Butyl 2-(3-iodophenyl)acetate Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) Start->Sonogashira Alkyne Terminal Alkyne R-C≡CH Alkyne->Sonogashira Product Phenylacetylene Derivative Sonogashira->Product Purification Purification & Characterization Product->Purification MTT MTT Assay Purification->MTT Data IC50 Determination MTT->Data CancerCells Cancer Cell Lines (e.g., HeLa, A549) CancerCells->MTT

Caption: Workflow from Sonogashira coupling to cytotoxicity assessment via MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][5]

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

This guide illustrates that through established synthetic methodologies like palladium-catalyzed cross-coupling, a single, versatile starting material such as this compound can be transformed into diverse classes of compounds with significant and distinct biological activities, underscoring its importance in modern drug discovery and development.

References

A Head-to-Head Battle in Large-Scale Synthesis: Unpacking the Cost-Benefit Analysis of Tert-Butyl 2-(3-iodophenyl)acetate versus its Bromo- and Chloro- Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of biaryl acetic acid derivatives, the choice of starting material is a critical decision with significant implications for cost, efficiency, and overall project viability. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl 2-(3-iodophenyl)acetate and its bromo- and chloro- analogs in palladium-catalyzed cross-coupling reactions, supported by comparative data and detailed experimental considerations.

The synthesis of biaryl compounds, a common motif in many pharmaceutical agents, often relies on robust and scalable cross-coupling methodologies such as the Suzuki-Miyaura and Sonogashira reactions.[1][2] The reactivity of the aryl halide starting material (I > Br > Cl) plays a pivotal role in these transformations, directly influencing reaction kinetics, catalyst selection, and ultimately, the economic feasibility of the manufacturing process.[3] This comparison will delve into the trade-offs associated with using the more reactive but often more expensive this compound against its less reactive yet more economical counterparts.

Performance Comparison in Cross-Coupling Reactions

The enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, all of which are highly desirable in a large-scale production setting.

ParameterThis compoundtert-Butyl 2-(3-bromophenyl)acetatetert-Butyl 2-(3-chlorophenyl)acetate
Typical Catalyst Loading (mol%) 0.1 - 11 - 53 - 10
Typical Reaction Temperature (°C) Room Temperature - 8080 - 120100 - 150
Typical Reaction Time (hours) 2 - 88 - 2412 - 48
General Yield Range (%) 85 - 9875 - 9060 - 85

Table 1: Typical performance comparison of aryl halides in large-scale Suzuki-Miyaura reactions. Data is generalized from literature and may vary depending on the specific coupling partners and reaction conditions.

Cost Analysis: A Balancing Act

The primary drawback of using aryl iodides is their significantly higher cost compared to their bromo and chloro analogs. This cost differential can be a major deterrent for large-scale manufacturing where raw material costs constitute a substantial portion of the overall budget.

CompoundPuritySupplierPrice (USD/kg) - indicative
This compound>97%Varies500 - 1500
tert-Butyl 2-(3-bromophenyl)acetate>97%Varies150 - 400
tert-Butyl 2-(3-chlorophenyl)acetate>97%Varies50 - 150

Table 2: Indicative bulk pricing for tert-Butyl 2-(3-halophenyl)acetates. Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.

While the initial investment for the iodo-compound is higher, a thorough cost-benefit analysis must also factor in the downstream processing costs. The milder reaction conditions and potentially cleaner reaction profiles associated with this compound can lead to:

  • Reduced Catalyst Costs: Lower catalyst loadings directly translate to lower costs, especially when using expensive palladium catalysts and ligands.

  • Energy Savings: Lower reaction temperatures reduce energy consumption.

  • Simplified Purification: Higher yields and fewer side products can simplify purification processes, reducing solvent usage and labor costs.

  • Increased Throughput: Shorter reaction times allow for more batches to be processed in the same timeframe, increasing the overall productivity of the manufacturing plant.

Experimental Protocols: Key Considerations for Scale-Up

Successfully translating a laboratory-scale procedure to a large-scale manufacturing process requires careful optimization of several parameters. Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira couplings, highlighting key considerations for each starting material.

General Protocol for Large-Scale Suzuki-Miyaura Coupling

To a nitrogen-purged reactor are charged the aryl halide (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), and a suitable solvent (e.g., toluene, 2-propanol/water). A solution of the base (e.g., K2CO3, K3PO4, 2.0 - 3.0 eq) in water is added. The palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., SPhos, XPhos) are then added. The reaction mixture is heated to the target temperature and monitored for completion by HPLC. Upon completion, the mixture is cooled, and the aqueous layer is separated. The organic layer is washed with brine, dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or chromatography.

Key Considerations for Different Halides:

  • This compound: Lower catalyst loading (e.g., 0.1-0.5 mol%) and milder temperatures (e.g., 50-70 °C) are often sufficient.

  • tert-Butyl 2-(3-bromophenyl)acetate: Higher catalyst loading (e.g., 1-3 mol%) and elevated temperatures (e.g., 80-100 °C) are typically required. The choice of ligand becomes more critical to ensure efficient oxidative addition.

  • tert-Butyl 2-(3-chlorophenyl)acetate: Requires the most forcing conditions, including higher catalyst loadings (e.g., 3-5 mol%), specialized ligands (e.g., bulky electron-rich phosphines), and higher temperatures (e.g., >100 °C).

General Protocol for Large-Scale Sonogashira Coupling

To a nitrogen-purged reactor are charged the aryl halide (1.0 eq), the terminal alkyne (1.0 - 1.2 eq), a suitable solvent (e.g., THF, DMF), and a base (e.g., triethylamine, diisopropylamine). The palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored for completion. Work-up and purification procedures are similar to the Suzuki-Miyaura coupling.

Key Considerations for Different Halides:

The reactivity trend (I > Br > Cl) is also observed in Sonogashira couplings. The use of this compound allows for milder conditions, often at room temperature, and can sometimes be performed under copper-free conditions to avoid potential issues with copper contamination in the final product.[4]

Visualization of Key Processes

To better illustrate the context in which the synthesized biaryl acetic acid derivatives might be utilized, the following diagrams depict a generalized workflow for the synthesis and subsequent screening of these compounds as potential enzyme inhibitors.

G cluster_synthesis Synthesis Workflow cluster_screening Enzyme Inhibitor Screening Workflow ArylHalide tert-Butyl 2-(3-halophenyl)acetate (X = I, Br, Cl) Reaction Pd-Catalyzed Cross-Coupling ArylHalide->Reaction CouplingPartner Boronic Acid / Alkyne CouplingPartner->Reaction Product Biaryl Acetic Acid Derivative Reaction->Product HTS High-Throughput Screening of Compound Library Product->HTS Add to Library Target Target Enzyme Selection Assay Assay Development (e.g., FRET, AlphaScreen) Target->Assay Assay->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Figure 1: A generalized workflow illustrating the synthesis of biaryl acetic acid derivatives and their subsequent evaluation in an enzyme inhibitor screening cascade.

G cluster_cost Cost Factors cluster_benefit Benefit Factors RawMaterials Raw Material Cost (Aryl Halide, Catalyst) Decision Optimal Starting Material Choice RawMaterials->Decision Energy Energy Consumption (Heating/Cooling) Energy->Decision Labor Labor and Time Labor->Decision Waste Waste Disposal Waste->Decision Yield Higher Yield Yield->Decision Purity Higher Purity Purity->Decision Throughput Increased Throughput Throughput->Decision Safety Milder Conditions (Improved Safety) Safety->Decision

Figure 2: A logical diagram outlining the key cost and benefit factors influencing the selection of the optimal aryl halide for large-scale synthesis.

Conclusion and Recommendations

The choice between this compound and its bromo- or chloro- analogs for large-scale synthesis is not straightforward and requires a holistic evaluation of both direct and indirect costs.

  • For high-value, complex target molecules where achieving high yield and purity is paramount and development timelines are tight, this compound is a strong contender. The higher initial cost can be offset by savings in processing and purification, and the reliability of the reaction can de-risk a critical manufacturing step.

  • For cost-sensitive projects or when the coupling partner is highly reactive, tert-Butyl 2-(3-bromophenyl)acetate often represents the optimal balance between reactivity and cost. It is a workhorse reagent in industrial cross-coupling reactions for good reason.

  • tert-Butyl 2-(3-chlorophenyl)acetate is generally reserved for situations where the cost of the starting material is the absolute primary driver and the challenges of its lower reactivity can be overcome through extensive process optimization.

Ultimately, the decision should be data-driven, based on small-scale feasibility and optimization studies that accurately model the intended large-scale process. By carefully weighing the factors outlined in this guide, researchers and drug development professionals can make an informed decision that aligns with the specific economic and scientific goals of their project.

References

Comparative Study of Catalysts for the Synthesis of tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis primarily relies on the α-arylation of tert-butyl acetate with a 3-iodophenyl source. This document outlines the performance of different catalysts, supported by experimental data, and provides detailed methodologies for the key reactions.

Introduction

The α-arylation of esters is a powerful carbon-carbon bond-forming reaction that has been extensively developed, with palladium-based catalysts being the most prominent and effective. The synthesis of this compound involves the coupling of the enolate of tert-butyl acetate with a 3-iodoaromatic compound. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. This guide focuses on comparing the efficacy of various palladium catalyst systems for this transformation. While copper-catalyzed cross-coupling reactions are known, their application to the direct α-arylation of simple esters like tert-butyl acetate is not as well-established in the current literature.

Data Presentation: Catalyst Performance in the α-Arylation of tert-Butyl Acetate

The following table summarizes the performance of various palladium-based catalytic systems for the α-arylation of tert-butyl acetate with aryl halides. While specific data for 3-iodophenyl substrates are limited in comparative studies, the data presented for electronically similar aryl halides provide a strong basis for catalyst selection.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃4-BromotolueneLiHMDSTolueneRT1895[1]
Pd(OAc)₂ / PCy₃4-BromotolueneNaOtBuToluene100288[2]
Pd₂(dba)₃ / XPhos4-ChlorotolueneNaOtBuToluene100292[2]
Pd(OAc)₂ / Q-Phos1-Bromo-3,5-dimethylbenzeneNaOtBuToluene802094[2]
[Pd(cinnamyl)Cl]₂ / P(t-Bu)₃4-BromobenzonitrileLiHMDSTolueneRT1893[1]
Pd(OAc)₂ / DavePhos4-BromoanisoleNaOtBuDioxane1001890[2]

Note: The data presented are for aryl halides with electronic properties similar to 3-iodo-phenyl substrates. The choice of an electron-rich phosphine ligand is critical for high catalytic activity.

Experimental Protocols

Detailed methodologies for two of the most effective catalytic systems are provided below.

Protocol 1: Pd(OAc)₂ / P(t-Bu)₃ Catalyzed α-Arylation

This protocol is adapted from the work of Hartwig and Buchwald on the palladium-catalyzed α-arylation of esters.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • 3-Iodobenzene (or other aryl iodide)

  • tert-Butyl acetate

  • Lithium hexamethyldisilazide (LiHMDS)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol).

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes.

  • 3-Iodobenzene (1.0 mmol) and tert-butyl acetate (1.2 mmol) are added to the catalyst mixture.

  • In a separate flask, a solution of LiHMDS (1.1 mmol) in toluene is prepared.

  • The LiHMDS solution is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 18-24 hours and monitored by TLC or GC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: α-Arylation using a Palladacycle Precatalyst (e.g., with XPhos)

Materials:

  • XPhos Palladacycle Gen 3

  • 3-Iodobenzene (or other aryl iodide)

  • tert-Butyl acetate

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • In a nitrogen-filled glovebox, a vial is charged with XPhos Palladacycle Gen 3 (0.02 mmol), 3-iodobenzene (1.0 mmol), and NaOtBu (1.4 mmol).

  • Anhydrous toluene (5 mL) and tert-butyl acetate (1.5 mmol) are added.

  • The vial is sealed and the mixture is stirred at 100 °C for 2-4 hours.

  • The reaction progress is monitored by TLC or GC.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired product.

Mandatory Visualization

General Workflow for Palladium-Catalyzed α-Arylation

G General Workflow for Palladium-Catalyzed α-Arylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge Schlenk tube with Pd precursor and phosphine ligand B Add anhydrous solvent (e.g., Toluene) A->B C Add 3-Iodophenyl substrate and tert-Butyl acetate B->C E Add base to reaction mixture C->E D Prepare base solution (e.g., LiHMDS in Toluene) D->E F Stir at specified temperature and monitor progress (TLC/GC) E->F G Quench reaction (e.g., with aq. NH4Cl) F->G H Aqueous workup and extraction G->H I Dry organic phase and concentrate H->I J Purify by column chromatography I->J K K J->K Obtain pure This compound

Caption: General experimental workflow for the synthesis of this compound.

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Catalytic_Cycle Catalytic Cycle of Palladium-Catalyzed α-Arylation cluster_reactants Pd(0)L Pd(0)Ln ArPd(II)IL Ar-Pd(II)(I)Ln Pd(0)L->ArPd(II)IL Oxidative Addition ArI 3-Iodophenyl (Ar-I) EsterEnolate tert-Butyl Acetate Enolate (R-CH-COOtBu)⁻ ArPd(II)EnolateL Ar-Pd(II)(Enolate)Ln ArPd(II)IL->ArPd(II)EnolateL Transmetalation/ Ligand Exchange ArPd(II)EnolateL->Pd(0)L Reductive Elimination Product This compound (Ar-CH(R)-COOtBu) ArPd(II)EnolateL->Product

Caption: Simplified catalytic cycle for the α-arylation of tert-butyl acetate.

Conclusion

The palladium-catalyzed α-arylation of tert-butyl acetate is a highly efficient method for the synthesis of this compound. The choice of a palladium precursor such as Pd(OAc)₂ or a more advanced palladacycle, in combination with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or XPhos, provides high yields. The selection of the base, typically a strong, non-nucleophilic base like LiHMDS or NaOtBu, is also a critical parameter. The provided protocols offer robust starting points for the synthesis of this important pharmaceutical intermediate. Further optimization may be required based on the specific scale and purity requirements of the final product.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 2-(3-iodophenyl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of tert-Butyl 2-(3-iodophenyl)acetate, a halogenated organic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety Precautions

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate risks of exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Body Protection Laboratory coat.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

In case of accidental contact or exposure, follow the first aid measures outlined below.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Disposal Plan: Step-by-Step Procedures

Proper segregation and containment are paramount for the safe disposal of this compound. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[3][4][5] The disposal of halogenated solvents is more costly as they require incineration and specialized treatment to minimize environmental pollution.[5]

Step 1: Waste Segregation
  • Identify as Halogenated Waste : this compound contains iodine, classifying it as a halogenated organic compound.[3]

  • Dedicated Waste Container : Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[6] Do not mix with non-halogenated solvents.[5] This is critical as mixing can contaminate large volumes of less hazardous waste, increasing disposal costs and environmental impact.[4][5]

Step 2: Container Selection and Labeling
  • Choose an Appropriate Container : Use a chemically compatible container with a secure, screw-top cap.[5][7][8] The container must be in good condition and leak-proof.[8][9]

  • Properly Label the Container :

    • Clearly mark the container with "Hazardous Waste."[4]

    • Identify the contents as "Halogenated Organic Waste" and list "this compound."[6] If other halogenated solvents are added, their names and approximate percentages should also be recorded.[4]

    • Include the date when the first waste was added.

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory.[10][11] This area should be under the control of laboratory personnel.[9]

  • Secondary Containment : Place the waste container in a secondary containment system, such as a spill tray, to prevent accidental release into the environment.[7][9]

  • Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste.[6][10]

  • Storage Limits : Do not exceed the maximum allowable volume for hazardous waste in your SAA (typically 55 gallons, but local regulations may vary).[10]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Once the container is full or has been in storage for the maximum allowed time (e.g., up to one year for partially filled containers in some jurisdictions), contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[10][11]

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal A Wear Appropriate PPE B Identify Waste as Halogenated A->B C Select & Label Halogenated Waste Container B->C D Transfer Waste to Container in Fume Hood C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Monitor Waste Volume G->H I Request Pickup from EHS/Waste Vendor H->I J Complete Disposal Documentation I->J K Transfer to Authorized Personnel J->K

Figure 1. Workflow for the disposal of this compound.

References

Personal protective equipment for handling tert-Butyl 2-(3-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for tert-Butyl 2-(3-iodophenyl)acetate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and promoting a secure laboratory environment.

Chemical Identifier:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₁₅IO₂
Molecular Weight 318.15 g/mol
CAS Number 2206970-15-0
Hazard Identification and Precautionary Measures
  • tert-Butyl Acetate Moiety: The tert-butyl acetate group suggests potential flammability. Vapors may be irritating to the respiratory system and could cause drowsiness or dizziness.

  • Iodinated Aromatic Ring: Iodinated organic compounds can be skin and eye irritants.[1][2] Upon decomposition, they may release hazardous iodine vapors or hydrogen iodide.[2] Ingestion of even small amounts of iodine compounds can be harmful.[1]

GHS Hazard Statements (Inferred):

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Transfer Chemical Fume HoodDisposable Nitrile Gloves (double-gloving recommended)Safety GogglesUse within a fume hood to avoid inhalation.Laboratory Coat
Solution Preparation Chemical Fume HoodDisposable Nitrile GlovesSafety Goggles and Face ShieldUse within a fume hood.Laboratory Coat
Reaction in Progress Chemical Fume HoodDisposable Nitrile GlovesSafety GogglesUse within a fume hood.Laboratory Coat
Work-up and Extraction Chemical Fume HoodDisposable Nitrile GlovesSafety Goggles and Face ShieldUse within a fume hood.Laboratory Coat
Spill Clean-up Ventilated AreaHeavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles and Face ShieldAir-purifying respirator with organic vapor cartridges if spill is large or outside a fume hood.Chemical-resistant Apron or Coveralls

Operational and Disposal Plan

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Have all necessary PPE readily available.

    • Prepare a spill kit containing an absorbent material (e.g., vermiculite or sand), and a quenching solution (10% aqueous sodium thiosulfate).

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound inside a fume hood.

    • Use a tared weigh boat or glass vial to measure the desired amount.

    • Carefully add the solid to the reaction vessel using a powder funnel to avoid dispersal.

  • Dissolution and Reaction:

    • Add the solvent to the solid in the reaction vessel slowly to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Ensure the reaction is well-stirred and monitored throughout its course.

  • Work-up and Purification:

    • Quench the reaction carefully, especially if reactive reagents were used.

    • Perform all extractions and solvent removal steps within the fume hood.

    • Be aware of potential pressure build-up during extractions.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.

    • For larger spills, evacuate the area and contact environmental health and safety personnel.

Disposal Plan

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Organic Waste:

    • Collect all organic solvents and solutions containing the compound in a designated, labeled, and sealed hazardous waste container.

  • Aqueous Waste:

    • Aqueous waste from the work-up may contain iodine or iodinated compounds.

    • Before disposal, treat the aqueous waste with a 10% solution of sodium thiosulfate until the characteristic brown color of iodine disappears. This reduces the iodine to the less harmful iodide.

    • After neutralization, collect the treated aqueous waste in a separate, labeled hazardous waste container.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weigh boats, and absorbent materials, should be placed in a sealed, labeled hazardous waste bag or container.

Never dispose of this compound or its waste down the drain.[3] All waste must be disposed of through your institution's hazardous waste management program.

Experimental Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_waste Waste Management cluster_disposal Disposal prep_ppe Don PPE weigh Weigh Compound prep_ppe->weigh prep_fume_hood Verify Fume Hood Operation prep_fume_hood->weigh prep_spill_kit Prepare Spill Kit prep_spill_kit->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react workup Quench and Work-up react->workup organic_waste Collect Organic Waste workup->organic_waste aqueous_waste Treat Aqueous Waste (Sodium Thiosulfate) workup->aqueous_waste solid_waste Collect Solid Waste workup->solid_waste dispose Dispose via Hazardous Waste Program organic_waste->dispose aqueous_waste->dispose solid_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(3-iodophenyl)acetate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(3-iodophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.